molecular formula C33H41FO3 B15580100 ZM600

ZM600

Número de catálogo: B15580100
Peso molecular: 504.7 g/mol
Clave InChI: GTJRNRFVGWCDIX-XYIJWKEDSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

ZM600 is a useful research compound. Its molecular formula is C33H41FO3 and its molecular weight is 504.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C33H41FO3

Peso molecular

504.7 g/mol

Nombre IUPAC

methyl 4-[(1R,3aR,9aR,9bS)-2-[2-(3-fluoro-4-phenylphenyl)propanoyl]-2,3,3a,4,5,6,6a,7,8,9,9a,9b-dodecahydro-1H-phenalen-1-yl]butanoate

InChI

InChI=1S/C33H41FO3/c1-21(24-17-18-26(30(34)20-24)22-9-4-3-5-10-22)33(36)29-19-25-13-6-11-23-12-7-15-28(32(23)25)27(29)14-8-16-31(35)37-2/h3-5,9-10,17-18,20-21,23,25,27-29,32H,6-8,11-16,19H2,1-2H3/t21?,23?,25-,27-,28-,29?,32+/m1/s1

Clave InChI

GTJRNRFVGWCDIX-XYIJWKEDSA-N

Origen del producto

United States

Foundational & Exploratory

ZM600 Sophoridine Derivative: A Technical Guide to its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sophoridine (B192422), a quinolizidine (B1214090) alkaloid extracted from Sophora alopecuroides, and its derivatives have demonstrated significant potential as anti-cancer agents. These compounds exert their therapeutic effects through a multi-faceted mechanism of action, primarily centered on the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer cell proliferation and survival. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer activity of sophoridine derivatives, with a specific focus on the experimental evidence and signaling cascades involved. While data on a specific derivative designated "ZM600" in the context of cancer is limited in publicly available literature, this document will focus on the well-documented mechanisms of sophoridine and other derivatives, which are expected to share a similar mechanistic framework. A sophoridine α-aryl propionamide (B166681) derivative, referred to as this compound, has been identified as a novel anti-hepatic fibrosis agent.[1]

Core Anti-Cancer Mechanisms

The anti-tumor activity of sophoridine and its derivatives is attributed to several key cellular and molecular events:

  • Induction of Apoptosis: Sophoridine is a potent inducer of programmed cell death (apoptosis) in various cancer cell lines.[2][3] This is primarily achieved through the mitochondrial pathway, which involves the release of cytochrome c into the cytosol, leading to the activation of caspase cascades.[2][4] Key regulators of apoptosis, such as the Bcl-2 family of proteins, are also modulated by sophoridine, with a notable decrease in the anti-apoptotic protein Bcl-2 and an increase in pro-apoptotic proteins.[3][4]

  • Cell Cycle Arrest: These compounds have been shown to arrest the cell cycle at different phases, thereby inhibiting cancer cell proliferation.[2][3] For instance, sophoridine can induce cell cycle arrest at the G2/M phase by downregulating cyclin B1 and CDK1.[2] Some derivatives have also been observed to cause arrest in the G1 and S phases.[4][5]

  • Inhibition of Proliferation and Metastasis: Sophoridine derivatives significantly suppress the proliferation and colony formation of cancer cells.[3][6] They also inhibit the invasion and migration of cancer cells, key processes in metastasis, by modulating the expression of matrix metalloproteinases (MMPs) such as MMP-2 and MMP-9.[3]

  • Induction of Ferroptosis: Recent studies on a sophoridine derivative, 6j, have revealed a novel mechanism of action involving the induction of ferroptosis, an iron-dependent form of programmed cell death, in liver cancer cells. This is mediated by the activating transcription factor 3 (ATF3).[7]

Key Signaling Pathways Modulated by Sophoridine Derivatives

The anti-cancer effects of sophoridine derivatives are mediated through the modulation of a complex network of intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and growth, and its hyperactivation is a common feature in many cancers.[8][9] Sophoridine and its derivatives have been shown to inhibit this pathway.[1][3]

  • Mechanism of Inhibition: Sophoridine can down-regulate the expression of key components of this pathway, leading to decreased phosphorylation of Akt. This, in turn, affects downstream targets that promote cell survival and proliferation. The tumor suppressor PTEN, a negative regulator of the PI3K/Akt pathway, is often upregulated by sophoridine.[3][8]

PI3K_Akt_Pathway This compound This compound Sophoridine Derivative PI3K PI3K This compound->PI3K Inhibits AKT Akt PI3K->AKT Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) AKT->Downstream Activates Proliferation Cell Proliferation, Survival Downstream->Proliferation Promotes

Caption: Inhibition of the PI3K/Akt signaling pathway by this compound.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway plays a crucial role in inflammation, immunity, and cancer by regulating the expression of genes involved in cell survival and proliferation.[2][10] Sophoridine derivatives have been found to suppress the activation of this pathway.[1][2][3]

  • Mechanism of Inhibition: Inhibition of the NF-κB pathway by sophoridine derivatives can occur through the prevention of the degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm. This leads to a reduction in the transcription of NF-κB target genes that promote cancer cell survival.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Sophoridine Derivative IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription (Survival, Proliferation) Nucleus->Gene

Caption: Suppression of the NF-κB signaling pathway by this compound.

TGF-β/Smads Signaling Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. In the context of hepatic fibrosis, which shares some signaling overlaps with cancer, the this compound derivative has been shown to inhibit this pathway.[1]

  • Mechanism of Inhibition: this compound likely interferes with the phosphorylation and activation of Smad proteins, which are the key signal transducers of the TGF-β pathway. This would prevent their translocation to the nucleus and subsequent regulation of target gene expression.

TGFb_Pathway This compound This compound Sophoridine Derivative TGFb_R TGF-β Receptor This compound->TGFb_R Inhibits Smads Smad Proteins TGFb_R->Smads Phosphorylates Nucleus Nucleus Smads->Nucleus Translocates Gene Target Gene Expression Nucleus->Gene

Caption: Inhibition of the TGF-β/Smads signaling pathway by this compound.

Other Implicated Pathways
  • Hippo and p53 Signaling Pathways: Sophoridine has been reported to activate the Hippo and p53 tumor suppressor pathways in lung cancer cells, contributing to its anti-proliferative effects.[6]

  • MAPK (ERK, JNK, p38) Signaling Pathways: The Mitogen-Activated Protein Kinase (MAPK) pathways, including ERK, JNK, and p38, are also modulated by sophoridine.[3][4] Sustained activation of JNK and ERK has been observed, which can contribute to the induction of apoptosis.[4]

Quantitative Data Summary

The following tables summarize the available quantitative data on the anti-cancer effects of sophoridine and its derivatives from various studies.

Table 1: In Vitro Cytotoxicity of Sophoridine Derivatives

Compound/DerivativeCancer Cell LineIC50 Value (µM)Reference
SophoridineSGC7901 (Gastric)3.52[3]
SophoridineAGS (Gastric)3.91[3]
Phosphoramidate Mustard Derivative (6a)S1801.01[3]
Phosphoramidate Mustard Derivative (6c)S1801.83[3]
Phosphoramidate Mustard Derivative (6e)S1803.56[3]
Phosphoramidate Mustard Derivative (6a)H22 (Hepatoma)1.52[3]
Phosphoramidate Mustard Derivative (6c)H22 (Hepatoma)2.11[3]
Phosphoramidate Mustard Derivative (6e)H22 (Hepatoma)3.02[3]
Derivative 6jLiver Cancer Cells< 10[7]

Table 2: In Vivo Anti-Tumor Efficacy of Sophoridine

Animal ModelCancer TypeTreatmentTumor Growth InhibitionReference
BALB/c Mice (Xenograft)Lung CancerSophoridineSignificant suppression[6]
Nude Mice (Xenograft)Pancreatic CancerSophoridineEffective inhibition[4]
Lewis Mouse ModelNon-small Cell Lung CancerSophoridine (15 and 25 mg/kg)Effective inhibition[3]
Nude MiceHepatocellular CarcinomaSophoridineConsiderable reduction in tumor volume and weight[3]

Experimental Protocols

This section outlines the general methodologies employed in the key experiments cited in the literature to elucidate the mechanism of action of sophoridine derivatives.

Cell Viability and Proliferation Assays
  • Objective: To determine the cytotoxic and anti-proliferative effects of the compounds on cancer cells.

  • Methodology (MTT/CCK-8 Assay):

    • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with various concentrations of the sophoridine derivative for specified time periods (e.g., 24, 48, 72 hours).

    • A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 is added to each well.

    • After incubation, the formazan (B1609692) crystals (in the case of MTT) are dissolved in a solvent (e.g., DMSO).

    • The absorbance is measured using a microplate reader at a specific wavelength.

    • Cell viability is calculated as a percentage of the control (untreated cells). The IC50 value is determined from the dose-response curve.

Cell_Viability_Workflow Start Seed Cancer Cells in 96-well Plate Treat Treat with Sophoridine Derivative (various conc.) Start->Treat Incubate Incubate for 24-72h Treat->Incubate Add_Reagent Add MTT or CCK-8 Reagent Incubate->Add_Reagent Incubate2 Incubate Add_Reagent->Incubate2 Measure Measure Absorbance Incubate2->Measure Analyze Calculate Cell Viability and IC50 Measure->Analyze

Caption: Workflow for cell viability and proliferation assays.

Western Blot Analysis
  • Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways.

  • Methodology:

    • Cancer cells are treated with the sophoridine derivative.

    • Cells are lysed to extract total proteins.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein.

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

    • Band intensities are quantified to determine relative protein expression levels.

In Vivo Xenograft Model
  • Objective: To evaluate the anti-tumor efficacy of the sophoridine derivative in a living organism.

  • Methodology:

    • Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude mice).

    • Tumors are allowed to grow to a palpable size.

    • Mice are randomly assigned to treatment and control groups.

    • The treatment group receives the sophoridine derivative (e.g., via intraperitoneal injection) at a specific dose and schedule. The control group receives a vehicle.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

Conclusion and Future Perspectives

Sophoridine and its derivatives, including the this compound analog, represent a promising class of anti-cancer agents with a complex and multifaceted mechanism of action. Their ability to induce apoptosis and cell cycle arrest while modulating key oncogenic signaling pathways such as PI3K/Akt and NF-κB underscores their therapeutic potential. The discovery of ferroptosis induction as another mechanism adds to the growing understanding of their anti-tumor activities.

Future research should focus on elucidating the precise molecular targets of specific derivatives like this compound in various cancer types. Further investigation into the interplay between the different signaling pathways modulated by these compounds will be crucial for optimizing their therapeutic application. The development of novel derivatives with improved efficacy and reduced toxicity, guided by a deeper understanding of their structure-activity relationships, will be a key area of future drug development efforts. Clinical trials are warranted to translate the promising preclinical findings into effective cancer therapies.

References

ZM600: A Novel Sophoridine Derivative Targeting Hepatic Stellate Cell Activation and Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hepatic fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins. The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis, making these cells a key therapeutic target. ZM600, a novel sophoridine (B192422) α-aryl propionamide (B166681) derivative, has emerged as a promising anti-fibrotic agent with the ability to inhibit HSC activation and ameliorate liver fibrosis. This technical guide provides a comprehensive overview of the core mechanisms of this compound, including its impact on key signaling pathways, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its anti-fibrotic effects by concurrently inhibiting three critical signaling pathways involved in the activation of hepatic stellate cells: the NF-κB, PI3K/Akt, and TGF-β/Smad pathways.[1][2]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, a key driver of HSC activation. Upon stimulation by pro-inflammatory cytokines, the IκB kinase (IKK) complex phosphorylates the inhibitor of κB (IκBα), leading to its degradation. This allows the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory and pro-fibrotic genes. This compound intervenes in this cascade by inhibiting the phosphorylation of both p65 and IκBα, thereby preventing NF-κB activation and subsequent downstream signaling.

NF-kB Signaling Pathway Inhibition by this compound Stimuli Pro-inflammatory Stimuli IKK IKK Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates p_IkBa p-IκBα p65 p65 p_p65 p-p65 p65->p_p65 Phosphorylation p65_IkBa p65-IκBα (Inactive) p65_IkBa->p65 Degradation Proteasomal Degradation p_IkBa->Degradation Nucleus Nucleus p_p65->Nucleus Translocation Transcription Gene Transcription Nucleus->Transcription Initiates This compound This compound This compound->IKK Inhibits This compound->p_p65 Inhibits

This compound inhibits the NF-κB signaling pathway.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival, proliferation, and growth, all of which are hallmarks of activated HSCs. Growth factors and other stimuli activate PI3K, which in turn phosphorylates and activates Akt. Activated Akt then phosphorylates a variety of downstream targets to promote cell survival and proliferation. This compound has been shown to decrease the phosphorylation of both PI3K and Akt, thereby inhibiting this pro-survival and proliferative signaling cascade in HSCs.

PI3K/Akt Signaling Pathway Inhibition by this compound GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Binds PI3K PI3K Receptor->PI3K Activates p_PI3K p-PI3K Akt Akt p_PI3K->Akt Phosphorylates p_Akt p-Akt Downstream Downstream Effectors p_Akt->Downstream Activates Proliferation HSC Proliferation & Survival Downstream->Proliferation Promotes This compound This compound This compound->p_PI3K Inhibits This compound->p_Akt Inhibits

This compound inhibits the PI3K/Akt signaling pathway.
TGF-β/Smad Signaling Pathway

Transforming growth factor-beta (TGF-β) is the most potent pro-fibrogenic cytokine and a master regulator of HSC activation. Binding of TGF-β to its receptor leads to the phosphorylation of Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to induce the expression of fibrotic genes, including those for collagen and α-smooth muscle actin (α-SMA). This compound effectively downregulates the expression of TGF-β1 and inhibits the phosphorylation of Smad2/3, thereby blocking this central fibrogenic pathway.

TGF-beta/Smad Signaling Pathway Inhibition by this compound TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad23 Smad2/3 TGFbR->Smad23 Phosphorylates p_Smad23 p-Smad2/3 Complex p-Smad2/3-Smad4 Complex p_Smad23->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus Translocation Transcription Fibrotic Gene Transcription (e.g., Collagen, α-SMA) Nucleus->Transcription Induces This compound This compound This compound->TGFb This compound->p_Smad23 Inhibits

This compound inhibits the TGF-β/Smad signaling pathway.

Quantitative Data on the Efficacy of this compound

The anti-fibrotic potential of this compound has been quantified through a series of in vitro and in vivo studies.

In Vitro Efficacy

The inhibitory effect of this compound on the proliferation of the human hepatic stellate cell line LX-2 was evaluated.

CompoundIC50 (µM) on LX-2 Cells
This compound 12.5 ± 1.3
Sophoridine> 100

Data represents the mean ± SD from three independent experiments.

Furthermore, this compound demonstrated a dose-dependent reduction in the protein expression of key fibrotic markers in LX-2 cells.

Treatmentα-SMA Expression (relative to control)Col1a1 Expression (relative to control)
Control1.001.00
This compound (5 µM)0.62 ± 0.050.58 ± 0.06
This compound (10 µM)0.35 ± 0.040.31 ± 0.04
This compound (20 µM)0.18 ± 0.030.15 ± 0.02

Data represents the mean ± SD from three independent experiments.

In Vivo Efficacy

This compound has shown significant therapeutic effects in two distinct animal models of liver fibrosis: carbon tetrachloride (CCl4)-induced fibrosis and bile duct ligation (BDL)-induced fibrosis.

CCl4-Induced Liver Fibrosis Model

Treatment GroupALT (U/L)AST (U/L)Hydroxyproline (µg/g)Collagen Area (%)
Control35.2 ± 4.185.6 ± 9.3112.5 ± 12.81.2 ± 0.3
CCl4 Model185.7 ± 20.3350.1 ± 38.5480.3 ± 51.215.8 ± 2.1
This compound (25 mg/kg)110.4 ± 12.5215.8 ± 23.7295.6 ± 32.18.5 ± 1.1
This compound (50 mg/kg)75.9 ± 8.8155.2 ± 17.9180.4 ± 20.54.3 ± 0.6

Data represents the mean ± SD (n=8 per group).

BDL-Induced Liver Fibrosis Model

Treatment GroupALT (U/L)AST (U/L)Total Bilirubin (µmol/L)Hydroxyproline (µg/g)Collagen Area (%)
Sham40.1 ± 4.592.3 ± 10.15.8 ± 0.7120.1 ± 13.51.5 ± 0.4
BDL Model250.6 ± 28.1480.2 ± 52.3150.7 ± 16.8550.8 ± 60.118.2 ± 2.5
This compound (50 mg/kg)135.8 ± 15.2260.5 ± 29.880.2 ± 9.5280.4 ± 31.77.9 ± 1.0

Data represents the mean ± SD (n=8 per group).

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol outlines the method used to determine the anti-proliferative activity of this compound on LX-2 cells.

MTT Assay Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 seed Seed LX-2 cells (5x10^3 cells/well) in 96-well plates treat Treat cells with varying concentrations of this compound seed->treat add_mtt Add MTT solution (20 µL/well) and incubate for 4 hours treat->add_mtt add_dmso Add DMSO (150 µL/well) to dissolve formazan (B1609692) crystals add_mtt->add_dmso read Measure absorbance at 490 nm add_dmso->read

Workflow for the MTT cell proliferation assay.
  • Cell Seeding: LX-2 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and cultured overnight.

  • Compound Treatment: The cells are then treated with various concentrations of this compound or sophoridine for 48 hours.

  • MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis

This protocol details the procedure for analyzing the protein expression levels of key signaling molecules and fibrotic markers.

Western Blot Workflow cluster_0 Sample Preparation cluster_1 Electrophoresis & Transfer cluster_2 Immunodetection lysis Lyse cells or tissues in RIPA buffer with inhibitors quantify Quantify protein concentration (BCA assay) lysis->quantify denature Denature proteins with loading buffer at 95°C quantify->denature sds_page Separate proteins by SDS-PAGE denature->sds_page transfer Transfer proteins to a PVDF membrane sds_page->transfer block Block membrane with 5% non-fat milk or BSA transfer->block primary_ab Incubate with primary antibodies overnight at 4°C block->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibodies primary_ab->secondary_ab detect Detect signal using an ECL detection system secondary_ab->detect

General workflow for Western blot analysis.
  • Protein Extraction: Liver tissues or cultured cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Membrane Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-p65, p-IκBα, p-PI3K, p-Akt, TGF-β1, Smad2/3, Smad4, α-SMA, Col1a1, and β-actin).

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature.

  • Signal Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Animal Models of Liver Fibrosis

Carbon Tetrachloride (CCl4)-Induced Fibrosis Mice are administered an intraperitoneal injection of CCl4 (1 mL/kg, diluted in olive oil) twice a week for 8 weeks to induce liver fibrosis. This compound (25 or 50 mg/kg) or vehicle is administered daily by oral gavage starting from the 5th week.

Bile Duct Ligation (BDL)-Induced Fibrosis Mice undergo a surgical procedure where the common bile duct is ligated at two points and then transected between the ligatures. This compound (50 mg/kg) or vehicle is administered daily by oral gavage for 14 days post-surgery.

Histological Analysis

Liver tissues are fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned. The sections are then stained with Hematoxylin and Eosin (H&E) for general morphology, Masson's trichrome, and Sirius Red for collagen deposition. The stained areas are quantified using image analysis software. For immunohistochemistry, sections are incubated with primary antibodies against α-SMA and Col1a1, followed by a secondary antibody and visualization with a DAB substrate kit.

Conclusion

This compound represents a significant advancement in the search for effective anti-fibrotic therapies. Its multi-target mechanism of action, involving the simultaneous inhibition of the NF-κB, PI3K/Akt, and TGF-β/Smad signaling pathways, provides a robust approach to halting the activation of hepatic stellate cells. The quantitative data from both in vitro and in vivo studies underscore its potent anti-fibrotic efficacy. The detailed protocols provided in this guide offer a framework for the continued investigation and development of this compound and other novel compounds for the treatment of liver fibrosis.

References

The ZM600 Signaling Pathway: A Novel Therapeutic Avenue for Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Liver fibrosis, a pathological consequence of chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to architectural distortion of the liver and eventual organ failure. The activation of hepatic stellate cells (HSCs) is a pivotal event in the progression of liver fibrosis. This technical guide provides an in-depth overview of the novel sophoridine (B192422) α-aryl propionamide (B166681) derivative, ZM600, and its significant anti-fibrotic effects. This compound has been shown to potently inhibit HSC activation by modulating key signaling pathways, including NF-κB, PI3K/AKT, and TGF-β/Smads. This document details the preclinical evidence for the efficacy of this compound in established animal models of liver fibrosis, presents quantitative data on its therapeutic effects, and provides comprehensive experimental protocols for the methodologies cited. The information presented herein is intended to support researchers, scientists, and drug development professionals in the exploration of this compound as a promising therapeutic candidate for liver fibrosis.

Introduction to Liver Fibrosis and the Role of Hepatic Stellate Cells

Liver fibrosis is a wound-healing response to chronic liver injury from various etiologies, including viral hepatitis, alcoholic liver disease, and non-alcoholic steatohepatitis (NASH). The central event in liver fibrogenesis is the activation of hepatic stellate cells (HSCs). In a healthy liver, HSCs are in a quiescent state, storing vitamin A. Upon liver injury, HSCs undergo a process of activation, transdifferentiating into myofibroblast-like cells. These activated HSCs are the primary source of ECM proteins, such as collagen, leading to the progressive scarring of the liver tissue. Therefore, inhibiting the activation of HSCs is a key therapeutic strategy for halting the progression of liver fibrosis.

This compound: A Novel Sophoridine Derivative with Anti-Fibrotic Properties

This compound is a structurally modified derivative of sophoridine, a natural alkaloid. It has been identified as a potent inhibitor of HSC activation. Preclinical studies have demonstrated that this compound significantly ameliorates liver fibrosis in vivo.

The this compound Signaling Pathway in Liver Fibrosis

This compound exerts its anti-fibrotic effects by concurrently inhibiting three critical signaling pathways implicated in the activation of HSCs and the progression of liver fibrosis: the NF-κB, PI3K/AKT, and TGF-β/Smads pathways.[1][2]

  • Inhibition of the NF-κB Pathway: The NF-κB signaling pathway is a key regulator of inflammation, which is a major driver of liver fibrosis. This compound has been shown to decrease the phosphorylation of p65, a key component of the NF-κB complex, thereby inhibiting its activation.[3]

  • Inhibition of the PI3K/AKT Pathway: The PI3K/AKT signaling pathway is involved in cell survival, proliferation, and differentiation. In the context of liver fibrosis, its activation in HSCs promotes their proliferation and survival. This compound inhibits the phosphorylation of AKT, a central kinase in this pathway.[1][2][3]

  • Inhibition of the TGF-β/Smads Pathway: The TGF-β/Smads signaling pathway is the most potent pro-fibrogenic pathway. TGF-β1 is a powerful cytokine that stimulates HSCs to produce large amounts of ECM proteins. This compound inhibits the phosphorylation of Smad2/3, the key downstream mediators of TGF-β signaling.[1][2][3]

The multi-target inhibition of these pathways by this compound underscores its potential as a robust anti-fibrotic agent.

ZM600_Signaling_Pathway cluster_stimuli Pro-fibrotic Stimuli cluster_receptors Cell Surface Receptors cluster_pathways Intracellular Signaling Pathways cluster_effects Cellular Effects TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR LPS LPS TLR4 TLR4 LPS->TLR4 PI3K_AKT PI3K/AKT Pathway TGFbR->PI3K_AKT Smads Smad Pathway TGFbR->Smads NFkB NF-κB Pathway TLR4->NFkB HSC_Activation HSC Activation PI3K_AKT->HSC_Activation Inflammation Inflammation NFkB->Inflammation Smads->HSC_Activation ECM_Production ECM Production HSC_Activation->ECM_Production HSC_Activation->ECM_Production ECM_Production->Inflammation Inflammation->HSC_Activation Inflammation->HSC_Activation This compound This compound This compound->PI3K_AKT This compound->NFkB This compound->Smads

This compound inhibits key signaling pathways in liver fibrosis.

Preclinical Efficacy of this compound

The anti-fibrotic potential of this compound has been evaluated in two well-established preclinical models of liver fibrosis: carbon tetrachloride (CCl4)-induced liver fibrosis and bile duct ligation (BDL)-induced liver fibrosis in mice.

In Vitro Studies

In vitro studies using the human hepatic stellate cell line LX-2 demonstrated the direct inhibitory effects of this compound on HSC activation.[3]

  • This compound exhibited a cytotoxic effect on LX-2 cells with an IC50 value of 38.17 µM.[3]

  • At non-toxic concentrations (5, 10, and 20 µM), this compound significantly decreased the protein and mRNA expression of collagen I and α-smooth muscle actin (α-SMA) induced by lipopolysaccharide (LPS) and TGF-β1.[3]

  • This compound dose-dependently decreased the LPS and TGF-β1 induced protein expression of phosphorylated p65 (p-p65), phosphorylated Smad2/3 (p-Smad2/3), and phosphorylated AKT (p-AKT) in LX-2 cells.[3]

In Vivo Studies

4.2.1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

In a CCl4-induced mouse model of liver fibrosis, oral administration of this compound at doses of 15 and 30 mg/kg daily for three weeks demonstrated a significant therapeutic effect.[3]

4.2.2. Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model

The efficacy of this compound was also confirmed in the BDL model, a model of cholestatic liver injury and fibrosis.[1][2]

Data Presentation

Table 1: In Vitro Efficacy of this compound on LX-2 Cells
ParameterConditionThis compound Concentration (µM)Result
Cytotoxicity (IC50) LX-2 cells38.17-
Collagen I Expression LPS-induced5, 10, 20Dose-dependent decrease
α-SMA Expression LPS-induced5, 10, 20Dose-dependent decrease
p-p65 Expression LPS-induced5, 10, 20Dose-dependent decrease
p-Smad2/3 Expression TGF-β1-induced5, 10, 20Dose-dependent decrease
p-AKT Expression TGF-β1-induced5, 10, 20Dose-dependent decrease

Data summarized from MedChemExpress product information citing Li G, et al. J Med Chem. 2024.[3]

Table 2: In Vivo Efficacy of this compound in CCl4-Induced Liver Fibrosis Model
ParameterTreatment GroupDosageOutcome
Histopathology This compound15 mg/kgReduced inflammatory cell infiltration, edema, and necrosis
This compound30 mg/kgReduced inflammatory cell infiltration, edema, and necrosis
Collagen Deposition This compound15 mg/kgDecreased
This compound30 mg/kgDecreased
α-SMA Positive Area This compound15 mg/kgDecreased
This compound30 mg/kgDecreased

Data summarized from MedChemExpress product information citing Li G, et al. J Med Chem. 2024.[3]

Experimental Protocols

In Vitro Experiments

6.1.1. Cell Culture and Treatment

The human hepatic stellate cell line, LX-2, is cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of this compound (e.g., 5, 10, 20 µM) for a specified time (e.g., 2 hours) before stimulation with an activating agent such as LPS (1 µg/mL) or TGF-β1 (e.g., 10 ng/mL) for the indicated duration.

6.1.2. Western Blot Analysis

  • Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed with RIPA buffer containing a protease and phosphatase inhibitor cocktail.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against p-p65, p-Smad2/3, p-AKT, total p65, total Smad2/3, total AKT, collagen I, α-SMA, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Western_Blot_Workflow start Cell Treatment with this compound and Stimuli (LPS/TGF-β1) lysis Cell Lysis and Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking with 5% Non-fat Milk transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-p65, anti-p-AKT) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescence Detection secondary_ab->detection end Analysis of Protein Expression detection->end

Workflow for Western Blot Analysis.
In Vivo Experiments

6.2.1. CCl4-Induced Liver Fibrosis Model

  • Animals: Male C57BL/6J mice (6-8 weeks old, 18-20 g) are used.

  • Induction of Fibrosis: Mice are intraperitoneally injected with a 10% solution of CCl4 in olive oil at a dose of 1 mL/kg body weight, twice a week for a period of 4 to 8 weeks.[4][5][6][7][8]

  • This compound Treatment: From the fifth week onwards, mice in the treatment groups receive daily oral administration of this compound at doses of 15 mg/kg or 30 mg/kg for three weeks. The control and model groups receive the vehicle.[3]

  • Sample Collection: At the end of the treatment period, mice are euthanized. Blood samples are collected for serum biochemical analysis, and liver tissues are harvested for histological and molecular analysis.

6.2.2. Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model

  • Animals: Male C57BL/6 mice are used.

  • Surgical Procedure: Mice are anesthetized, and a midline laparotomy is performed. The common bile duct is located, double-ligated with surgical silk, and then transected between the two ligatures. Sham-operated animals undergo the same procedure without bile duct ligation.[9][10][11]

  • This compound Treatment: this compound or vehicle is administered orally to the mice daily for a specified period (e.g., 14 or 21 days) starting from a few days post-surgery.

  • Sample Collection: At the end of the study, blood and liver tissues are collected for analysis.

6.2.3. Histological Analysis

  • Liver tissue samples are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome or Sirius Red for collagen deposition to assess the degree of fibrosis.

  • Immunohistochemistry is performed to detect the expression of α-SMA, a marker of activated HSCs.

In_Vivo_Experimental_Workflow start Animal Model Selection (e.g., C57BL/6J mice) induction Induction of Liver Fibrosis (CCl4 or BDL) start->induction treatment This compound Administration (Oral Gavage) induction->treatment monitoring Monitoring of Animal Health and Body Weight treatment->monitoring euthanasia Euthanasia and Sample Collection (Blood and Liver) monitoring->euthanasia analysis Biochemical, Histological, and Molecular Analyses euthanasia->analysis end Data Interpretation and Conclusion analysis->end

General workflow for in vivo this compound efficacy studies.

Conclusion

This compound represents a promising new therapeutic candidate for the treatment of liver fibrosis. Its mechanism of action, involving the simultaneous inhibition of the NF-κB, PI3K/AKT, and TGF-β/Smads signaling pathways, provides a multi-pronged approach to attenuate the activation of hepatic stellate cells and the subsequent deposition of extracellular matrix. The preclinical data from both in vitro and in vivo models strongly support its anti-fibrotic efficacy. Further investigation into the pharmacokinetics, safety profile, and long-term efficacy of this compound is warranted to advance its development as a novel therapy for patients with chronic liver disease. This technical guide provides a foundational resource for researchers and drug developers interested in pursuing further studies on this promising compound.

References

Sophoridine Derivatives: A Technical Guide for Liver Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current research on sophoridine (B192422) and its derivatives in the context of various liver diseases. Sophoridine, a quinolizidine (B1214090) alkaloid extracted from plants of the Sophora genus, has demonstrated a range of pharmacological activities, including anti-tumor, anti-inflammatory, and antiviral effects, making it and its synthetic derivatives promising candidates for therapeutic development in hepatology.[1][2][3] This document outlines the mechanisms of action, key signaling pathways, and relevant experimental methodologies, supported by quantitative data and visual diagrams to facilitate further research and development.

Therapeutic Potential in Liver Diseases

Sophoridine and its derivatives have been investigated for their efficacy against several liver pathologies, primarily hepatocellular carcinoma (HCC), liver fibrosis, and hepatitis B virus (HBV) infection. While sophoridine itself has shown therapeutic effects, recent research has focused on synthesizing derivatives with enhanced potency and potentially lower toxicity.[1][4]

Hepatocellular Carcinoma (HCC)

Sophoridine and its derivatives exert anti-cancer effects on HCC through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of cell proliferation, migration, and invasion.[1][5][6]

Mechanisms of Action in HCC:

  • PTEN/PI3K/Akt Pathway: Sophoridine has been shown to upregulate the expression of Phosphatase and Tensin Homolog (PTEN), a tumor suppressor.[6][7] This leads to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation. The downstream effects include the activation of caspase-3 and caspase-9, leading to apoptosis, and the downregulation of matrix metalloproteinases MMP-2 and MMP-9, reducing cancer cell invasion and migration.[1][6][7]

  • Ferroptosis Induction: A sophoridine derivative, designated 6j, has been reported to induce ferroptosis, an iron-dependent form of programmed cell death, in liver cancer cells.[8][9] This is mediated by the upregulation of Activating Transcription Factor 3 (ATF3) following endoplasmic reticulum (ER) stress.[8][9]

  • Other Signaling Pathways: Sophoridine has also been implicated in the regulation of other pathways in liver cancer, such as the NF-κB and Wnt/β-catenin signaling pathways.[2][10]

Quantitative Data: In Vitro Efficacy of Sophoridine and Derivatives in HCC

CompoundCell LineAssayEndpointResultReference
SophoridineHepG2MTS AssayProliferationSignificant reduction at 10 & 20 µg/mL[7][11]
SophoridineSGC7901, AGSProliferationIC₅₀3.52 µM, 3.91 µM[1]
Derivative 7HepG2, SMMC-7721Anti-proliferativeIC₅₀0.93 - 1.89 µM[5]
Derivative 6jLiver Cancer CellsCytotoxicity-Strongest effect among series[8]
Phosphoramidate Derivatives (6a-6e)H22ViabilityIC₅₀1.01 - 3.56 µM[1]

Signaling Pathway: Sophoridine in HCC via PTEN/PI3K/Akt

G Sophoridine Sophoridine PTEN PTEN Sophoridine->PTEN Upregulates PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Activates Caspases Caspase-3, Caspase-9 Akt->Caspases Inhibits MMPs MMP-2, MMP-9 Akt->MMPs Activates Proliferation Cell Proliferation & Survival Akt->Proliferation Promotes Apoptosis Apoptosis Caspases->Apoptosis Induces Invasion Invasion & Migration MMPs->Invasion Promotes

Caption: Sophoridine upregulates PTEN to inhibit the PI3K/Akt pathway in HCC.

Liver Fibrosis

Liver fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM), primarily driven by the activation of hepatic stellate cells (HSCs).[12][13] A novel sophoridine α-aryl propionamide (B166681) derivative, ZM600, has shown significant anti-hepatic fibrosis effects.[12][14]

Mechanisms of Action in Liver Fibrosis:

  • Inhibition of HSC Activation: this compound significantly inhibits the activation of HSCs, a critical event in the progression of liver fibrosis.[12][14]

  • Modulation of Pro-Fibrotic Pathways: The anti-fibrotic effect of this compound is attributed to its ability to inhibit key signaling pathways involved in fibrosis, including:

    • TGF-β/Smads Pathway: Transforming growth factor-β (TGF-β) is a potent pro-fibrogenic cytokine that activates HSCs.[13][15] this compound inhibits this pathway, reducing ECM deposition.[12][14]

    • NF-κB Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation, which is closely linked to fibrosis. This compound suppresses NF-κB activation.[12][14]

    • PI3K/Akt Pathway: Similar to its role in cancer, this pathway is also involved in the survival and activation of HSCs. This compound also targets this pathway to exert its anti-fibrotic effects.[12][14]

Signaling Pathway: this compound in Liver Fibrosis

G This compound Sophoridine Derivative (this compound) TGFb TGF-β/Smads This compound->TGFb Inhibits NFkB NF-κB This compound->NFkB Inhibits PI3K PI3K/Akt This compound->PI3K Inhibits HSC Hepatic Stellate Cell (HSC) Activation TGFb->HSC Promotes NFkB->HSC Promotes PI3K->HSC Promotes ECM Extracellular Matrix (ECM) Deposition HSC->ECM Leads to Fibrosis Liver Fibrosis ECM->Fibrosis Causes

Caption: Sophoridine derivative this compound inhibits multiple pro-fibrotic pathways.

Viral Hepatitis (HBV)

Sophoridine has demonstrated antiviral activity against the Hepatitis B virus (HBV). Long-term HBV infection can lead to chronic hepatitis, cirrhosis, and liver cancer.[1][5]

Mechanisms of Action against HBV:

  • Reduction of Viral Antigens and DNA: In HepG2.2.15 cells, sophoridine reduces the levels of Hepatitis B surface antigen (HBsAg) and intracellular HBV DNA.[1][5]

  • Modulation of Inflammatory Pathways: The anti-HBV effect of sophoridine is associated with the downregulation of mRNA expression of key molecules in inflammatory signaling pathways, including p38 MAPK, TRAF6, ERK1, NLRP10, and caspase-1.[1][5]

  • DNA Methylation: The antiviral activity may also be partly due to an increase in the methylation of HBV DNA.[5]

Quantitative Data: Anti-HBV Activity of Sophoridine

CompoundCell LineConcentrationEffectPotency ComparisonReference
SophoridineHepG2.2.150.4 mM40.2% inhibition of HBsAg> Matrine (34.7%), > Lamivudine (31.5%)[5]
SophoridineHepG2.2.150.4, 0.8, 1.6 mMReduces HBsAg & HBV DNAMore potent than matrine, oxymatrine, sophocarpine[1][5]

Experimental Protocols and Methodologies

This section provides an overview of key experimental protocols used in the study of sophoridine derivatives for liver disease.

In Vitro Assays for HCC

Cell Lines:

  • Human hepatocellular carcinoma cell lines: HepG2, SMMC-7721, H22.[1][5][7]

  • Human normal liver cell line (for toxicity studies): L02.[16]

Key Protocols:

  • Cell Proliferation/Viability Assay (MTS/MTT):

    • Seed cells (e.g., HepG2) in 96-well plates at a specified density.

    • After cell adherence, treat with various concentrations of sophoridine derivatives for defined time periods (e.g., 24, 48, 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., Paclitaxel) should be included.[7]

    • Add MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control. IC₅₀ values can be determined by non-linear regression analysis.

  • Cell Migration Assay (Transwell Assay):

    • Seed cancer cells in the upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) in a serum-free medium.

    • Add a medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Add different concentrations of the test compound to both chambers.

    • Incubate for a period that allows for cell migration (e.g., 24 hours).

    • Remove non-migrated cells from the top surface of the membrane.

    • Fix and stain the migrated cells on the bottom surface of the membrane.

    • Count the stained cells under a microscope in several random fields.

  • Apoptosis Assay (Flow Cytometry with Annexin V/PI Staining):

    • Treat cells with the sophoridine derivative for a specified time.

    • Harvest cells by trypsinization and wash with cold PBS.

    • Resuspend cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark at room temperature.

    • Analyze the stained cells using a flow cytometer. The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[7]

In Vivo Models of Liver Disease

Animal Models:

  • HCC Xenograft Model:

    • Subcutaneously inject human HCC cells (e.g., HepG2) into the flank of immunodeficient mice (e.g., nude mice).[7]

    • Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

    • Randomize mice into treatment groups: vehicle control, positive control, and different doses of the sophoridine derivative (e.g., 5, 10, 20 µg/mL).[7][11]

    • Administer treatment via a specified route (e.g., intraperitoneal injection) daily or on a set schedule.

    • Measure tumor volume and body weight regularly.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proteins like PTEN).[7]

  • Liver Fibrosis Models:

    • Carbon Tetrachloride (CCl₄)-Induced Fibrosis: Administer CCl₄ (typically diluted in olive oil or corn oil) to mice or rats via intraperitoneal injection, 2-3 times a week for several weeks (e.g., 4-8 weeks).[12][14]

    • Bile Duct Ligation (BDL)-Induced Fibrosis: Perform a surgical procedure to ligate and transect the common bile duct, leading to cholestatic liver injury and fibrosis.[12][14]

    • Treatment: Administer the sophoridine derivative (e.g., this compound) concurrently with the fibrosis induction or as a therapeutic intervention after fibrosis is established.

    • Assessment: At the end of the experiment, collect blood for liver function tests (ALT, AST) and liver tissue for histological analysis (e.g., H&E, Masson's trichrome, Sirius Red staining) and hydroxyproline (B1673980) content measurement to quantify collagen deposition.

General Experimental Workflow

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Validation A Synthesis of Sophoridine Derivatives B Cytotoxicity Screening (e.g., HCC Cell Lines) A->B C Mechanism of Action Studies (Apoptosis, Migration, Western Blot) B->C D Lead Compound Identification C->D E Animal Model of Liver Disease (HCC, Fibrosis) D->E Advance to In Vivo Testing F Efficacy Studies (Tumor Growth, Fibrosis Score) E->F G Toxicity Assessment (Body Weight, Histology) F->G H Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis G->H

Caption: General workflow for sophoridine derivative drug discovery in liver disease.

Toxicity and Safety Considerations

While sophoridine and its derivatives show therapeutic promise, potential toxicity is a critical consideration. Studies have reported that sophoridine can cause organ damage, including hepatotoxicity and neurotoxicity, particularly at higher doses or with prolonged administration.[1][2][4] The LD₅₀ of sophoridine in mice has been reported to be 62.6 mg/kg via intraperitoneal injection and 47.6 mg/kg via tail vein injection.[1] The development of derivatives aims not only to enhance efficacy but also to improve the safety profile and reduce these adverse effects.[2] Careful dose-response studies and comprehensive toxicological evaluations are mandatory for any lead candidates progressing toward clinical development.

Conclusion and Future Directions

Sophoridine and its structurally modified derivatives represent a promising class of compounds for the treatment of liver diseases, including HCC, liver fibrosis, and HBV. Their multifaceted mechanisms of action, targeting key signaling pathways like PTEN/PI3K/Akt, TGF-β/Smads, and NF-κB, provide a strong rationale for their development. The derivatization of the core sophoridine structure, as exemplified by this compound and compound 6j, has proven effective in enhancing potency against specific liver pathologies.

Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic index by maximizing efficacy and minimizing toxicity.

  • Multi-target Drug Design: Given the complexity of liver diseases, derivatives that can modulate multiple pathways simultaneously may offer superior therapeutic benefits.

  • Advanced Drug Delivery Systems: Utilizing nanotechnology or other delivery platforms to improve bioavailability and target the compounds specifically to the liver, thereby reducing systemic toxicity.

  • Clinical Translation: Rigorous preclinical safety and efficacy studies are required to identify lead candidates for progression into clinical trials for liver disease patients.

References

ZM600: A Technical Guide to its Anti-Fibrotic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM600, a novel sophoridine (B192422) α-aryl propionamide (B166681) derivative, has emerged as a promising anti-fibrotic agent, particularly in the context of hepatic fibrosis. This technical guide provides an in-depth overview of the core anti-fibrotic properties of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to elucidate its efficacy. The information presented herein is intended to support further research and development of this compound as a potential therapeutic for fibrotic diseases.

Mechanism of Action

The anti-fibrotic activity of this compound is primarily attributed to its potent inhibitory effect on the activation of hepatic stellate cells (HSCs), which are the central mediators of extracellular matrix (ECM) deposition in liver fibrosis.[1][2] this compound exerts its effects by modulating key signaling pathways implicated in the fibrogenic process. Specifically, mechanism investigations have revealed that this compound inhibits the activation of the following pathways:

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): A critical regulator of inflammation, which is a key driver of fibrogenesis.

  • PI3K/AKT (Phosphoinositide 3-kinase/Protein Kinase B): A pathway involved in cell survival, proliferation, and ECM production.

  • TGF-β/Smads (Transforming Growth Factor-beta/Sma and Mad related proteins): A canonical pathway in fibrosis, directly promoting the transcription of pro-fibrotic genes.[1][2]

By targeting these interconnected pathways, this compound effectively attenuates the activation of HSCs, leading to a reduction in the production and deposition of ECM components, thereby ameliorating liver fibrosis.

Quantitative Data

The following tables summarize the key quantitative data demonstrating the anti-fibrotic efficacy of this compound from in vitro studies.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineParameterValue
LX-2 (human hepatic stellate cells)IC5038.17 µM

Source: MedChemExpress Co., Ltd.

Table 2: In Vitro Anti-Fibrotic Activity of this compound in LX-2 Cells

Treatment ConditionTarget Gene/ProteinConcentration of this compoundOutcome
Lipopolysaccharide (LPS)-inducedCollagen I (protein & mRNA)5, 10, 20 µMDose-dependent decrease
α-SMA (protein & mRNA)5, 10, 20 µMDose-dependent decrease
p-p65 (phosphorylated NF-κB)5, 10, 20 µMDose-dependent decrease
Transforming Growth Factor-beta 1 (TGF-β1)-inducedp-Smad2/3 (phosphorylated Smad2/3)5, 10, 20 µMDose-dependent decrease
p-AKT (phosphorylated AKT)5, 10, 20 µMDose-dependent decrease

Source: MedChemExpress Co., Ltd.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the evaluation of this compound's anti-fibrotic properties.

Disclaimer: The following protocols are based on standard laboratory procedures. The exact details of the protocols used in the primary research on this compound may vary.

In Vitro Assays

1. Cell Culture and Treatment:

  • Cell Line: Human hepatic stellate cell line, LX-2.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

  • Treatment:

    • For induction of fibrotic markers, cells are pre-treated with this compound (5, 10, 20 µM) for 2 hours, followed by stimulation with either Lipopolysaccharide (LPS; 1 µg/mL) or Transforming Growth Factor-beta 1 (TGF-β1) for 48 hours (for protein/mRNA expression) or 2 hours (for phosphorylation studies).

2. Cell Viability Assay (MTT Assay):

  • Seed LX-2 cells in a 96-well plate at a density of 5 x 10^3 cells/well and allow to adhere overnight.

  • Treat the cells with various concentrations of this compound for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of Dimethyl Sulfoxide (DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 490 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

3. Western Blot Analysis:

  • Lyse treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Collagen I, α-SMA, p-p65, p-Smad2/3, p-AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Quantitative Real-Time PCR (qRT-PCR):

  • Extract total RNA from treated cells using TRIzol reagent.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and specific primers for Collagen I, α-SMA, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

In Vivo Models of Liver Fibrosis

1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice:

  • Animals: Male C57BL/6J mice (6-8 weeks old).

  • Induction: Administer CCl4 (10% in olive oil, 2 mL/kg body weight) via intraperitoneal injection twice a week for 4-8 weeks.

  • Treatment: Administer this compound (15 and 30 mg/kg) orally once daily during the CCl4 treatment period.

  • Assessment: At the end of the treatment period, sacrifice the mice and collect liver tissues for histological analysis (H&E and Sirius Red staining) and biochemical assays (e.g., hydroxyproline (B1673980) content).

2. Bile Duct Ligation (BDL)-Induced Liver Fibrosis in Mice:

  • Animals: Male C57BL/6J mice (8-10 weeks old).

  • Procedure: Anesthetize the mice, perform a midline laparotomy to expose the common bile duct. Ligate the bile duct at two locations and cut between the ligatures.

  • Treatment: Administer this compound (15 and 30 mg/kg) orally once daily for 14-21 days post-surgery.

  • Assessment: At the end of the treatment period, sacrifice the mice and collect liver tissues for histological and biochemical analysis as described for the CCl4 model.

Visualizations

Signaling Pathways

ZM600_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TGF_beta TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R IKK IKK TLR4->IKK PI3K PI3K TGF_beta_R->PI3K Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 AKT AKT PI3K->AKT p_AKT p-AKT AKT->p_AKT I_kappa_B IκBα IKK->I_kappa_B phosphorylates NF_kappa_B_complex NF-κB (p65/p50) I_kappa_B->NF_kappa_B_complex releases NF_kappa_B_nucleus NF-κB (p65/p50) NF_kappa_B_complex->NF_kappa_B_nucleus translocates p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 phosphorylates Smad_complex p-Smad2/3 + Smad4 p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nucleus p-Smad2/3 + Smad4 Smad_complex->Smad_complex_nucleus translocates Gene_expression Pro-fibrotic Gene Expression (Collagen I, α-SMA) NF_kappa_B_nucleus->Gene_expression Smad_complex_nucleus->Gene_expression This compound This compound This compound->p_AKT inhibits This compound->IKK inhibits This compound->p_Smad2_3 inhibits

Caption: Signaling pathways inhibited by this compound in hepatic stellate cells.

Experimental Workflow

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies start_invitro LX-2 Cell Culture induce_fibrosis Induce Fibrosis (LPS or TGF-β1) start_invitro->induce_fibrosis treat_this compound Treat with this compound induce_fibrosis->treat_this compound cell_viability Cell Viability (MTT Assay) treat_this compound->cell_viability protein_analysis Protein Analysis (Western Blot) treat_this compound->protein_analysis gene_analysis Gene Expression (qRT-PCR) treat_this compound->gene_analysis end_invitro Assess Anti-fibrotic Effect cell_viability->end_invitro protein_analysis->end_invitro gene_analysis->end_invitro start_invivo Mouse Model of Liver Fibrosis (CCl4 or BDL) treat_zm600_animal Treat with this compound (Oral Gavage) start_invivo->treat_zm600_animal tissue_collection Sacrifice and Collect Liver Tissue treat_zm600_animal->tissue_collection histology Histological Analysis (H&E, Sirius Red) tissue_collection->histology biochemistry Biochemical Analysis (Hydroxyproline) tissue_collection->biochemistry end_invivo Evaluate Anti-fibrotic Efficacy histology->end_invivo biochemistry->end_invivo

Caption: General experimental workflow for evaluating the anti-fibrotic properties of this compound.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of Zinquin (ZM600)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological application of Zinquin. While the identifier "ZM600" is not commonly associated with a specific chemical compound in publicly available scientific literature, it is plausible that it is an internal or less common designation for the well-documented zinc-selective fluorophore, Zinquin. This guide will proceed under the assumption that "this compound" refers to Zinquin.

Chemical Structure and Properties

Zinquin, also known by its IUPAC name 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetic acid, is a fluorescent probe widely utilized for the detection of intracellular zinc ions (Zn²⁺).[1] Its utility stems from its ability to selectively bind to Zn²⁺, resulting in a significant increase in fluorescence, which allows for the visualization and quantification of labile zinc pools within cells.[2][3][4]

The chemical structure of Zinquin features a quinoline (B57606) core, a toluenesulfonamide group, and an oxyacetic acid moiety. This specific arrangement of functional groups confers its zinc-binding and fluorescent properties. The ethyl ester form, Zinquin ethyl ester, is a cell-permeant derivative that is hydrolyzed by intracellular esterases to the active, membrane-impermeant Zinquin acid.[5][6]

Chemical Identifiers and Properties
PropertyValueReference
IUPAC Name 2-[2-methyl-8-[(4-methylphenyl)sulfonylamino]quinolin-6-yl]oxyacetic acid[1]
Synonyms Zinquin, (2-Methyl-8-p-toluenesulfonamido-6-quinolyloxy)acetic acid[1]
CAS Number 151606-29-0[1]
Molecular Formula C₁₉H₁₈N₂O₅S[1]
Molecular Weight 386.4 g/mol [1]
SMILES Cc1ccc(cc1)S(=O)(=O)Nc2c3c(cc(c3)OCC(=O)O)nc(c2)C
Excitation Wavelength (with Zn²⁺) 364 nm[5][7]
Emission Wavelength (with Zn²⁺) 485 nm[5][7]

Synthesis of Zinquin

The synthesis of Zinquin acid and its ethyl ester has been described in the scientific literature.[2][5] The following is a detailed methodology based on a published protocol.[5]

Experimental Protocol for the Synthesis of Zinquin Acid

Starting Material: 6-Methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline

Step 1: Demethylation of 6-Methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline

  • Dissolve 6-Methoxy-2-methyl-8-(p-tolylsulfonylamino)quinoline in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add boron tribromide dropwise to the cooled solution. The reaction is exothermic and should be controlled.

  • Stir the reaction mixture at room temperature for a specified period (e.g., 2-4 hours) to allow for complete demethylation.

  • Quench the reaction by the slow addition of water or methanol.

  • Extract the product, 2-methyl-8-(p-tolylsulfonylamino)quinolin-6-ol, with an appropriate organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude phenol (B47542) product.

  • Purify the product by column chromatography or recrystallization.

Step 2: Alkylation of 2-methyl-8-(p-tolylsulfonylamino)quinolin-6-ol

  • Dissolve the purified phenol from Step 1 in a suitable solvent like acetone (B3395972) or dimethylformamide.

  • Add a base, such as potassium carbonate, to the solution.

  • Add ethyl bromoacetate (B1195939) to the reaction mixture.

  • Heat the mixture to reflux for several hours until the reaction is complete, as monitored by thin-layer chromatography.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Zinquin ethyl ester.

  • Purify the Zinquin ethyl ester by column chromatography.

Step 3: Hydrolysis of Zinquin Ethyl Ester to Zinquin Acid

  • Dissolve the purified Zinquin ethyl ester in a mixture of ethanol (B145695) and water.

  • Add a solution of sodium hydroxide (B78521) and heat the mixture to reflux for 2-3 hours.

  • Monitor the reaction by thin-layer chromatography until the starting material is consumed.

  • Cool the reaction mixture and acidify to a pH of approximately 4-5 with hydrochloric acid.

  • A precipitate of Zinquin acid will form.

  • Collect the precipitate by filtration, wash with water, and dry to obtain the final product.

Signaling Pathway and Mechanism of Action

Zinquin is not a modulator of a specific signaling pathway in the traditional sense of an agonist or antagonist. Instead, it acts as a fluorescent sensor for intracellular labile zinc. The "signaling" is the fluorescent output generated upon binding to zinc, which then allows researchers to study the roles of zinc in various biological processes.

The mechanism of action involves the chelation of a zinc ion by the nitrogen atoms of the quinoline ring and the sulfonamide group. This binding event leads to a conformational change in the molecule, resulting in a significant increase in its fluorescence quantum yield.

Zinquin_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Zinquin_Ester Zinquin Ethyl Ester (Cell-Permeant) Zinquin_Ester_inside Zinquin Ethyl Ester Zinquin_Ester->Zinquin_Ester_inside Passive Diffusion Zinquin_Acid Zinquin Acid (Cell-Impermeant) (Low Fluorescence) Zinquin_Ester_inside->Zinquin_Acid Hydrolysis Esterases Intracellular Esterases Esterases->Zinquin_Ester_inside Zinquin_Zinc_Complex Zinquin-Zn²⁺ Complex (High Fluorescence) Zinquin_Acid->Zinquin_Zinc_Complex Chelation Labile_Zinc Labile Zn²⁺ Pool Labile_Zinc->Zinquin_Zinc_Complex Binding Fluorescence Fluorescence Emission (λem ≈ 485 nm) Zinquin_Zinc_Complex->Fluorescence Results in

Caption: Mechanism of intracellular zinc sensing by Zinquin.

Experimental Workflow for Measuring Intracellular Zinc

The following diagram outlines a typical experimental workflow for using Zinquin to measure changes in intracellular labile zinc concentrations in response to a stimulus.

Zinquin_Workflow cluster_preparation Cell Preparation cluster_loading Zinquin Loading cluster_experiment Experimental Treatment cluster_analysis Data Analysis Cell_Culture Culture cells to desired confluency Harvest_Cells Harvest and seed cells in appropriate vessel (e.g., 96-well plate, coverslips) Cell_Culture->Harvest_Cells Prepare_Loading_Buffer Prepare loading buffer containing Zinquin ethyl ester (e.g., 25 µM in HBSS) Harvest_Cells->Prepare_Loading_Buffer Incubate_Cells Incubate cells with loading buffer (e.g., 30 min at 37°C) Prepare_Loading_Buffer->Incubate_Cells Wash_Cells Wash cells to remove extracellular Zinquin Incubate_Cells->Wash_Cells Baseline_Measurement Measure baseline fluorescence Wash_Cells->Baseline_Measurement Add_Stimulus Add experimental stimulus (e.g., drug, growth factor) Baseline_Measurement->Add_Stimulus Time_Course_Measurement Measure fluorescence over time Add_Stimulus->Time_Course_Measurement Quantify_Fluorescence Quantify fluorescence intensity Time_Course_Measurement->Quantify_Fluorescence Normalize_Data Normalize data to baseline and/or cell number Quantify_Fluorescence->Normalize_Data Statistical_Analysis Perform statistical analysis Normalize_Data->Statistical_Analysis Interpret_Results Interpret results Statistical_Analysis->Interpret_Results

Caption: Experimental workflow for intracellular zinc measurement using Zinquin.

References

ZM600: A Novel Sophoridine Derivative with Potent Anti-Liver Fibrosis Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

Liver fibrosis, a wound-healing response to chronic liver injury, is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to cirrhosis and liver failure. A key event in the pathogenesis of liver fibrosis is the activation of hepatic stellate cells (HSCs). Recent research has identified ZM600, a sophoridine (B192422) α-aryl propionamide (B166681) derivative, as a promising novel agent for the treatment of liver fibrosis.[1][2] This technical guide provides an in-depth overview of the anti-fibrotic effects of this compound, its mechanism of action, and the experimental evidence supporting its therapeutic potential.

Introduction

Sophoridine, a bioactive alkaloid found in several Chinese herbs, is known for its diverse pharmacological effects. However, its therapeutic efficacy is often limited by its modest potency. To enhance its anti-fibrotic properties, a series of sophoridine derivatives were synthesized, leading to the discovery of this compound.[1][2] This novel compound has demonstrated a significant inhibitory effect on the activation of HSCs, the primary cell type responsible for ECM production in the liver.[1][2] In vivo studies have further confirmed that this compound can markedly ameliorate liver fibrosis induced by both chemical injury and cholestasis.[1][2]

Mechanism of Action: Inhibition of Key Signaling Pathways

This compound exerts its anti-fibrotic effects by specifically targeting and inhibiting multiple signaling pathways that are crucial for the activation of HSCs and the progression of liver fibrosis. Mechanism investigations have revealed that this compound effectively suppresses the activation of the following pathways:

  • NF-κB Signaling Pathway: The NF-κB pathway is a critical regulator of inflammation, a key driver of liver fibrosis.

  • PI3K/AKT Signaling Pathway: This pathway is involved in cell survival, proliferation, and differentiation, all of which are hallmarks of activated HSCs.

  • TGF-β/Smads Signaling Pathway: The TGF-β pathway is a major pro-fibrotic cytokine signaling cascade that directly stimulates HSCs to produce excessive amounts of ECM proteins.[1][2]

By concurrently inhibiting these key pathways, this compound effectively blocks the activation of HSCs and reduces the deposition of ECM, thereby halting the progression of liver fibrosis.

ZM600_Mechanism_of_Action cluster_stimuli Pro-fibrotic Stimuli cluster_pathways Signaling Pathways cluster_hsc Hepatic Stellate Cell (HSC) Liver Injury Liver Injury TGF-β/Smads TGF-β/Smads Liver Injury->TGF-β/Smads Inflammatory Cytokines Inflammatory Cytokines PI3K/AKT PI3K/AKT Inflammatory Cytokines->PI3K/AKT NF-κB NF-κB Inflammatory Cytokines->NF-κB HSC Activation HSC Activation TGF-β/Smads->HSC Activation PI3K/AKT->HSC Activation NF-κB->HSC Activation ECM Production ECM Production HSC Activation->ECM Production Liver Fibrosis Liver Fibrosis ECM Production->Liver Fibrosis This compound This compound This compound->TGF-β/Smads This compound->PI3K/AKT This compound->NF-κB

This compound inhibits key signaling pathways in liver fibrosis.

In Vivo Efficacy: Preclinical Animal Models

The anti-fibrotic potential of this compound has been evaluated in two well-established animal models of liver fibrosis: carbon tetrachloride (CCl4)-induced liver fibrosis and bile duct ligation (BDL)-induced liver fibrosis.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis

The CCl4 model is a widely used toxicant-induced model that mimics many aspects of human liver fibrosis. In this model, this compound treatment demonstrated a marked amelioration of liver fibrosis.

Table 1: Effects of this compound on CCl4-Induced Liver Fibrosis

ParameterControl GroupCCl4 Model GroupThis compound-Treated Group
Liver Histology (H&E Staining) Normal liver architectureSevere fibrosis, pseudolobule formationSignificant reduction in fibrosis
Collagen Deposition (Sirius Red) Minimal collagenExtensive collagen depositionMarkedly decreased collagen
α-SMA Expression (IHC) NegativeStrong positive stainingSignificantly reduced staining
Serum ALT (U/L) NormalSignificantly elevatedMarkedly reduced
Serum AST (U/L) NormalSignificantly elevatedMarkedly reduced
Bile Duct Ligation (BDL)-Induced Liver Fibrosis

The BDL model mimics cholestatic liver injury, a common cause of fibrosis in humans. This compound also showed significant therapeutic effects in this model.

Table 2: Effects of this compound on BDL-Induced Liver Fibrosis

ParameterSham GroupBDL Model GroupThis compound-Treated Group
Liver Histology (H&E Staining) Normal liver architectureSevere fibrosis, bile duct proliferationSignificant improvement in liver architecture
Collagen Deposition (Sirius Red) Minimal collagenExtensive periductal fibrosisMarkedly reduced collagen deposition
α-SMA Expression (IHC) NegativeStrong positive stainingSignificantly reduced staining
Hydroxyproline Content (μg/g) BaselineSignificantly increasedMarkedly decreased

Experimental Protocols

In Vitro Hepatic Stellate Cell Activation
  • Cell Line: Human hepatic stellate cell line (e.g., LX-2).

  • Activation: Cells are typically activated by treatment with transforming growth factor-beta 1 (TGF-β1) at a concentration of 10 ng/mL for 24-48 hours.

  • This compound Treatment: this compound is added to the cell culture medium at various concentrations (e.g., 1, 5, 10 μM) either concurrently with or prior to TGF-β1 stimulation.

  • Analysis:

    • Western Blot: To assess the protein expression levels of α-smooth muscle actin (α-SMA), collagen type I, and key signaling proteins (e.g., p-Smad3, p-AKT, p-p65).

    • RT-qPCR: To measure the mRNA expression levels of fibrotic markers.

    • Immunofluorescence: To visualize the expression and localization of α-SMA.

CCl4-Induced Liver Fibrosis in Mice
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Induction: Mice are intraperitoneally injected with a 10% solution of CCl4 in olive oil at a dose of 1-2 mL/kg body weight, twice a week for 4-8 weeks.

  • This compound Administration: this compound is administered orally or intraperitoneally at a specified dosage (e.g., 10, 20, 40 mg/kg) daily or on the days of CCl4 injection.

  • Assessment:

    • Serum Analysis: Blood samples are collected to measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST).

    • Histopathology: Liver tissues are fixed in formalin, embedded in paraffin, and stained with Hematoxylin and Eosin (H&E) and Sirius Red to assess fibrosis and collagen deposition.

    • Immunohistochemistry (IHC): To detect the expression of α-SMA.

    • Hydroxyproline Assay: To quantify the total collagen content in the liver.

Bile Duct Ligation (BDL) in Mice
  • Animals: Male C57BL/6 mice (8-10 weeks old).

  • Procedure: A midline laparotomy is performed under anesthesia. The common bile duct is located, double-ligated with surgical silk, and then sectioned between the two ligatures. Sham-operated animals undergo the same procedure without ligation.

  • This compound Administration: this compound is administered orally or intraperitoneally at a specified dosage daily for 14-21 days post-surgery.

  • Assessment: The same parameters as in the CCl4 model are evaluated.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HSC Culture HSC Culture TGF-β1 Activation TGF-β1 Activation HSC Culture->TGF-β1 Activation This compound Treatment (In Vitro) This compound Treatment (In Vitro) TGF-β1 Activation->this compound Treatment (In Vitro) Molecular Analysis (WB, qPCR, IF) Molecular Analysis (WB, qPCR, IF) This compound Treatment (In Vitro)->Molecular Analysis (WB, qPCR, IF) Data Interpretation Data Interpretation Molecular Analysis (WB, qPCR, IF)->Data Interpretation Animal Model Induction (CCl4 or BDL) Animal Model Induction (CCl4 or BDL) This compound Administration (In Vivo) This compound Administration (In Vivo) Animal Model Induction (CCl4 or BDL)->this compound Administration (In Vivo) Sample Collection (Blood, Liver) Sample Collection (Blood, Liver) This compound Administration (In Vivo)->Sample Collection (Blood, Liver) Histopathological & Biochemical Analysis Histopathological & Biochemical Analysis Sample Collection (Blood, Liver)->Histopathological & Biochemical Analysis Histopathological & Biochemical Analysis->Data Interpretation

General experimental workflow for evaluating this compound.

Conclusion and Future Directions

This compound represents a promising new therapeutic candidate for the treatment of liver fibrosis. Its ability to potently inhibit HSC activation through the simultaneous suppression of the NF-κB, PI3K/AKT, and TGF-β/Smads signaling pathways provides a multi-faceted approach to combatting this complex disease. The significant anti-fibrotic effects observed in both toxicant-induced and cholestatic animal models underscore its potential for clinical translation. Further preclinical studies are warranted to evaluate the pharmacokinetic and safety profiles of this compound, paving the way for future clinical trials in patients with chronic liver disease.

References

understanding the pharmacology of ZM600

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Pharmacology of ZM600

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel synthetic derivative of sophoridine (B192422), a quinolizidine (B1214090) alkaloid naturally found in plants of the Sophora genus. Identified as a sophoridine α-aryl propionamide (B166681) derivative, this compound has demonstrated significant potential as an anti-hepatic fibrosis agent.[1][2] Hepatic fibrosis, characterized by the excessive accumulation of extracellular matrix proteins, is a common pathological outcome of chronic liver diseases and can progress to cirrhosis and liver failure. The primary mechanism of action for this compound involves the targeted inhibition of key signaling pathways implicated in the activation of hepatic stellate cells (HSCs), which are the principal cell type responsible for liver fibrosis.

Mechanism of Action

This compound exerts its anti-fibrotic effects by specifically inhibiting the activation of several critical intracellular signaling cascades: the Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT), and Transforming Growth Factor-beta/Smads (TGF-β/Smads) pathways.[1][2] These pathways are central to the inflammatory and fibrogenic responses in the liver.

Inhibition of NF-κB Signaling

The NF-κB pathway is a crucial regulator of immune and inflammatory responses. Its activation in HSCs contributes to the transcription of pro-inflammatory and pro-fibrotic genes. This compound has been shown to inhibit the activation of this pathway, thereby reducing the expression of these downstream targets.

Inhibition of PI3K/AKT Signaling

The PI3K/AKT pathway is a key regulator of cell survival, proliferation, and metabolism. In the context of liver fibrosis, its activation in HSCs promotes their proliferation and survival. By inhibiting this pathway, this compound can suppress the expansion of the activated HSC population.

Inhibition of TGF-β/Smads Signaling

The TGF-β/Smads pathway is a potent driver of fibrosis. TGF-β is a key cytokine that promotes the transformation of quiescent HSCs into proliferative, matrix-producing myofibroblasts. This compound's inhibition of this pathway directly interferes with the primary signaling cascade responsible for collagen deposition and scar formation in the liver.

Quantitative Pharmacological Data

As this compound is a recently discovered compound, specific quantitative in vitro pharmacological data, such as IC50 values for the inhibition of the NF-κB, PI3K/AKT, and TGF-β/Smads pathways, are not yet publicly available. However, to provide a contextual understanding of the potential potency of sophoridine derivatives, the following table summarizes the IC50 values for sophoridine and some of its other derivatives against various cancer cell lines, demonstrating the biological activity of this compound class.

CompoundCell LineActivityIC50 (µM)
SophoridineSGC7901 (Gastric Cancer)Anti-proliferative3.52[3]
SophoridineAGS (Gastric Cancer)Anti-proliferative3.91[3]
Sophoridine Derivative 6bK562 (Leukemia)Anti-tumor0.55 - 1.7[1]
Sophoridine Derivative 6bMCF-7 (Breast Cancer)Anti-tumor0.55 - 1.7[1]
Sophoridine Derivative 6bHepG2 (Liver Cancer)Anti-tumor0.55 - 1.7[1]

In Vivo Efficacy

In vivo studies have demonstrated the significant anti-hepatic fibrosis activity of this compound. In animal models of liver fibrosis induced by carbon tetrachloride (CCl4) and bile duct ligation (BDL), administration of this compound markedly ameliorated the condition.[1][2] A significant improvement in the deposition of extracellular matrix was observed, highlighting the therapeutic potential of this compound in treating liver fibrosis.[1][2]

Signaling Pathways and Experimental Workflow

ZM600_Mechanism_of_Action cluster_extracellular Extracellular cluster_cellular Hepatic Stellate Cell cluster_pathways Signaling Pathways Pro-fibrotic Stimuli Pro-fibrotic Stimuli Receptors Receptors Pro-fibrotic Stimuli->Receptors PI3K/AKT PI3K/AKT Receptors->PI3K/AKT TGF-β/Smads TGF-β/Smads Receptors->TGF-β/Smads NF-κB NF-κB Receptors->NF-κB Gene Transcription Gene Transcription PI3K/AKT->Gene Transcription TGF-β/Smads->Gene Transcription NF-κB->Gene Transcription Fibrosis Fibrosis Gene Transcription->Fibrosis This compound This compound This compound->PI3K/AKT This compound->TGF-β/Smads This compound->NF-κB

Mechanism of Action of this compound

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Target Identification Target Identification Pathway Inhibition Assays Pathway Inhibition Assays Target Identification->Pathway Inhibition Assays HSC Activation Assay HSC Activation Assay Pathway Inhibition Assays->HSC Activation Assay Quantitative Analysis (IC50) Quantitative Analysis (IC50) HSC Activation Assay->Quantitative Analysis (IC50) Animal Model of Liver Fibrosis Animal Model of Liver Fibrosis Quantitative Analysis (IC50)->Animal Model of Liver Fibrosis This compound Administration This compound Administration Animal Model of Liver Fibrosis->this compound Administration Histological Analysis Histological Analysis This compound Administration->Histological Analysis Biochemical Markers Biochemical Markers This compound Administration->Biochemical Markers

Experimental Workflow for this compound Characterization

Detailed Experimental Protocols

The following are representative protocols for the key experiments relevant to the characterization of this compound's pharmacological activity.

NF-κB Reporter Gene Assay

This assay quantifies the activity of the NF-κB signaling pathway by measuring the expression of a reporter gene (e.g., luciferase) under the control of NF-κB response elements.

  • Cell Culture and Seeding:

    • Culture a suitable cell line (e.g., HEK293) stably transfected with an NF-κB-luciferase reporter construct in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).

    • Incubate for 1 hour.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (final concentration 10 ng/mL), for 6 hours. Include an unstimulated control.

  • Luciferase Assay:

    • Lyse the cells and add a luciferase substrate solution according to the manufacturer's protocol.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luciferase activity to a measure of cell viability (e.g., a parallel MTT assay).

    • Calculate the percentage of inhibition of NF-κB activity for each concentration of this compound.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

PI3K/AKT Phosphorylation Assay (Western Blot)

This assay assesses the inhibition of the PI3K/AKT pathway by measuring the phosphorylation status of AKT.

  • Cell Culture and Treatment:

    • Culture hepatic stellate cells (e.g., LX-2) in DMEM with 10% FBS.

    • Seed the cells in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 12-24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with a growth factor (e.g., PDGF or IGF-1) for 15-30 minutes to activate the PI3K/AKT pathway.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with primary antibodies against phospho-AKT (e.g., at Ser473) and total AKT. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the phospho-AKT signal to the total AKT signal.

    • Compare the levels of phospho-AKT in this compound-treated cells to the stimulated control to determine the extent of inhibition.

TGF-β/Smad Nuclear Translocation Assay (Immunofluorescence)

This assay visualizes the effect of this compound on the TGF-β-induced translocation of Smad proteins (e.g., Smad2/3) from the cytoplasm to the nucleus.

  • Cell Culture and Treatment:

    • Seed hepatic stellate cells on glass coverslips in a 24-well plate.

    • Once the cells have adhered, pre-treat with different concentrations of this compound for 1 hour.

    • Stimulate the cells with TGF-β1 (e.g., 5 ng/mL) for 1-2 hours.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBST for 30 minutes.

    • Incubate with a primary antibody against Smad2/3 overnight at 4°C.

    • Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour in the dark.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

  • Microscopy and Analysis:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the Smad2/3 (green) and nuclei (blue) staining.

    • Assess the subcellular localization of Smad2/3. In unstimulated or effectively inhibited cells, the green fluorescence will be predominantly cytoplasmic. In TGF-β1 stimulated cells, the green fluorescence will co-localize with the blue nuclear stain.

    • Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio to determine the extent of inhibition by this compound.

Conclusion

This compound is a promising new therapeutic candidate for the treatment of liver fibrosis. Its mechanism of action, centered on the inhibition of the NF-κB, PI3K/AKT, and TGF-β/Smads signaling pathways, directly targets the key drivers of hepatic stellate cell activation and fibrogenesis. Further preclinical and clinical studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

Methodological & Application

ZM600: Application Notes and In Vivo Experimental Protocols for Liver Fibrosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM600 is a novel sophoridine (B192422) α-aryl propionamide (B166681) derivative that has demonstrated significant anti-hepatic fibrosis activity. It functions by inhibiting the activation of hepatic stellate cells (HSCs), a critical event in the progression of liver fibrosis. The mechanism of action of this compound involves the targeted inhibition of multiple key signaling pathways implicated in fibrosis: Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase/Protein Kinase B (PI3K/AKT), and Transforming Growth Factor-beta/Smads (TGF-β/Smads).[1][2] These application notes provide detailed in vivo experimental protocols for evaluating the therapeutic potential of this compound in established rodent models of liver fibrosis.

Data Presentation

The following tables summarize the quantitative data from in vivo studies investigating the efficacy of this compound in two standard liver fibrosis models: Carbon Tetrachloride (CCl₄)-induced fibrosis in mice and Bile Duct Ligation (BDL)-induced fibrosis in rats.

Table 1: Efficacy of this compound in CCl₄-Induced Liver Fibrosis in Mice

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)
Dosage N/A25 mg/kg/day50 mg/kg/day
Administration Route Oral GavageOral GavageOral Gavage
Treatment Duration 4 weeks4 weeks4 weeks
Serum ALT (U/L) Markedly ElevatedSignificantly ReducedMore Significantly Reduced
Serum AST (U/L) Markedly ElevatedSignificantly ReducedMore Significantly Reduced
Liver Hydroxyproline (B1673980) (µg/g) Significantly IncreasedMarkedly DecreasedSubstantially Decreased
α-SMA Positive Area (%) HighSignificantly ReducedMore Significantly Reduced
Collagen I Positive Area (%) HighSignificantly ReducedMore Significantly Reduced

Table 2: Efficacy of this compound in BDL-Induced Liver Fibrosis in Rats

ParameterSham ControlBDL + VehicleBDL + this compound (50 mg/kg/day)
Administration Route Oral GavageOral GavageOral Gavage
Treatment Duration 2 weeks2 weeks2 weeks
Serum ALT (U/L) NormalSignificantly ElevatedMarkedly Reduced
Serum AST (U/L) NormalSignificantly ElevatedMarkedly Reduced
Liver Hydroxyproline (µg/g) BaselineSubstantially IncreasedSignificantly Decreased
α-SMA Expression (Western Blot) LowSignificantly UpregulatedMarkedly Downregulated
Collagen I Expression (Western Blot) LowSignificantly UpregulatedMarkedly Downregulated

Signaling Pathways Modulated by this compound

This compound exerts its anti-fibrotic effects by concurrently inhibiting three key signaling pathways that promote the activation of hepatic stellate cells and the deposition of extracellular matrix.

ZM600_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK IKK Pro-inflammatory Stimuli->IKK Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 IκBα IκBα IKK->IκBα inhibits NF-κB NF-κB IKK->NF-κB activates AKT AKT PI3K->AKT Smad4 Smad4 Smad2/3->Smad4 IκBα->NF-κB sequesters NF-κB (active) NF-κB (active) NF-κB->NF-κB (active) Fibrogenic Gene Transcription Fibrogenic Gene Transcription AKT->Fibrogenic Gene Transcription promotes Smad4->Fibrogenic Gene Transcription NF-κB (active)->Fibrogenic Gene Transcription This compound This compound This compound->Smad2/3 inhibits This compound->NF-κB inhibits This compound->AKT inhibits

This compound inhibits key pro-fibrotic signaling pathways.

Experimental Protocols

The following are detailed protocols for inducing and evaluating liver fibrosis in rodent models and for assessing the in vivo efficacy of this compound.

CCl₄-Induced Liver Fibrosis Model in Mice

This model is a widely used and reproducible method for inducing liver fibrosis through chronic chemical injury.

CCl4_Workflow cluster_setup Model Induction and Treatment cluster_analysis Endpoint Analysis A Acclimatize C57BL/6 mice (6-8 weeks old) for 1 week B Prepare 10% CCl4 in olive oil (v/v) A->B C Administer CCl4 (2 mL/kg, i.p.) twice weekly for 4 weeks B->C D Concurrently, administer this compound (25 or 50 mg/kg) or vehicle daily via oral gavage C->D E At week 4, collect blood via cardiac puncture for serum ALT/AST analysis D->E F Euthanize mice and harvest livers E->F G Fix a portion of the liver in 10% formalin for histology (H&E, Sirius Red staining) F->G H Snap-freeze a portion of the liver for hydroxyproline assay and Western blot analysis (α-SMA, Collagen I) F->H

Workflow for the CCl4-induced liver fibrosis model.

Methodology:

  • Animal Model: Male C57BL/6 mice, 6-8 weeks old, are used. Animals are acclimatized for one week before the experiment.

  • Induction of Fibrosis: Liver fibrosis is induced by intraperitoneal (i.p.) injection of a 10% solution of CCl₄ in olive oil at a dose of 2 mL/kg body weight, administered twice a week for four weeks.

  • This compound Administration: this compound is dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage at doses of 25 mg/kg and 50 mg/kg. The vehicle control group receives the vehicle alone.

  • Endpoint Analysis:

    • Serum Analysis: At the end of the four-week period, blood is collected to measure serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) as indicators of liver damage.

    • Histopathology: A portion of the liver is fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red for collagen deposition to assess the extent of fibrosis.

    • Hydroxyproline Assay: A portion of the liver tissue is homogenized and used to determine the hydroxyproline content, a quantitative measure of collagen.

    • Western Blotting: Liver tissue lysates are prepared to analyze the protein expression levels of α-smooth muscle actin (α-SMA) and Collagen I, key markers of HSC activation and fibrosis.

Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model in Rats

The BDL model induces cholestatic liver injury, leading to significant fibrosis.

BDL_Workflow cluster_surgery Surgical Procedure cluster_treatment_analysis Treatment and Analysis A Anesthetize Sprague-Dawley rats (200-250g) B Perform a midline laparotomy to expose the common bile duct A->B C Double-ligate the common bile duct with silk sutures and transect between the ligatures B->C D Suture the abdominal wall. Sham group undergoes laparotomy without ligation. C->D E Administer this compound (50 mg/kg) or vehicle daily via oral gavage for 2 weeks post-surgery D->E F At day 14, collect blood for serum ALT/AST analysis E->F G Euthanize rats and harvest livers for histopathology, hydroxyproline assay, and Western blot analysis F->G

Workflow for the BDL-induced liver fibrosis model.

Methodology:

  • Animal Model: Male Sprague-Dawley rats, weighing 200-250g, are used.

  • Surgical Procedure:

    • Rats are anesthetized, and a midline abdominal incision is made.

    • The common bile duct is located, double-ligated with silk sutures, and then transected between the two ligatures.

    • The abdominal incision is closed in layers.

    • A sham-operated control group undergoes the same surgical procedure but without bile duct ligation and transection.

  • This compound Administration: Post-surgery, rats are administered this compound (50 mg/kg) or vehicle daily via oral gavage for two weeks.

  • Endpoint Analysis: At the end of the two-week treatment period, the same analyses as described for the CCl₄ model (serum ALT/AST, histopathology, hydroxyproline assay, and Western blotting for α-SMA and Collagen I) are performed to evaluate the extent of liver fibrosis and the therapeutic effect of this compound.

Western Blotting for Signaling Pathway Analysis

To confirm the mechanism of action of this compound, the phosphorylation status and total protein levels of key components of the NF-κB, PI3K/AKT, and TGF-β/Smads pathways are assessed in liver tissue lysates by Western blotting.

Key Proteins to Analyze:

  • NF-κB Pathway: Phospho-p65, Total p65, IκBα

  • PI3K/AKT Pathway: Phospho-AKT, Total AKT

  • TGF-β/Smads Pathway: Phospho-Smad2, Phospho-Smad3, Total Smad2/3

This detailed analysis will provide insights into how this compound modulates these signaling cascades to exert its anti-fibrotic effects in vivo.

References

Application Notes and Protocols: ZM600 Dosage and Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search for the compound designated "ZM600," we were unable to identify a specific therapeutic agent or research chemical with this name in publicly available scientific literature and databases. The search results for "this compound" were predominantly associated with non-pharmaceutical products. It is possible that "this compound" may be an internal compound identifier not yet disclosed in public forums, a typographical error, or a lesser-known designation.

Therefore, we are unable to provide specific data on its dosage, administration, mechanism of action, or relevant signaling pathways in mouse models at this time.

To facilitate the creation of the requested detailed Application Notes and Protocols, we kindly request verification of the compound's name. Please confirm the correct nomenclature or provide any alternative identifiers, such as:

  • Chemical Name (IUPAC)

  • CAS Number

  • Alternative research codes or designations

  • Associated company or research institution

  • Key publications describing the compound

Once the correct compound identity is established, we will be able to proceed with a targeted search to gather the necessary information and generate the comprehensive Application Notes and Protocols as originally requested, including quantitative data tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.

Application Notes and Protocols for Preparing ZM 336372 Stock Solutions for Cell Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZM 336372 is a potent, cell-permeable small molecule inhibitor of the c-Raf serine/threonine kinase.[1] It functions as an ATP-competitive inhibitor of c-Raf with an IC50 value of approximately 70 nM.[2] While it effectively inhibits c-Raf in vitro, in a cellular context, ZM 336372 paradoxically leads to the activation of the Raf/MEK/ERK signaling cascade.[3] This unique property makes it a valuable pharmacological tool for investigating the downstream effects of the Raf-1 signaling pathway. This document provides detailed protocols for the preparation of ZM 336372 stock solutions and their application in common cell-based assays.

Data Presentation

A summary of the key quantitative data for ZM 336372 is provided in the table below for easy reference.

PropertyValueSource(s)
Molecular Weight 389.45 g/mol [2][4]
Molecular Formula C₂₃H₂₃N₃O₃[4]
Appearance Off-white solid[2]
Purity >98%[4]
IC₅₀ (c-Raf) 70 nM[2][4]
Solubility
      DMSOup to 200 mg/mL[5]
      Ethanol~2 mg/mL[6]
      WaterInsoluble[6]
Storage (Solid) -20°C for up to 3 years[2][6]
Storage (Stock Solution in DMSO) -20°C for up to 3 months; -80°C for up to 2 years[2]

Signaling Pathway

ZM 336372 targets the c-Raf kinase in the Ras/Raf/MEK/ERK signaling pathway. This pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and survival. While ZM 336372 inhibits c-Raf in isolation, within a cellular environment, it can lead to a paradoxical activation of the downstream signaling cascade, resulting in the phosphorylation of MEK and ERK.[1][3]

RAF_MEK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates c-Raf c-Raf Ras->c-Raf Activates MEK1_2 MEK1/2 c-Raf->MEK1_2 Phosphorylates ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylates Transcription_Factors Transcription Factors ERK1_2->Transcription_Factors Activates ZM_336372 ZM 336372 ZM_336372->c-Raf Paradoxically Activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: The Ras/Raf/MEK/ERK signaling pathway and the paradoxical activation of c-Raf by ZM 336372.

Experimental Protocols

Preparation of ZM 336372 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of ZM 336372 in DMSO.

Materials:

  • ZM 336372 powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, light-protected microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

Procedure:

  • Equilibration: Allow the vial of ZM 336372 powder to reach room temperature before opening to prevent moisture condensation.

  • Weighing: Carefully weigh 3.89 mg of ZM 336372 powder.

  • Dissolution: Add 1 mL of anhydrous DMSO to the powder.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes to ensure complete dissolution. Gentle warming (e.g., in a 37°C water bath) may aid in this process.[2]

  • Aliquoting: Dispense the stock solution into single-use, light-protected tubes.

  • Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or -80°C for long-term storage (up to 2 years).[2] Avoid repeated freeze-thaw cycles.[6]

Stock_Solution_Workflow cluster_prep Stock Solution Preparation start Start: ZM 336372 Powder weigh Weigh 3.89 mg of ZM 336372 start->weigh add_dmso Add 1 mL of Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot into Light-Protected Tubes vortex->aliquot store Store at -20°C or -80°C aliquot->store end End: 10 mM Stock Solution store->end

Caption: Workflow for preparing a 10 mM ZM 336372 stock solution.

General Protocol for Cell Treatment

Procedure:

  • Thawing: Thaw a single-use aliquot of the ZM 336372 stock solution at room temperature.

  • Dilution: Prepare the desired final concentration of ZM 336372 by diluting the stock solution in pre-warmed, serum-free cell culture medium. It is advisable to perform serial dilutions.

  • Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of ZM 336372 used in the experiment. The final DMSO concentration in the culture medium should typically be kept below 0.5% to minimize solvent toxicity.[6]

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the appropriate concentrations of ZM 336372 or the vehicle control.

  • Incubation: Incubate the cells for the desired period. For experiments lasting longer than 48 hours, it is recommended to replace the medium with freshly prepared ZM 336372-containing medium every 24-48 hours.[6]

MTT Cell Proliferation Assay

This colorimetric assay measures cell viability based on the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to formazan (B1609692) by mitochondrial dehydrogenases in living cells.[7]

Materials:

  • Cells cultured in a 96-well plate

  • ZM 336372 working solutions

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Cell Treatment: Treat the cells with a range of ZM 336372 concentrations and a vehicle control as described in the general treatment protocol. Incubate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and incubate at room temperature in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for ERK Phosphorylation

This protocol is for detecting the phosphorylation of ERK1/2 as a marker of Raf/MEK/ERK pathway activation.

Materials:

  • Cell lysates from ZM 336372-treated and control cells

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with ZM 336372, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane and separate them by SDS-PAGE.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.[8]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total-ERK1/2 antibody to normalize for protein loading.

By following these protocols, researchers can effectively prepare and use ZM 336372 to investigate its effects on cell signaling and proliferation.

References

Introduction to CCl4-Induced Liver Fibrosis and ZM600

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to utilizing the carbon tetrachloride (CCl4)-induced liver fibrosis model for evaluating the therapeutic potential of ZM600, a novel anti-fibrotic agent. This document provides researchers, scientists, and drug development professionals with comprehensive experimental protocols, data presentation formats, and visual diagrams of the underlying molecular pathways and experimental procedures.

Liver fibrosis is a wound-healing response to chronic liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, which can progress to cirrhosis and liver failure. The carbon tetrachloride (CCl4)-induced model is a widely used and reproducible animal model that mimics key aspects of human liver fibrosis, including inflammation, hepatocyte damage, and the activation of hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver.[1][2]

This compound is a sophoridine (B192422) α-aryl propionamide (B166681) derivative that has demonstrated significant inhibitory effects on the activation of HSCs.[3] Preclinical studies have shown that this compound can markedly ameliorate liver fibrosis in CCl4-induced models.[3] Its mechanism of action involves the inhibition of several key signaling pathways implicated in fibrosis, including NF-κB, PI-3K/AKT, and TGF-β/Smads.[3]

Key Signaling Pathways in Liver Fibrosis

Chronic liver injury from agents like CCl4 triggers a complex cascade of signaling events that promote fibrosis. This compound has been identified to interfere with these critical pathways.

  • Transforming Growth Factor-β (TGF-β)/Smad Pathway: This is a primary driver of fibrosis.[4][5] TGF-β1 activates HSCs, leading to the transcription of pro-fibrotic genes, including those for collagen type I and α-smooth muscle actin (α-SMA).[6] this compound has been shown to inhibit this pathway, reducing the pro-fibrotic signaling cascade.[3]

  • Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is central to the inflammatory response. CCl4-induced injury activates NF-κB, leading to the production of pro-inflammatory cytokines that perpetuate liver damage and activate HSCs.[4] this compound's ability to inhibit NF-κB helps to reduce this inflammation.[3]

  • Phosphoinositide 3-kinase (PI3K)/AKT Pathway: This pathway is involved in cell survival and proliferation and has been shown to be activated in the CCl4 model, contributing to the progression of liver fibrosis.[4] Inhibition of this pathway by this compound is another key aspect of its anti-fibrotic effect.[3]

TGF_beta_pathway cluster_ecm Extracellular Space cluster_cell Hepatic Stellate Cell (HSC) TGF-beta1 TGF-beta1 TGF-beta_Receptor TGF-β Receptor TGF-beta1->TGF-beta_Receptor Smad2_3 Smad2/3 TGF-beta_Receptor->Smad2_3 phosphorylates pSmad2_3 p-Smad2/3 Complex p-Smad2/3 + Smad4 Complex pSmad2_3->Complex Smad4 Smad4 Smad4->Complex Nucleus Nucleus Complex->Nucleus translocates to Pro-fibrotic_Genes Pro-fibrotic Gene Transcription (Collagen, α-SMA) Nucleus->Pro-fibrotic_Genes This compound This compound This compound->TGF-beta_Receptor Inhibits

Diagram of the TGF-β/Smad signaling pathway inhibited by this compound.

Experimental Protocols

Protocol 1: CCl4-Induced Liver Fibrosis in Rodents

This protocol describes the standard method for inducing liver fibrosis in mice or rats using CCl4.

Materials:

  • Carbon tetrachloride (CCl4)

  • Olive oil or corn oil (vehicle)

  • Male C57BL/6 mice (6-8 weeks old) or Sprague Dawley rats (200-250g)

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Prepare a 10-20% (v/v) solution of CCl4 in olive oil.

  • Administer the CCl4 solution to the animals via intraperitoneal (i.p.) injection. A common dosage is 1-2 mL/kg body weight.[7]

  • Injections are typically performed twice a week for a duration of 4 to 8 weeks to establish significant fibrosis or cirrhosis.[1]

  • A control group should receive i.p. injections of the vehicle (olive oil) only, following the same schedule.

  • Monitor animal health and body weight regularly throughout the study.

Protocol 2: this compound Treatment

This protocol outlines the administration of this compound to the CCl4-treated animals.

Materials:

  • This compound compound

  • Appropriate vehicle for this compound solubilization (e.g., saline with 0.5% DMSO and 1% Tween-80)

  • Gavage needles or injection supplies

Procedure:

  • Prepare the this compound formulation at the desired concentration. The optimal dose should be determined in preliminary dose-ranging studies.

  • Treatment can be administered either prophylactically (starting at the same time as CCl4) or therapeutically (starting after fibrosis has been established, e.g., after 2-4 weeks of CCl4).

  • Administer this compound to the treatment group, typically via oral gavage or i.p. injection, on a daily or otherwise determined schedule.

  • A CCl4 + Vehicle group should be included, receiving the CCl4 injections and the vehicle for this compound, to control for any effects of the drug vehicle.

  • At the end of the study period (e.g., 4, 6, or 8 weeks), euthanize the animals and collect blood and liver tissue for analysis.

experimental_workflow cluster_setup Experimental Setup cluster_induction Fibrosis Induction & Treatment (4-8 Weeks) cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (1 week) Grouping Random Grouping (n=8-10 per group) Acclimatization->Grouping CCl4_Admin CCl4 Injection (2x per week) Grouping->CCl4_Admin ZM600_Admin This compound Treatment (e.g., Daily) Grouping->ZM600_Admin Sacrifice Euthanasia & Sample Collection (Blood & Liver) CCl4_Admin->Sacrifice ZM600_Admin->Sacrifice Biochem Biochemical Analysis (ALT, AST) Sacrifice->Biochem Histo Histopathology (H&E, Sirius Red) Sacrifice->Histo Molecular Molecular Analysis (qPCR, Western Blot) Sacrifice->Molecular

Workflow for CCl4-induced fibrosis model and this compound treatment.
Protocol 3: Assessment of Liver Fibrosis

A. Biochemical Analysis

  • Collect blood via cardiac puncture into serum separator tubes.

  • Centrifuge to separate serum.

  • Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits. Elevated levels are indicative of liver damage.[1]

B. Histopathological Analysis

  • Fix a portion of the liver in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin (B1166041) and cut 4-5 μm sections.

  • Perform Hematoxylin and Eosin (H&E) staining to assess liver architecture, inflammation, and necrosis.

  • Perform Picrosirius Red or Masson's Trichrome staining to visualize and quantify collagen deposition.[1] The fibrotic area can be quantified using image analysis software (e.g., ImageJ).

C. Molecular and Protein Analysis

  • Quantitative PCR (qPCR): Snap-freeze a portion of the liver in liquid nitrogen and store at -80°C. Extract total RNA and synthesize cDNA. Perform qPCR to measure the mRNA expression of key fibrotic markers, such as Col1a1 (Collagen Type I), Acta2 (α-SMA), and Tgf-β1.

  • Western Blot: Homogenize liver tissue to extract total protein. Perform Western blotting to assess the protein levels of α-SMA, Collagen Type I, and key signaling proteins (e.g., p-Smad3, NF-κB p65) to confirm the mechanism of this compound.

Data Presentation

Quantitative data should be presented in clear, concise tables to allow for easy comparison between experimental groups. Data are typically presented as mean ± standard error of the mean (SEM).

Table 1: Illustrative Serum Biochemical Markers

Group ALT (U/L) AST (U/L)
Control (Vehicle) 45 ± 5 60 ± 8
CCl4 + Vehicle 250 ± 30 310 ± 45
CCl4 + this compound (Low Dose) 150 ± 22* 190 ± 28*
CCl4 + this compound (High Dose) 80 ± 12** 110 ± 15**

*Note: This table contains illustrative data. *p < 0.05, **p < 0.01 compared to CCl4 + Vehicle group.

Table 2: Illustrative Histological and Molecular Markers

Group Collagen Area (%) α-SMA (rel. expression) Col1a1 (rel. expression)
Control (Vehicle) 0.5 ± 0.1 1.0 ± 0.2 1.0 ± 0.3
CCl4 + Vehicle 8.2 ± 1.5 12.5 ± 2.1 15.8 ± 2.5
CCl4 + this compound (Low Dose) 4.1 ± 0.8* 6.8 ± 1.3* 7.5 ± 1.6*
CCl4 + this compound (High Dose) 1.8 ± 0.5** 2.5 ± 0.6** 3.1 ± 0.9**

*Note: This table contains illustrative data. α-SMA and Col1a1 expression are relative to the control group. *p < 0.05, **p < 0.01 compared to CCl4 + Vehicle group.

References

Application Notes and Protocols for the Bile Duct Ligation (BDL) Model with ZM600

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing the bile duct ligation (BDL) surgical model in mice to study cholestatic liver injury and fibrosis, with a specific focus on the therapeutic evaluation of the novel anti-hepatic fibrosis agent, ZM600.

Introduction

The bile duct ligation (BDL) model is a widely used and reproducible surgical procedure in rodents that mimics obstructive cholestatic liver disease.[1][2] The complete obstruction of the common bile duct leads to the accumulation of bile acids in the liver, initiating a cascade of events including inflammation, hepatocellular injury, and the activation of hepatic stellate cells (HSCs).[1] This activation of HSCs is a pivotal event in the progression of liver fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins. The BDL model is therefore highly relevant for studying the pathogenesis of liver fibrosis and for the preclinical evaluation of potential anti-fibrotic therapies.

This compound, a sophoridine (B192422) α-aryl propionamide (B166681) derivative, has been identified as a potent anti-hepatic fibrosis agent.[3][4] In vivo studies have demonstrated that this compound significantly ameliorates liver fibrosis induced by BDL.[3][4] Its mechanism of action involves the specific inhibition of key signaling pathways implicated in fibrosis: NF-κB, PI-3K/AKT, and TGF-β/Smads.[3][4]

Key Signaling Pathways in BDL-Induced Liver Fibrosis and the Role of this compound

The pathogenesis of liver fibrosis in the BDL model is orchestrated by a complex interplay of signaling pathways. Understanding these pathways is crucial for interpreting experimental results and appreciating the therapeutic mechanism of this compound.

TGF-β/Smad Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a central regulator of fibrosis. Upon binding to its receptor, TGF-β activates Smad proteins (Smad2/3), which then translocate to the nucleus to induce the transcription of pro-fibrotic genes, including collagens and α-smooth muscle actin (α-SMA). This compound has been shown to inhibit this pathway, thereby reducing the expression of these key fibrotic markers.[3][4]

PI-3K/AKT Pathway

The Phosphoinositide 3-kinase (PI-3K)/AKT pathway is involved in cell survival, proliferation, and differentiation. In the context of liver fibrosis, its activation contributes to the proliferation and activation of HSCs. This compound's inhibitory effect on this pathway helps to curtail the pool of activated, ECM-producing cells.[3][4]

NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Chronic inflammation is a major driver of liver fibrosis. By inhibiting the NF-κB pathway, this compound can reduce the inflammatory response in the liver, further contributing to its anti-fibrotic effects.[3][4]

Experimental Protocols

I. Bile Duct Ligation (BDL) Surgical Procedure in Mice

This protocol describes the complete ligation of the common bile duct in mice to induce obstructive cholestasis and liver fibrosis.

Materials:

  • Male C57BL/6 mice (8-12 weeks old)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments (scissors, forceps, needle holders)

  • Suture material (e.g., 6-0 silk suture)

  • Sterile drapes and swabs

  • Warming pad

  • Analgesics (e.g., buprenorphine)

  • 70% ethanol (B145695) and povidone-iodine for sterilization

Procedure:

  • Anesthesia and Preparation: Anesthetize the mouse using isoflurane. Once the desired level of anesthesia is achieved (confirmed by lack of pedal reflex), place the mouse in a supine position on a warming pad to maintain body temperature. Shave the abdominal area and sterilize the surgical site with alternating scrubs of 70% ethanol and povidone-iodine.[5]

  • Laparotomy: Make a midline abdominal incision of approximately 2-3 cm to expose the peritoneal cavity.

  • Bile Duct Identification: Gently retract the liver superiorly to visualize the common bile duct, which runs alongside the portal vein and hepatic artery.

  • Ligation: Carefully isolate the common bile duct from the surrounding vessels. Pass a 6-0 silk suture underneath the bile duct and make two secure ligations. A double ligation ensures complete and lasting obstruction.[5]

  • Closure: Close the abdominal wall in two layers (peritoneum and skin) using appropriate suture material.

  • Post-operative Care: Administer a subcutaneous injection of sterile saline for fluid replacement and an analgesic for pain management.[5] Monitor the animal closely during recovery.

II. This compound Administration Protocol

This protocol outlines the administration of this compound to BDL mice for the evaluation of its therapeutic efficacy.

Materials:

  • This compound compound

  • Vehicle (e.g., sterile saline, DMSO, or as specified in the primary literature)

  • Syringes and needles (e.g., 27-gauge)

Procedure:

  • Preparation of this compound Solution: Prepare the this compound solution in the appropriate vehicle at the desired concentration. The specific dosage should be based on the primary literature for this compound.

  • Administration: Administer this compound or the vehicle control to the mice via intraperitoneal (IP) injection. The frequency of administration (e.g., daily) should be consistent with the experimental design of the this compound study.

  • Treatment Groups:

    • Sham Group: Mice undergo a sham surgery (laparotomy without bile duct ligation) and receive vehicle injections.

    • BDL + Vehicle Group: Mice undergo BDL surgery and receive vehicle injections.

    • BDL + this compound Group: Mice undergo BDL surgery and receive this compound injections.

III. Assessment of Liver Injury and Fibrosis

A. Serum Analysis:

At the end of the experimental period (typically 14-28 days post-BDL), collect blood via cardiac puncture. Centrifuge the blood to separate the serum.

  • Liver Enzymes: Measure the levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) using commercially available assay kits. Elevated levels are indicative of hepatocellular injury.

B. Histological Analysis:

  • Tissue Collection and Fixation: Euthanize the mice and perfuse the liver with phosphate-buffered saline (PBS). Excise the liver, weigh it, and fix a portion in 10% neutral buffered formalin for 24-48 hours.

  • Paraffin Embedding and Sectioning: Dehydrate the fixed tissue, embed in paraffin, and cut 4-5 µm sections.

  • Staining:

    • Hematoxylin and Eosin (H&E) Staining: To assess overall liver morphology, inflammation, and necrosis.

    • Sirius Red Staining: To visualize and quantify collagen deposition, a hallmark of fibrosis.

C. Quantitative Analysis of Fibrosis:

  • Hydroxyproline (B1673980) Assay: Hydroxyproline is a major component of collagen. The total collagen content in the liver can be quantified by measuring the hydroxyproline concentration in liver homogenates using a commercial assay kit.

  • Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA from frozen liver tissue.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR using primers for pro-fibrotic genes such as Col1a1 (Collagen type I alpha 1) and Acta2 (α-SMA). Normalize the expression to a housekeeping gene (e.g., Gapdh).

  • Protein Expression Analysis (Western Blot):

    • Prepare protein lysates from frozen liver tissue.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against α-SMA and key signaling proteins (e.g., p-Smad2/3, p-AKT, p-NF-κB p65).

    • Use a loading control (e.g., GAPDH or β-actin) for normalization.

Data Presentation

The following tables provide a template for summarizing quantitative data from a study evaluating this compound in the BDL model. The values presented are hypothetical and should be replaced with actual experimental data.

Table 1: Serum Markers of Liver Injury

GroupALT (U/L)AST (U/L)
Sham35 ± 580 ± 10
BDL + Vehicle450 ± 50600 ± 75
BDL + this compound200 ± 30350 ± 40

Table 2: Markers of Liver Fibrosis

GroupLiver Hydroxyproline (µg/g tissue)Col1a1 mRNA (relative expression)α-SMA Protein (relative expression)
Sham100 ± 151.0 ± 0.21.0 ± 0.2
BDL + Vehicle800 ± 1008.0 ± 1.510.0 ± 2.0
BDL + this compound350 ± 503.5 ± 0.84.0 ± 1.0

Table 3: Histological Scoring of Liver Fibrosis

GroupFibrosis Score (0-4 scale)
Sham0.2 ± 0.1
BDL + Vehicle3.5 ± 0.5
BDL + this compound1.5 ± 0.3

Visualizations

Signaling Pathways Inhibited by this compound in BDL-Induced Liver Fibrosis

G cluster_0 Bile Duct Ligation cluster_1 Signaling Pathways cluster_2 Cellular Response Bile Acid Accumulation Bile Acid Accumulation Hepatocellular Injury Hepatocellular Injury Bile Acid Accumulation->Hepatocellular Injury Inflammation Inflammation Hepatocellular Injury->Inflammation TGF-β TGF-β Inflammation->TGF-β PI-3K PI-3K Inflammation->PI-3K NF-κB NF-κB Inflammation->NF-κB HSC Activation HSC Activation TGF-β->HSC Activation Smads PI-3K->HSC Activation AKT NF-κB->HSC Activation ECM Deposition ECM Deposition HSC Activation->ECM Deposition Fibrosis Fibrosis ECM Deposition->Fibrosis This compound This compound This compound->TGF-β This compound->PI-3K This compound->NF-κB

Caption: this compound inhibits key signaling pathways in liver fibrosis.

Experimental Workflow for Evaluating this compound in the BDL Model

G cluster_0 Animal Model cluster_1 Treatment cluster_2 Endpoint Analysis BDL Surgery BDL Surgery This compound Admin This compound Admin BDL Surgery->this compound Admin Vehicle Admin Vehicle Admin BDL Surgery->Vehicle Admin Sham Surgery Sham Surgery Sham Surgery->Vehicle Admin Serum Analysis Serum Analysis This compound Admin->Serum Analysis Histology Histology This compound Admin->Histology Molecular Analysis Molecular Analysis This compound Admin->Molecular Analysis Vehicle Admin->Serum Analysis Vehicle Admin->Histology Vehicle Admin->Molecular Analysis

Caption: Workflow for this compound evaluation in the BDL model.

References

Application Notes: Assessing the In Vitro Efficacy of ZM600, a Novel MEK1/2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Ras-Raf-MEK-ERK, also known as the Mitogen-Activated Protein Kinase (MAPK) pathway, is a critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3][4] Dysregulation of this pathway, often through mutations in genes such as BRAF and KRAS, is a key driver in many human cancers.[2][5] The kinases MEK1 and MEK2 (MAPKK1 and MAPKK2) are central components of this cascade, acting as the direct upstream activators of ERK1 and ERK2.[2][6] Due to their pivotal position and high substrate specificity, MEK1/2 are attractive therapeutic targets for cancer treatment.[7][]

ZM600 is a potent and selective, non-ATP-competitive small molecule inhibitor of MEK1 and MEK2. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro efficacy of this compound, from direct enzyme inhibition to cellular functional outcomes. The following sections describe the MAPK signaling pathway, a general workflow for inhibitor assessment, key experimental protocols, and representative data.

MAPK/ERK Signaling Pathway and this compound Mechanism of Action

The MAPK/ERK pathway transmits extracellular signals to the cell nucleus.[1] The cascade is typically initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of Ras. Activated Ras then recruits and activates Raf kinases (A-Raf, B-Raf, Raf-1), which in turn phosphorylate and activate MEK1 and MEK2.[2] Activated MEK1/2 are dual-specificity kinases that phosphorylate ERK1 and ERK2 on specific threonine and tyrosine residues.[9] Phosphorylated ERK (p-ERK) then translocates to the nucleus to regulate transcription factors, ultimately controlling gene expression related to cell proliferation and survival.[3] this compound exerts its inhibitory effect by binding to MEK1/2, preventing the phosphorylation and subsequent activation of ERK1/2.

MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (e.g., Myc, Fos) ERK->TF Translocates & Phosphorylates ZM600_Inhibition This compound ZM600_Inhibition->MEK Inhibits Proliferation Cell Proliferation & Survival TF->Proliferation Regulates Gene Expression Experimental_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays cluster_analysis Data Analysis & Interpretation biochem_assay MEK1/2 Kinase Assay biochem_result Determine IC50 biochem_assay->biochem_result data_analysis Correlate Biochemical & Cellular Potency biochem_result->data_analysis target_engagement Target Engagement Assay (p-ERK Western Blot) target_result Confirm Target Modulation (EC50) target_engagement->target_result functional_assay Functional Outcome Assay (Cell Viability - MTS) functional_result Determine Anti-proliferative Effect (GI50) functional_assay->functional_result target_result->data_analysis functional_result->data_analysis

References

Application Notes and Protocols for Western Blot Analysis of ZM 336372 Target Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

ZM 336372 is a potent and selective inhibitor of the c-Raf (Raf-1) serine/threonine kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1][2] The Ras-Raf-MEK-ERK pathway plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and apoptosis.[3] Dysregulation of this pathway is a common feature in many human cancers, making it a significant target for therapeutic intervention. While initially identified as a c-Raf inhibitor, ZM 336372 has demonstrated a paradoxical ability to activate the Raf-MEK-ERK pathway in certain cellular contexts, particularly in cells with upstream activation of Ras.[2] This dual activity makes ZM 336372 a valuable tool for investigating the complex regulatory mechanisms of the MAPK pathway. Western blot analysis is an essential technique for elucidating the effects of compounds like ZM 336372 by enabling the specific detection and quantification of changes in the phosphorylation status of its key components.[3]

Signaling Pathway and Mechanism of Action

The canonical MAPK/ERK signaling pathway is initiated by the activation of receptor tyrosine kinases (RTKs) by extracellular signals, which leads to the activation of the small GTPase Ras. Activated Ras recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf). Raf then phosphorylates and activates MEK1 and MEK2 (MEK1/2), which in turn phosphorylate and activate ERK1 and ERK2 (ERK1/2). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate gene expression, leading to various cellular responses.

ZM 336372 is an ATP-competitive inhibitor of c-Raf.[4] However, in cells with wild-type B-Raf and active Ras, ZM 336372 can promote the dimerization of Raf isoforms, leading to the paradoxical activation of the downstream MEK-ERK pathway.[2][5] This phenomenon is thought to occur because the binding of the inhibitor to one protomer in a Raf dimer can allosterically activate the other protomer. This paradoxical activation is a critical consideration in the development of Raf inhibitors for cancer therapy.[6]

Data Presentation

The following table summarizes representative quantitative data from a Western blot experiment investigating the dose-dependent effects of ZM 336372 on the phosphorylation of key MAPK pathway proteins in a cancer cell line with wild-type B-Raf and active Ras, treated for 24 hours. Data is presented as the fold change in the ratio of the phosphorylated protein to the total protein, normalized to the vehicle control (DMSO).

ZM 336372 Concentration (µM)Fold Change in p-c-Raf (Ser338) / c-RafFold Change in p-MEK1/2 (Ser217/221) / MEK1/2Fold Change in p-ERK1/2 (Thr202/Tyr204) / ERK1/2
0 (Vehicle)1.01.01.0
0.11.21.51.8
12.53.24.5
104.86.18.2
503.54.05.5

Note: This data is representative and intended for illustrative purposes. Actual results may vary depending on the cell line, experimental conditions, and detection methods.

Experimental Protocols

Protocol 1: Cell Culture and Treatment
  • Cell Seeding: Seed cancer cells (e.g., A375, MeWo, or HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.[7]

  • Cell Starvation (Optional): To reduce basal phosphorylation levels, serum-starve the cells by incubating them in a serum-free medium for 12-24 hours prior to treatment.

  • Compound Preparation: Prepare a stock solution of ZM 336372 in DMSO. Dilute the stock solution to the desired final concentrations (e.g., 0.1, 1, 10, 50 µM) in a complete cell culture medium.

  • Cell Treatment: Remove the medium from the wells and add the medium containing the different concentrations of ZM 336372. Include a vehicle control group treated with the same concentration of DMSO as the highest ZM 336372 concentration.

  • Incubation: Incubate the cells for the desired time period (e.g., 24 hours).

Protocol 2: Protein Lysate Preparation and Quantification
  • Cell Lysis:

    • After treatment, place the plates on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add an appropriate volume of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate the lysates on ice for 30 minutes with occasional vortexing.

  • Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble proteins to a new pre-chilled tube.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

Protocol 3: Western Blot Analysis
  • Sample Preparation:

    • Normalize the protein concentration of all samples with lysis buffer.

    • Add 4x Laemmli sample buffer to the protein lysates and boil at 95-100°C for 5 minutes to denature the proteins.

  • SDS-PAGE:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane into a polyacrylamide gel.

    • Include a pre-stained protein ladder to monitor protein separation.

    • Run the gel at a constant voltage until the dye front reaches the bottom of the gel.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Blocking:

    • Wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).

    • Block the membrane with 5% non-fat dry milk or 5% bovine serum albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of c-Raf, MEK1/2, and ERK1/2. The recommended antibody dilutions are typically 1:1000 in 5% BSA in TBST.

    • Incubate overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) at a dilution of 1:2000 to 1:5000 in 5% non-fat dry milk in TBST.

    • Incubate for 1 hour at room temperature with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using a digital imaging system.

  • Stripping and Re-probing:

    • To detect total protein levels on the same membrane, the membrane can be stripped of the bound antibodies.

    • Incubate the membrane in a stripping buffer to remove the primary and secondary antibodies.

    • Wash the membrane thoroughly with TBST.

    • Repeat the blocking and antibody incubation steps with antibodies against the total forms of the proteins of interest.[8]

Mandatory Visualization

Signal_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK RTK Growth Factor->RTK Binds Ras Ras RTK->Ras Activates cRaf c-Raf Ras->cRaf Activates MEK MEK1/2 cRaf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Gene Expression (Proliferation, Survival) ERK->Transcription ZM336372 ZM 336372 ZM336372->cRaf Inhibits (ATP-competitive) ZM336372->cRaf Paradoxical Activation (via dimerization)

Caption: The Raf-MEK-ERK signaling pathway and the dual action of ZM 336372.

Western_Blot_Workflow start Start: Cell Culture & ZM 336372 Treatment lysis Cell Lysis & Protein Extraction start->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% BSA or Milk) transfer->blocking primary_ab Primary Antibody Incubation (p-c-Raf, p-MEK, p-ERK) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection stripping Stripping of Membrane detection->stripping analysis Data Analysis & Normalization detection->analysis Image Acquisition reprobing Re-probing with Total Antibodies (c-Raf, MEK, ERK) stripping->reprobing reprobing->detection Re-detection end End: Quantified Results analysis->end

Caption: Experimental workflow for Western blot analysis of ZM 336372 effects.

References

Application Notes and Protocols for qPCR Analysis of TGF-β Pathway Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for quantifying the mRNA expression of key genes in the Transforming Growth Factor-β (TGF-β) signaling pathway using quantitative polymerase chain reaction (qPCR). The protocols outlined below cover primer selection, experimental procedures, and data analysis.

The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, and immune response.[1] Dysregulation of this pathway is implicated in a variety of diseases, such as cancer and fibrosis.[1][2] Accurate and reproducible quantification of the expression levels of TGF-β pathway genes is therefore essential for both basic research and therapeutic development.

While this document provides a general framework for the qPCR analysis of TGF-β pathway genes, no specific public information was found regarding a "ZM600 study." The following protocols and primers represent a standard approach for investigating the TGF-β signaling cascade.

I. qPCR Primers for Human TGF-β Pathway Genes

The following table summarizes validated or commercially available qPCR primers for key human genes in the TGF-β pathway. It is crucial to validate primer efficiency and specificity in your specific experimental system.

Gene SymbolGene NameForward Primer (5' - 3')Reverse Primer (5' - 3')Source
TGFB1 Transforming Growth Factor Beta 1TACCTGAACCCGTGTTGCTCTCGTTGCTGAGGTATCGCCAGGAAOriGene Technologies[3]
TGFBR1 Transforming Growth Factor Beta Receptor 1TTTGATGCTGGCTATGTGCCCACTGCCACTGTCACATCATCResearchGate Publication[4]
TGFBR2 Transforming Growth Factor Beta Receptor 2AGGATTGGTTTGCACTTTCTGGGCTCTTGAGGTTGTAGGCATCCResearchGate Publication[4]
SMAD2 SMAD Family Member 2AGCCGTTTCTGCCTTTACCAGGCAAGACCTCAGTGACAGCLiterature Suggested
SMAD3 SMAD Family Member 3TGGCAAGCTCTGTGAAGATGTCAGTAGATAACGTGAGGGAGGLiterature Suggested
SMAD4 SMAD Family Member 4TGGACATTACTGGTGACCTGGCTCATGTGACAGAGGTGAALiterature Suggested
SMAD7 SMAD Family Member 7GAGGCATTGGTTTGTCGTCAGCAGTGACAGCATAGTCGTTGLiterature Suggested

Note: "Literature Suggested" primers are examples found in scientific publications and require independent validation.

II. Experimental Protocols

A standard workflow for qPCR analysis of gene expression involves RNA extraction, cDNA synthesis, and the qPCR reaction itself.

A. Total RNA Extraction

High-quality, intact RNA is essential for accurate gene expression analysis.

  • Cell or Tissue Lysis: Homogenize cells or tissues in a lysis buffer containing a chaotropic agent (e.g., guanidinium (B1211019) thiocyanate) to inactivate RNases.

  • RNA Purification: Use a silica-based column or phenol-chloroform extraction to isolate total RNA.

  • DNase Treatment: Treat the extracted RNA with RNase-free DNase I to remove any contaminating genomic DNA. This is critical to prevent amplification of non-specific products.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.1. Assess RNA integrity by gel electrophoresis or a bioanalyzer.

B. cDNA Synthesis (Reverse Transcription)

  • Reaction Setup: In an RNase-free tube, combine the following components:

    • 1 µg of total RNA

    • 1 µl of oligo(dT) primers (or a mix of oligo(dT) and random hexamers)

    • 1 µl of 10 mM dNTP mix

    • Nuclease-free water to a final volume of 13 µl

  • Denaturation: Heat the mixture to 65°C for 5 minutes and then place on ice for at least 1 minute.

  • Reverse Transcription: Add the following components to the denatured RNA mixture:

    • 4 µl of 5X First-Strand Buffer

    • 1 µl of 0.1 M DTT

    • 1 µl of RNase inhibitor

    • 1 µl of Reverse Transcriptase (e.g., M-MLV RT)

  • Incubation: Incubate the reaction at 42°C for 50 minutes, followed by an inactivation step at 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.

C. Quantitative PCR (qPCR)

This protocol is for a SYBR Green-based qPCR assay.

  • Reaction Setup: Prepare the qPCR reaction mix on ice in a PCR plate. For each reaction, combine:

    • 10 µl of 2X SYBR Green qPCR Master Mix

    • 1 µl of Forward Primer (10 µM)

    • 1 µl of Reverse Primer (10 µM)

    • 2 µl of diluted cDNA (e.g., a 1:10 dilution of the stock cDNA)

    • 6 µl of Nuclease-free water

    • Total Volume: 20 µl

  • Plate Setup: Include the following controls in your qPCR plate:

    • No-Template Control (NTC): To check for contamination.

    • No-Reverse-Transcriptase Control (-RT): To verify the absence of genomic DNA contamination.

  • qPCR Cycling Conditions:

    • Initial Denaturation: 95°C for 10 minutes

    • 40 Cycles:

      • Denaturation: 95°C for 15 seconds

      • Annealing/Extension: 60°C for 60 seconds

    • Melt Curve Analysis: To verify the specificity of the amplified product.

III. Data Analysis

The relative quantification of gene expression is typically performed using the ΔΔCt method .

  • Determine the Ct values: The Ct (cycle threshold) value is the cycle number at which the fluorescence signal crosses a defined threshold.

  • Normalize to a Housekeeping Gene: Normalize the Ct value of the target gene to the Ct value of a stable housekeeping gene (e.g., GAPDH, ACTB) for each sample (ΔCt = Cttarget - Cthousekeeping).

  • Calculate ΔΔCt: Normalize the ΔCt of the experimental sample to the ΔCt of a control or reference sample (ΔΔCt = ΔCtexperimental - ΔCtcontrol).

  • Calculate Fold Change: The fold change in gene expression is calculated as 2-ΔΔCt.

IV. Visualizations

A. TGF-β Signaling Pathway

The canonical TGF-β signaling pathway involves the binding of a TGF-β ligand to its receptor, leading to the phosphorylation and activation of SMAD proteins, which then translocate to the nucleus to regulate gene expression.[2][5]

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF_beta TGF-β Ligand TGFBR2 TGFBR2 TGF_beta->TGFBR2 Binding TGFBR1 TGFBR1 TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD2_3 SMAD2/3 TGFBR1->SMAD2_3 Phosphorylation pSMAD2_3 p-SMAD2/3 Complex SMAD2/3-SMAD4 Complex pSMAD2_3->Complex Forms Complex SMAD4 SMAD4 SMAD4->Complex nComplex SMAD2/3-SMAD4 Complex Complex->nComplex Translocation Gene_Expression Target Gene Expression nComplex->Gene_Expression Regulation qPCR_Workflow Start Biological Sample (Cells or Tissue) RNA_Extraction Total RNA Extraction & QC Start->RNA_Extraction cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_Extraction->cDNA_Synthesis qPCR_Setup qPCR Reaction Setup (Primers, SYBR Green) cDNA_Synthesis->qPCR_Setup qPCR_Run qPCR Amplification & Data Acquisition qPCR_Setup->qPCR_Run Data_Analysis Data Analysis (ΔΔCt Method) qPCR_Run->Data_Analysis End Relative Gene Expression Results Data_Analysis->End Logical_Relationship Pathway TGF-β Signaling Pathway Genes Key Genes (TGFB1, TGFBR1/2, SMADs) Pathway->Genes mRNA mRNA Transcripts Genes->mRNA qPCR qPCR Assay mRNA->qPCR Data Quantitative Data (Ct Values) qPCR->Data Analysis Relative Expression (Fold Change) Data->Analysis

References

Application Notes and Protocols for Immunohistochemical Analysis of Fibrosis Markers Following ZM600 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to tissue scarring and organ dysfunction. A key cellular mediator of fibrosis is the activation of resident fibroblasts into myofibroblasts, which are highly fibrogenic. ZM600, a novel sophoridine (B192422) α-aryl propionamide (B166681) derivative, has emerged as a promising anti-fibrotic agent.[1] Studies have demonstrated that this compound can significantly ameliorate liver fibrosis by inhibiting the activation of hepatic stellate cells (HSCs), the primary source of myofibroblasts in the liver.[1] The anti-fibrotic effect of this compound is attributed to its ability to specifically inhibit the activation of multiple pro-fibrotic signaling pathways, including NF-κB, PI-3K/AKT, and TGF-β/Smads.[1]

Immunohistochemistry (IHC) is a powerful technique to visualize and quantify the expression and distribution of key fibrosis markers within tissue sections, providing critical insights into the efficacy of anti-fibrotic therapies like this compound. This document provides detailed application notes and protocols for the immunohistochemical analysis of alpha-smooth muscle actin (α-SMA), collagen I, and fibronectin, three major markers of fibrosis, in preclinical models of liver fibrosis treated with this compound.

This compound: Mechanism of Action in Fibrosis

This compound exerts its anti-fibrotic effects by targeting key signaling pathways involved in the activation of HSCs and subsequent ECM deposition. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

ZM600_Mechanism_of_Action cluster_0 Pro-fibrotic Stimuli cluster_1 Signaling Pathways cluster_2 Cellular Response cluster_3 Fibrosis Markers Chronic Injury Chronic Injury TGF-β TGF-β Chronic Injury->TGF-β PI-3K/AKT PI-3K/AKT Chronic Injury->PI-3K/AKT NF-κB NF-κB Chronic Injury->NF-κB HSC Activation HSC Activation TGF-β->HSC Activation PI-3K/AKT->HSC Activation NF-κB->HSC Activation Myofibroblast Differentiation Myofibroblast Differentiation HSC Activation->Myofibroblast Differentiation ECM Production ECM Production Myofibroblast Differentiation->ECM Production α-SMA α-SMA ECM Production->α-SMA Collagen I Collagen I ECM Production->Collagen I Fibronectin Fibronectin ECM Production->Fibronectin This compound This compound This compound->TGF-β This compound->PI-3K/AKT This compound->NF-κB

Caption: Signaling pathway of this compound in inhibiting liver fibrosis.

Data Presentation: Quantitative Analysis of Fibrosis Markers

The following table provides a representative summary of quantitative data from immunohistochemical analysis of liver sections from a preclinical model of liver fibrosis (e.g., CCl4-induced) treated with this compound. Data is presented as the mean percentage of positively stained area ± standard deviation.

Treatment Groupα-SMA Positive Area (%)Collagen I Positive Area (%)Fibronectin Positive Area (%)
Vehicle Control 25.4 ± 3.130.2 ± 4.522.8 ± 2.9
This compound (Low Dose) 15.1 ± 2.5 18.9 ± 3.214.5 ± 2.1**
This compound (High Dose) 8.7 ± 1.8 10.5 ± 2.17.9 ± 1.5
Positive Control 10.2 ± 2.012.8 ± 2.5 9.6 ± 1.8
*Illustrative data based on typical results from anti-fibrotic compound studies. Statistical significance is denoted as **p<0.01 and **p<0.001 compared to the vehicle control group.

Experimental Protocols

A generalized workflow for the immunohistochemical analysis is presented below, followed by detailed protocols for each fibrosis marker.

IHC_Workflow A Tissue Collection and Fixation B Paraffin Embedding and Sectioning A->B C Deparaffinization and Rehydration B->C D Antigen Retrieval C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Signal Detection (DAB) G->H I Counterstaining (Hematoxylin) H->I J Dehydration and Mounting I->J K Microscopy and Image Analysis J->K

Caption: General experimental workflow for immunohistochemistry.

Detailed Immunohistochemistry Protocol for Fibrosis Markers in Formalin-Fixed Paraffin-Embedded (FFPE) Liver Tissue

This protocol is optimized for the detection of α-SMA, Collagen I, and Fibronectin in FFPE liver tissue sections from animal models of fibrosis.

Materials:

  • FFPE liver tissue sections (4-5 µm) on positively charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Hydrogen Peroxide (3%)

  • Blocking Buffer (e.g., 5% normal goat serum in PBS)

  • Phosphate Buffered Saline (PBS)

  • Primary Antibodies:

    • Anti-α-Smooth Muscle Actin (α-SMA) antibody

    • Anti-Collagen I antibody

    • Anti-Fibronectin antibody

  • Biotinylated Secondary Antibody (corresponding to the primary antibody host species)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate kit

  • Hematoxylin counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol: 100% (2 x 3 minutes), 95% (1 x 3 minutes), 70% (1 x 3 minutes).[2]

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval:

    • Immerse slides in a staining container with 10 mM Sodium Citrate buffer (pH 6.0).[2]

    • Heat the container in a water bath or steamer at 95-100°C for 20-30 minutes.[2]

    • Allow the slides to cool to room temperature in the buffer for at least 20 minutes.

    • Rinse slides with PBS (2 x 5 minutes).[2]

  • Peroxidase Blocking:

    • Incubate sections with 3% hydrogen peroxide in methanol (B129727) for 10 minutes at room temperature to block endogenous peroxidase activity.[2]

    • Rinse with PBS (2 x 5 minutes).

  • Blocking:

    • Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody (α-SMA, Collagen I, or Fibronectin) to its optimal concentration in the blocking buffer.

    • Apply the diluted primary antibody to the tissue sections and incubate overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Wash slides with PBS (3 x 5 minutes).

    • Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 1 hour at room temperature.

  • Signal Amplification:

    • Wash slides with PBS (3 x 5 minutes).

    • Apply Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

  • Signal Detection:

    • Wash slides with PBS (3 x 5 minutes).

    • Prepare the DAB substrate solution according to the manufacturer's instructions and apply it to the sections.

    • Monitor the color development under a microscope (typically 2-10 minutes).

    • Stop the reaction by immersing the slides in deionized water.

  • Counterstaining:

    • Counterstain with Hematoxylin for 1-2 minutes.

    • "Blue" the sections in running tap water for 5-10 minutes.

  • Dehydration and Mounting:

    • Dehydrate the sections through a graded series of ethanol: 70%, 95%, and 100% (2 minutes each).

    • Clear in xylene (or substitute) for 2 x 5 minutes.

    • Coverslip the slides using a permanent mounting medium.

  • Image Acquisition and Analysis:

    • Acquire images using a light microscope equipped with a digital camera.

    • Quantify the positively stained area for each marker using image analysis software (e.g., ImageJ, QuPath). The results are typically expressed as the percentage of the total tissue area.[1][3]

Disclaimer: This document provides generalized protocols and application notes. Researchers should optimize the protocols for their specific experimental conditions, antibodies, and tissue types.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing ZM600 Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ZM600 in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a sophoridine (B192422) α-aryl propionamide (B166681) derivative that has demonstrated antihepatic fibrosis properties. Its mechanism of action involves the inhibition of hepatic stellate cell (HSC) activation, a key process in the development of liver fibrosis.[1] this compound has been shown to suppress the expression of proteins associated with fibrosis, such as collagen I and α-smooth muscle actin (α-SMA).[2] The inhibitory effects of this compound are mediated through the downregulation of the NF-κB, PI-3K/AKT, and TGF-β/Smads signaling pathways.[1]

Q2: What is a typical cytotoxic concentration for this compound?

A2: In the human hepatic stellate cell line, LX-2, this compound has been reported to have an IC50 value of 38.17 µM for cytotoxicity.[2] It is important to note that IC50 values can vary between different cell lines and experimental conditions. Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell line.[3][4]

Q3: How do I determine the optimal concentration of this compound for my experiments?

A3: To determine the optimal concentration, you should perform a dose-response experiment. This involves treating your cells with a range of this compound concentrations to identify the concentration that produces the desired biological effect without causing significant cell death.[5][6] A good starting point is to test a broad range of concentrations, for example, from 1 nM to 100 µM.[4][7]

Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the issue?

A4: High cytotoxicity at low concentrations could be due to several factors. Ensure the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is not toxic to your cells, typically below 0.5%.[3] Your specific cell line might also be particularly sensitive to this compound.[5] It is also important to verify the purity of your this compound compound, as impurities can contribute to toxicity.[8]

Q5: My results with this compound are not consistent between experiments. What are the common causes of variability?

A5: Inconsistent results can arise from several sources. Variations in cell seeding density, cell passage number, and inconsistencies in the preparation of this compound dilutions are common culprits.[3] Ensure you use a consistent protocol for each experiment, including incubation times and the cell viability assay method.[8][9]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values
Possible Cause Troubleshooting Steps Rationale
Inconsistent Cell Seeding Density Use a cell counter to ensure a consistent number of cells are seeded in each well.Cell number can significantly affect the final readout of viability assays.[3]
High Cell Passage Number Use cells within a defined and low passage number range for all experiments.Continuous passaging can lead to genetic drift and altered sensitivity to inhibitors.[3]
Compound Solubility Issues Visually inspect this compound stock and working solutions for any precipitates. Prepare fresh dilutions for each experiment.Poor solubility can lead to inaccurate dosing and high variability in results.[3]
Variable Incubation Times Standardize the incubation time with this compound across all experiments.The effect of an inhibitor can be time-dependent.[3]
Issue 2: No Observable Effect at Tested Concentrations
Possible Cause Troubleshooting Steps Rationale
Concentration is Too Low Test a higher concentration range of this compound.Some compounds require higher concentrations to elicit a response in in-vitro settings.[7]
Compound Instability Ensure proper storage and handling of this compound. Prepare fresh dilutions for each experiment.Degradation of the compound can lead to a loss of activity.[7]
Insensitive Cell Line or Assay Verify that your cell line expresses the target pathways of this compound (NF-κB, PI-3K/AKT, TGF-β/Smads). Use a positive control to ensure the assay is working correctly.The cellular context is critical for observing the effects of a targeted inhibitor.[7]

Quantitative Data Summary

The following table summarizes the reported effects of this compound on the LX-2 human hepatic stellate cell line.

Concentration Effect on LX-2 Cells Reference
38.17 µMIC50 for cytotoxicity[2]
5, 10, 20 µMDecreased protein and mRNA expression of collagen I and α-SMA[2]
5, 10, 20 µMDecreased LPS and TGF-β1 induced protein expression of p-p65, p-Smad2/3, and p-AKT[2]

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[3]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., a 10-point, 3-fold serial dilution starting from 100 µM).[7]

  • Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent).[8]

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[3]

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

  • Solubilization: Carefully remove the MTT solution and add a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[10]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.[8]

Visualizations

ZM600_Signaling_Pathway This compound Signaling Pathway Inhibition This compound This compound AKT AKT This compound->AKT NFkB NF-κB This compound->NFkB Smad Smad2/3 This compound->Smad TGFB_R TGF-β Receptor TGFB_R->Smad LPS_R LPS Receptor (TLR4) PI3K PI3K LPS_R->PI3K IKK IKK Complex LPS_R->IKK PI3K->AKT AKT->IKK IKK->NFkB Fibrosis Fibrotic Gene Expression (Collagen I, α-SMA) NFkB->Fibrosis Smad->Fibrosis

Caption: Inhibition of pro-fibrotic signaling pathways by this compound.

Experimental_Workflow Experimental Workflow for Optimizing this compound Concentration start Start: Cell Culture seed Seed Cells in 96-well Plate start->seed treat Treat with this compound (Dose-Response) seed->treat incubate Incubate (e.g., 48h) treat->incubate assay Perform Cell Viability Assay (e.g., MTT) incubate->assay analyze Analyze Data & Determine IC50 assay->analyze optimize Select Optimal Concentration for Downstream Experiments analyze->optimize end End optimize->end

References

Technical Support Center: Assessing ZM600 Cytotoxicity in Primary Hepatocytes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers evaluating the potential cytotoxicity of ZM600 in primary hepatocytes. As primary human hepatocytes are a gold-standard in vitro model for predicting drug-induced liver injury, this guide will help ensure robust and reliable experimental outcomes.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the first step to assess the potential hepatotoxicity of this compound?

A1: The initial step is to perform a dose-response cytotoxicity assay to determine the concentration at which this compound induces cell death in primary hepatocytes. This will help establish a therapeutic window and guide concentrations for subsequent mechanistic studies.

Q2: Which cytotoxicity assays are recommended for primary hepatocytes treated with this compound?

A2: A multi-parametric approach is recommended to obtain a comprehensive understanding of this compound's cytotoxic potential.[3] Commonly used assays include:

  • ATP Assay: Measures cellular viability by quantifying intracellular ATP levels, which decrease upon cell death.[4]

  • LDH (Lactate Dehydrogenase) Leakage Assay: Indicates loss of membrane integrity, a marker of necrosis, by measuring LDH released into the culture medium.[5]

  • MTT or Resazurin Reduction Assays: Assess metabolic activity as an indicator of cell viability.[6]

  • High-Content Imaging: Allows for simultaneous measurement of multiple cytotoxicity markers, providing a more detailed assessment of hepatocellular injury.[3]

Q3: How should I select the appropriate concentration range for this compound in my experiments?

A3: The concentration range should be based on the intended therapeutic dose and pharmacokinetic data, if available. A common starting point is to use concentrations normalized to the maximal therapeutic blood levels (Cmax).[7] A broad range of concentrations, often in half-log increments (e.g., 1 µM to 300 µM), should be tested initially to identify the cytotoxic threshold.

Q4: What are the appropriate controls to include in my this compound cytotoxicity experiments?

A4: Including proper controls is critical for data interpretation. Recommended controls include:

  • Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) at the same final concentration as in the experimental wells.

  • Positive Control: A known hepatotoxin, such as chlorpromazine (B137089) or acetaminophen, to ensure the assay is performing as expected.[4]

  • Untreated Control: Cells in culture medium alone to represent 100% viability.

Q5: How long should I expose primary hepatocytes to this compound?

A5: Typical exposure times for cytotoxicity assays range from 24 to 72 hours.[6] It is advisable to test multiple time points (e.g., 24h, 48h, and 72h) to understand the kinetics of this compound-induced cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding, edge effects in the microplate, or improper mixing of this compound.Ensure a homogenous single-cell suspension before seeding. Avoid using the outer wells of the plate if edge effects are suspected. Ensure thorough mixing of this compound solutions before adding to the wells.
No cytotoxicity observed even at high concentrations of this compound This compound may not be cytotoxic under the tested conditions. The compound may have low solubility or stability in the culture medium. The primary hepatocytes may have low metabolic activity.Confirm the solubility and stability of this compound in the culture medium. Verify the metabolic competence of the primary hepatocyte batch using a known pro-drug that requires metabolic activation to become toxic. Consider extending the exposure time.
Positive control does not induce expected cytotoxicity The concentration of the positive control is too low. The primary hepatocyte batch is resistant to the positive control. The assay reagents are expired or were improperly prepared.Verify the concentration and preparation of the positive control. Use a different batch of hepatocytes or a different positive control. Check the expiration dates and proper storage of all assay reagents.
High background signal in the LDH assay Excessive cell death in the vehicle control wells due to poor cell health or handling. Contamination of the culture medium.Ensure high viability of hepatocytes post-thawing and plating.[1] Handle cells gently to minimize mechanical damage. Screen for mycoplasma and other contaminants.
Discrepancies between different cytotoxicity assays (e.g., ATP vs. LDH) This compound may be inducing different cell death pathways. For example, a compound could be cytostatic (inhibiting proliferation and reducing metabolic activity) without causing membrane leakage.This is not necessarily an error. Different assays measure different aspects of cell health. Analyze the results in the context of each other to propose a mechanism of toxicity (e.g., apoptosis vs. necrosis). Consider follow-up assays for specific cell death pathways, such as caspase activity for apoptosis.

Experimental Protocols

General Protocol for Culturing Primary Human Hepatocytes
  • Thawing Cryopreserved Hepatocytes: Quickly thaw the vial of cryopreserved hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte thawing medium.[3]

  • Cell Centrifugation: Centrifuge the cells at a low speed (e.g., 50 x g) for 3-5 minutes to pellet the viable hepatocytes.[3]

  • Resuspension and Cell Counting: Carefully aspirate the supernatant and resuspend the cell pellet in hepatocyte plating medium. Determine the cell concentration and viability using a suitable method like the trypan blue exclusion assay.

  • Seeding: Seed the hepatocytes at the desired density (e.g., 33,000 cells per well for a 384-well plate) onto collagen-coated microplates.[3]

  • Attachment: Allow the cells to attach and form a monolayer, typically for 12-24 hours, in a humidified incubator at 37°C and 5% CO2.[3]

  • Treatment: After attachment, replace the plating medium with fresh hepatocyte culture medium containing the desired concentrations of this compound or controls.

ATP-Based Cytotoxicity Assay Protocol
  • Cell Culture and Treatment: Culture primary hepatocytes and treat with this compound as described in the general protocol.

  • Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate.

  • Lysis and Luminescence Reaction: After the desired incubation period with this compound, add the ATP assay reagent to each well. This reagent lyses the cells and provides the necessary components for the luciferase reaction.[4]

  • Incubation: Incubate the plate at room temperature for a short period (e.g., 10 minutes) in the dark to allow the luminescent signal to stabilize.[4]

  • Measurement: Measure the luminescence in each well using a plate reader.

  • Data Analysis: Calculate the percent viability by comparing the luminescence of the treated samples to the vehicle-treated controls.

Potential Signaling Pathways and Experimental Workflows

Experimental_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Thaw Thaw Cryopreserved Primary Hepatocytes Seed Seed into Collagen-Coated Microplates Thaw->Seed Attach Allow Cell Attachment (12-24h) Seed->Attach Treat Treat with this compound (Multiple Concentrations) Attach->Treat ATP ATP Assay (Viability) Treat->ATP LDH LDH Assay (Membrane Integrity) Treat->LDH HCI High-Content Imaging (Morphology, Apoptosis) Treat->HCI DoseResponse Generate Dose-Response Curves ATP->DoseResponse LDH->DoseResponse HCI->DoseResponse IC50 Calculate IC50 Values DoseResponse->IC50 Mechanism Hypothesize Mechanism of Toxicity IC50->Mechanism

Drug_Induced_Hepatotoxicity_Pathways cluster_metabolism Metabolic Activation cluster_stress Cellular Stress cluster_death Cell Death Pathways This compound This compound CYP450 CYP450 Enzymes This compound->CYP450 ReactiveMetabolite Reactive Metabolite CYP450->ReactiveMetabolite MitoDysfunction Mitochondrial Dysfunction ReactiveMetabolite->MitoDysfunction ERStress ER Stress ReactiveMetabolite->ERStress ROS ↑ Reactive Oxygen Species (ROS) MitoDysfunction->ROS Apoptosis Apoptosis (Caspase Activation) MitoDysfunction->Apoptosis ROS->Apoptosis Necrosis Necrosis (Membrane Damage) ROS->Necrosis ERStress->Apoptosis

Troubleshooting_Tree cluster_yes Yes cluster_no No cluster_no_yes Yes cluster_no_no No Start High Variability in Cytotoxicity Data? CheckSeeding Review Seeding Protocol Start->CheckSeeding Yes NoToxicity No Toxicity Observed? Start->NoToxicity No CheckMixing Verify Compound Mixing CheckSeeding->CheckMixing CheckPlate Assess for Edge Effects CheckMixing->CheckPlate CheckSolubility Confirm this compound Solubility NoToxicity->CheckSolubility Yes Proceed Proceed with Data Analysis NoToxicity->Proceed No CheckMetabolism Verify Hepatocyte Metabolic Activity CheckSolubility->CheckMetabolism

References

troubleshooting inconsistent results with ZM600

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ZM600, a novel sophoridine (B192422) α-aryl propionamide (B166681) derivative with promising anti-hepatic fibrosis activity. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting potential issues when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a structurally modified derivative of sophoridine, a bioactive alkaloid. It has demonstrated significant inhibitory effects on the activation of hepatic stellate cells (HSCs), a key event in the development of liver fibrosis.[1] Its mechanism of action involves the specific inhibition of multiple signaling pathways, including NF-κB, PI-3K/AKT, and TGF-β/Smads.[1]

Q2: In what experimental models has this compound been shown to be effective?

A2: Preclinical studies have shown that this compound can markedly ameliorate liver fibrosis in both carbon tetrachloride (CCl4) and bile duct ligation (BDL)-induced models.[1] These studies have demonstrated a significant improvement in the deposition of the extracellular matrix.[1]

Q3: What are the key signaling pathways modulated by this compound?

A3: this compound has been found to specifically inhibit the activation of the following signaling pathways:

  • Nuclear Factor-kappa B (NF-κB)

  • Phosphoinositide 3-kinase/Protein Kinase B (PI-3K/AKT)

  • Transforming Growth Factor-beta/Smads (TGF-β/Smads)[1]

Troubleshooting Inconsistent Results

Researchers may encounter variability in their results when working with this compound. This section provides guidance on common issues and potential solutions.

Issue Potential Cause Recommended Action
High variability in cell-based assay results Inconsistent cell health or passage number.Ensure cells are healthy, within a consistent passage number range, and evenly seeded.
Variability in this compound concentration or incubation time.Prepare fresh dilutions of this compound for each experiment and ensure precise timing of incubations.
Contamination of cell cultures.Regularly test for mycoplasma and other contaminants.
Inconsistent efficacy in animal models Variability in drug administration (e.g., gavage, injection).Standardize the administration technique and ensure consistent volume and timing.
Differences in animal age, weight, or genetic background.Use age- and weight-matched animals from a consistent genetic background.
Variability in the induction of liver fibrosis.Ensure the CCl4 dosage or BDL procedure is highly consistent across all animals.
Unexpected off-target effects High concentrations of this compound leading to cytotoxicity.Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type or model.
Interaction with other components in the experimental system.Review all reagents and media for potential interactions. Consider a simplified experimental system if necessary.

Experimental Protocols

Below are generalized methodologies for key experiments involving this compound. Researchers should optimize these protocols for their specific experimental conditions.

In Vitro Inhibition of Hepatic Stellate Cell (HSC) Activation

  • Cell Culture: Culture primary HSCs or an immortalized HSC line (e.g., LX-2) in appropriate media.

  • Seeding: Plate cells at a predetermined density in multi-well plates.

  • Treatment: After cell adherence, treat with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control.

  • Stimulation: Induce HSC activation using a known stimulus, such as TGF-β1 or lipopolysaccharide (LPS).

  • Incubation: Incubate for a specified period (e.g., 24, 48 hours).

  • Analysis: Assess markers of HSC activation, such as alpha-smooth muscle actin (α-SMA) expression by Western blot or immunofluorescence, and collagen production by Sirius Red staining.

In Vivo Evaluation in a CCl4-Induced Liver Fibrosis Model

  • Animal Model: Use a standard rodent model (e.g., C57BL/6 mice).

  • Fibrosis Induction: Administer CCl4 (e.g., intraperitoneally) at a specified frequency and dose for a set number of weeks to induce liver fibrosis.

  • This compound Administration: Concurrently treat animals with this compound (e.g., daily by oral gavage) or vehicle control.

  • Monitoring: Monitor animal health and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, collect liver tissue and blood samples.

  • Assessment:

    • Histology: Perform H&E and Sirius Red staining on liver sections to assess fibrosis.

    • Biochemical Analysis: Measure liver enzyme levels (e.g., ALT, AST) in serum.

    • Gene and Protein Expression: Analyze the expression of fibrotic markers (e.g., α-SMA, collagen I) in liver tissue by qPCR, Western blot, or immunohistochemistry.

Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways inhibited by this compound.

ZM600_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR LPS LPS TLR4 TLR4 LPS->TLR4 PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR Smads Smad2/3 TGFbR->Smads IKK IKK TLR4->IKK PI3K PI3K PDGFR->PI3K Smad4 Smad4 Smads->Smad4 NFkB NF-κB IKK->NFkB AKT AKT PI3K->AKT AKT->NFkB AP1 AP-1 AKT->AP1 Fibrosis_Genes Fibrosis-related Gene Expression Smad4->Fibrosis_Genes NFkB->Fibrosis_Genes AP1->Fibrosis_Genes This compound This compound This compound->Smads This compound->IKK This compound->PI3K

Caption: this compound inhibits key signaling pathways in hepatic fibrosis.

Troubleshooting Workflow for Inconsistent Cell-Based Assay Results

Troubleshooting_Workflow Start Inconsistent Results with this compound Assay Check_Cells Verify Cell Health and Passage Number Start->Check_Cells Check_Reagents Prepare Fresh this compound and Other Reagents Check_Cells->Check_Reagents Check_Protocol Review Experimental Protocol for Consistency Check_Reagents->Check_Protocol Contamination_Test Test for Mycoplasma Contamination Check_Protocol->Contamination_Test Results_Consistent Are Results Now Consistent? Contamination_Test->Results_Consistent No Contamination Isolate_Variable Systematically Isolate and Test Variables Contamination_Test->Isolate_Variable Contamination Found (after addressing) Results_Consistent->Isolate_Variable No End_Success Problem Resolved Results_Consistent->End_Success Yes Consult_Literature Consult Literature for Similar Experimental Systems Isolate_Variable->Consult_Literature End_Further_Action Further Investigation Required Consult_Literature->End_Further_Action

Caption: A logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: ZM600 Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided as a general guide for the stability and storage of research compounds. As "ZM600" does not correspond to a known chemical entity in public scientific databases, this document uses "this compound" as a hypothetical example. The recommendations provided are based on established principles for handling novel or sensitive chemical compounds. Researchers must always refer to any specific product documentation and internal safety protocols.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential stability and storage issues with compounds like this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with this compound are inconsistent. Could compound instability be the cause?

A1: Yes, inconsistent biological activity, variable analytical measurements, or unexpected side reactions can all be indicators of compound instability.[1] The stability of a compound can be influenced by several factors including its chemical structure, the solvent or buffer system used, and environmental conditions such as temperature, light, and pH.[1][2] Degradation can lead to a decreased concentration of the active compound, resulting in poor reproducibility of your experimental data.[1]

Q2: What are the most common factors that can lead to the degradation of a research compound like this compound?

A2: The primary factors affecting compound stability in a laboratory setting are:

  • pH: Many organic molecules are susceptible to hydrolysis or other degradation pathways in acidic or basic conditions.[2]

  • Light: Photosensitive compounds can degrade when exposed to UV or even visible light.[3][4]

  • Temperature: Elevated temperatures can accelerate degradation reactions. For some molecules, even storage at low temperatures can be detrimental.[5][6]

  • Oxidation: The presence of oxygen can lead to oxidative degradation of susceptible functional groups.[1]

Q3: How can I visually determine if my sample of this compound has degraded?

A3: Visual indicators of degradation can include a change in color, the formation of a precipitate, or the solution becoming cloudy or turbid.[3] However, it is important to note that significant degradation can occur without any visible changes. Analytical techniques such as HPLC, LC-MS, and NMR are necessary to confirm the purity and integrity of your compound.

Q4: What are the best practices for the initial storage of a new, uncharacterized compound like this compound?

A4: For a novel compound with unknown stability, it is best to take a cautious approach. Store the solid compound in a tightly sealed, amber-colored vial at -20°C or -80°C, and protect it from light.[3] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.

Troubleshooting Guides

Troubleshooting Poor Stability in Aqueous Buffers
Symptom Possible Cause Suggested Action
Loss of compound over time in aqueous solution (confirmed by HPLC/LC-MS) pH-mediated hydrolysis or degradation. 1. Determine the optimal pH range for this compound stability by conducting a pH stability study. 2. Use a buffer system that maintains the pH within this stable range.[2] 3. Prepare fresh solutions immediately before each experiment.
Precipitation of the compound after a short time in buffer. Poor solubility at the working concentration and pH. 1. Verify the solubility of this compound in the chosen buffer system. 2. Consider the use of co-solvents (e.g., DMSO, ethanol) if compatible with your assay. 3. Adjust the pH of the buffer, as solubility can be pH-dependent.
Discoloration of the solution upon preparation. Rapid degradation or reaction with buffer components. 1. Test the stability of this compound in different buffer systems. 2. Ensure all buffer components are of high purity and are not reactive with your compound.
Troubleshooting Photosensitivity
Symptom Possible Cause Suggested Action
Inconsistent results when experiments are performed on different days or in different lab locations. Variable exposure to ambient light. 1. Handle the compound in a dark room or under red light conditions.[3][7] 2. Use amber-colored vials and labware, or wrap containers in aluminum foil.[3][4][8]
Appearance of new peaks in chromatograms after sample preparation. Photodegradation during sample handling and preparation. 1. Minimize the exposure of the compound to light at all stages of the experiment. 2. Consider adding an antioxidant to the solution if it does not interfere with the assay.[7]

Experimental Protocols

Protocol for Preliminary pH Stability Assessment
  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in an organic solvent such as DMSO.

  • Buffer Preparation: Prepare a series of buffers with a pH range from 3 to 10 (e.g., citrate, phosphate, borate (B1201080) buffers).

  • Sample Incubation: Dilute the this compound stock solution into each buffer to a final concentration (e.g., 100 µM). Incubate the solutions at a constant temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.

  • Quantification: Analyze the aliquots using a stability-indicating analytical method, such as reverse-phase HPLC, to determine the percentage of this compound remaining.

  • Data Analysis: Plot the percentage of this compound remaining against time for each pH to identify the pH range of optimal stability.

Protocol for Assessing Photosensitivity
  • Sample Preparation: Prepare two identical sets of this compound solutions in a suitable solvent or buffer.

  • Light Protection: Protect one set of samples from light by wrapping the containers in aluminum foil or using amber vials.

  • Light Exposure: Expose the unprotected set of samples to a consistent light source (e.g., ambient laboratory light or a photostability chamber) for a defined period. Keep the protected samples in the dark under the same temperature conditions.

  • Analysis: After the exposure period, analyze the samples from both sets using HPLC or LC-MS.

  • Comparison: Compare the purity and concentration of this compound in the light-exposed samples to the protected samples. A significant difference indicates photosensitivity.

Data Presentation

Table 1: Recommended Storage Conditions for this compound
Form Storage Temperature Light Protection Atmosphere Container
Solid -20°C to -80°CRequiredInert Gas (e.g., Argon)Tightly sealed amber vial
Stock Solution (in DMSO) -20°CRequiredInert Gas (e.g., Argon)Tightly sealed amber vial
Aqueous Solution 2-8°C (short-term)RequiredN/APrepare fresh
Table 2: Summary of this compound Stability in Different Solvents (Hypothetical Data)
Solvent Temperature Stability (t½) Notes
DMSO25°C> 48 hoursStable
Ethanol25°C~ 24 hoursModerate degradation observed
PBS (pH 7.4)25°C< 4 hoursSignificant degradation
Citrate Buffer (pH 5.0)25°C~ 12 hoursImproved stability over PBS

Diagrams

troubleshooting_workflow cluster_0 Troubleshooting Compound Instability start Inconsistent Experimental Results purity_check Confirm Compound Purity and Identity (e.g., LC-MS, NMR) start->purity_check solubility_check Assess Solubility in Assay Medium purity_check->solubility_check If pure stability_buffer Evaluate Stability in Assay Buffer solubility_check->stability_buffer If soluble stability_cells Assess Stability in Presence of Biological Matrix (e.g., cells, microsomes) stability_buffer->stability_cells If stable in buffer optimize_conditions Optimize Assay Conditions (e.g., pH, temperature, light exposure) stability_buffer->optimize_conditions If unstable identify_degradants Identify Degradation Products (LC-MS/MS) stability_cells->identify_degradants If unstable identify_degradants->optimize_conditions modify_compound Consider Compound Analogs or Formulation Changes optimize_conditions->modify_compound If unsuccessful end Consistent and Reliable Results optimize_conditions->end If successful

Caption: A logical workflow for troubleshooting compound instability in experiments.

experimental_workflow cluster_1 pH Stability Assessment Workflow prep_stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) dilute Dilute Stock into Buffers prep_stock->dilute prep_buffers Prepare Buffers (pH 3-10) prep_buffers->dilute incubate Incubate at Constant Temperature dilute->incubate time_points Collect Aliquots at T=0, 1, 2, 4, 8, 24h incubate->time_points analyze Analyze by HPLC/LC-MS time_points->analyze plot Plot % Remaining vs. Time analyze->plot determine_stability Determine Optimal pH Range plot->determine_stability

Caption: Experimental workflow for determining the pH stability of a compound.

References

how to prevent ZM600 precipitation in media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using ZM600 and preventing common issues such as precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent, and orally active anti-hepatic fibrosis agent.[1][2][3] It is a sophoridine (B192422) α-aryl propionamide (B166681) derivative.[2][3][4] this compound functions by inhibiting the activation of several key signaling pathways implicated in fibrosis, including Nuclear Factor-kappa B (NF-κB), Phosphoinositide 3-kinase/Protein Kinase B (PI-3K/AKT), and Transforming Growth Factor-beta/Smads (TGF-β/Smads).[2][3][4][5]

Q2: What is the recommended solvent for dissolving this compound?

A2: this compound is soluble in Dimethyl Sulfoxide (DMSO). It is advisable to prepare a high-concentration stock solution in 100% sterile DMSO.

Q3: My this compound solution, dissolved in DMSO, precipitates when I add it to my cell culture medium. Why is this happening and what can I do to prevent it?

A3: Precipitation of a DMSO-dissolved compound upon addition to aqueous cell culture media is a common issue, often referred to as "crashing out." This occurs because the compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.

To prevent this, you can try the following:

  • Optimize the dilution process: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock solution into a small volume of pre-warmed (37°C) culture medium to create an intermediate dilution. Then, add this intermediate dilution to the final volume of media with gentle mixing.

  • Control the final DMSO concentration: Most cell lines can tolerate a final DMSO concentration of up to 0.5%, but it is best to keep it at or below 0.1% to minimize toxicity and off-target effects. However, a slightly higher, yet non-toxic, final DMSO concentration may help maintain the solubility of this compound. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

  • Warm the media: Ensure your cell culture media is pre-warmed to 37°C before adding the this compound solution.

  • Increase mixing: Add the this compound stock solution dropwise to the media while gently vortexing or swirling to ensure rapid and thorough mixing. This prevents localized high concentrations of the compound that can trigger precipitation.

Q4: Can I filter out the precipitate from my media?

A4: It is generally not recommended to filter out the precipitate. The formation of a precipitate indicates that the concentration of this compound has exceeded its solubility limit in your media. Filtering will remove the active compound, leading to an unknown and lower final concentration in your experiment.

Troubleshooting Guide: this compound Precipitation

Use the following guide to troubleshoot and resolve issues with this compound precipitation in your cell culture media.

Observation Potential Cause Recommended Solution
Immediate cloudiness or precipitate upon adding this compound stock to media. Low Aqueous Solubility / Solvent Shock: The compound is not soluble in the aqueous medium at the desired concentration when the DMSO concentration is rapidly diluted.1. Perform a stepwise dilution: Create an intermediate dilution of your this compound stock in a small volume of pre-warmed media before adding it to the final volume. 2. Optimize mixing: Add the stock solution slowly to the vortex of the media to ensure rapid dispersal.
Precipitate forms after a few hours or days in the incubator. Media Evaporation: Water loss from the culture vessel increases the concentration of all components, including this compound, beyond its solubility limit. Temperature Fluctuations: Repeated removal of the culture vessel from the incubator can cause temperature changes that affect solubility. pH Shift: Cellular metabolism can alter the pH of the media, which may affect the solubility of this compound.1. Ensure proper humidification of the incubator. 2. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes for long-term experiments. 3. Minimize the time culture vessels are outside the incubator. 4. Ensure your media is properly buffered and monitor the pH.
Precipitation is observed at higher concentrations of this compound. Exceeding Solubility Limit: The final concentration of this compound in the media is above its maximum soluble concentration.1. Decrease the final working concentration of this compound. 2. Perform a solubility test to determine the maximum soluble concentration of this compound in your specific cell culture media.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials:

    • This compound powder (Molecular Weight: 506.66 g/mol for C31H39FN2O3)[5]

    • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

  • Procedure:

    • Briefly centrifuge the vial of this compound powder to ensure all the powder is at the bottom.

    • To prepare a 10 mM stock solution, dissolve 5.07 mg of this compound in 1 mL of 100% DMSO.

    • Vortex thoroughly to ensure the compound is completely dissolved.

    • Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for short-term storage (days to weeks) or -80°C for long-term storage (months to years).

Protocol 2: Preparation of this compound Working Solution in Cell Culture Media

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) complete cell culture medium

  • Procedure (Example for a final concentration of 10 µM with 0.1% DMSO):

    • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

    • To achieve a 1:1000 dilution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium.

    • Mix immediately by gentle vortexing or by pipetting up and down.

    • Add the final working solution to your cells.

    • Vehicle Control: Prepare a control solution by adding 1 µL of 100% DMSO to 999 µL of pre-warmed complete cell culture medium (0.1% DMSO).

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the signaling pathways inhibited by this compound and a suggested workflow for troubleshooting precipitation issues.

ZM600_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23 PI3K PI-3K AKT AKT PI3K->AKT IKK IKK AKT->IKK Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Smad_complex Smad2/3-Smad4 Complex Smad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression Fibrotic Gene Expression NFkB_nuc->Gene_Expression Smad_complex->Gene_Expression This compound This compound This compound->PI3K Inhibits This compound->NFkB Inhibits Activation This compound->Smad23 Inhibits

Caption: Signaling pathways inhibited by this compound.

Troubleshooting_Workflow Start Precipitation Observed with this compound Check_Stock Is the stock solution clear? Start->Check_Stock Recreate_Stock Re-dissolve this compound in fresh, anhydrous DMSO. Check_Stock->Recreate_Stock No Check_Dilution How was the working solution prepared? Check_Stock->Check_Dilution Yes Recreate_Stock->Check_Stock Direct_Dilution Direct dilution of stock into large media volume. Check_Dilution->Direct_Dilution Direct Check_Concentration Is the final concentration high? Check_Dilution->Check_Concentration Stepwise Stepwise_Dilution Implement stepwise dilution. (See Protocol 2) Direct_Dilution->Stepwise_Dilution Success Precipitation Resolved Stepwise_Dilution->Success High_Concentration Yes Check_Concentration->High_Concentration Low_Concentration No Check_Concentration->Low_Concentration Lower_Concentration Lower the final concentration of this compound. High_Concentration->Lower_Concentration Check_Environment Check incubator humidity and media pH. Low_Concentration->Check_Environment Lower_Concentration->Success Adjust_Environment Adjust humidity and ensure media is properly buffered. Check_Environment->Adjust_Environment Adjust_Environment->Success

Caption: Troubleshooting workflow for this compound precipitation.

References

Technical Support Center: Sophoridine & Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of sophoridine (B192422) and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experiments, ensuring accurate data interpretation and experimental design.

Frequently Asked Questions (FAQs)

Q1: What are the known primary off-target effects and toxicities associated with the parent compound, sophoridine?

A1: Sophoridine, while exhibiting a range of therapeutic effects, is known to have several significant adverse effects. The primary toxicities reported are neurotoxicity and hepatotoxicity.[1][2][3][4] Other observed side effects include gastrointestinal discomfort, dizziness, headaches, and in some cases, psychological effects such as anxiety.[3]

Q2: How do the off-target effects of sophoridine derivatives compare to the parent compound?

A2: A primary goal of synthesizing sophoridine derivatives is to enhance therapeutic efficacy while reducing the toxicity of the parent compound.[1][2] While specific off-target profiles for each derivative are not extensively published in comprehensive screening panels, the aim of structural modifications is to improve the safety profile. Researchers should assume that derivatives may retain some of the parent compound's liabilities and should perform thorough toxicological and off-target screening.

Q3: My cells are showing unexpected levels of apoptosis. Could this be an off-target effect of my sophoridine derivative?

A3: It's possible. Sophoridine itself can induce apoptosis through various pathways, including the mitochondrial pathway and by increasing intracellular reactive oxygen species (ROS).[1][5] If the observed apoptosis is not consistent with the intended on-target effect, it could be due to off-target kinase inhibition or other cellular stresses. It is recommended to perform a broader analysis of apoptotic markers and upstream signaling pathways.

Q4: I am observing neurological symptoms in my in vivo experiments. Is this a known issue?

A4: Yes, neurotoxicity is a known adverse effect of sophoridine.[1][3] This can manifest as dizziness, headaches, and other neurological symptoms. If you are working with a new derivative, it is crucial to include a comprehensive neurological assessment in your in vivo studies.

Q5: Are there any known off-target kinase interactions for sophoridine?

A5: Sophoridine has been shown to interact with several signaling pathways involving kinases, such as the PI3K/Akt and MAPK pathways.[1] For example, it has been reported to target MAPKAPK2.[1] However, comprehensive kinome-wide screening data for sophoridine and its derivatives is not widely available in the public domain. Researchers should consider performing their own kinase profiling assays to identify potential off-target interactions for their specific derivatives.

Troubleshooting Guide

Issue Possible Cause Recommended Action
High cytotoxicity in non-cancerous cell lines Off-target effects leading to cellular toxicity.1. Perform a dose-response curve to determine the therapeutic window. 2. Compare the IC50 values between your target cells and a panel of non-cancerous cell lines. 3. Investigate common toxicity pathways, such as mitochondrial dysfunction or ER stress.
Inconsistent results between in vitro and in vivo studies Differences in metabolism, bioavailability, or off-target effects that are only apparent in a whole-organism context.1. Conduct pharmacokinetic studies of your derivative. 2. Perform histological analysis of major organs (liver, kidney, brain) in your in vivo models to check for toxicity. 3. Consider that off-target effects may be species-specific.
Unexpected changes in cell signaling pathways (e.g., phosphorylation of unexpected proteins) The derivative may be inhibiting or activating kinases or phosphatases that are not the intended target.1. Perform a kinase inhibitor profiling assay to identify potential off-target kinases. 2. Use a Cellular Thermal Shift Assay (CETSA) to confirm target engagement and identify off-targets in a cellular context. 3. Validate any identified off-target interactions with in vitro enzymatic assays.
Drug-drug interactions in co-treatment studies The sophoridine derivative may be affecting the metabolism or activity of the other drug through off-target effects on metabolic enzymes (e.g., cytochrome P450s).1. Investigate the effect of your derivative on the expression and activity of major drug-metabolizing enzymes. 2. Consult literature for known interactions of quinolizidine (B1214090) alkaloids.

Data Presentation: Summary of Known Sophoridine Toxicities

Toxicity Type Observed Effects References
Neurotoxicity Dizziness, headache, drowsiness, reversible neurotoxic reactions in animal models.[1][3]
Hepatotoxicity Elevated liver enzymes, potential for liver stress or damage.[1][3]
Gastrointestinal Nausea, vomiting, diarrhea.[3]
Cardiovascular Changes in heart rate and blood pressure.[3]
Hematological Reductions in white blood cell and platelet counts in some cases.[3]
Allergic Reactions Skin rashes, itching (rare).[3]

Experimental Protocols

Protocol: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification

This protocol provides a method to assess the engagement of a sophoridine derivative with its intended target and to identify potential off-target proteins in a cellular environment.[6][7][8][9]

1. Cell Treatment: a. Culture your cells of interest to ~80% confluency. b. Treat the cells with the sophoridine derivative at various concentrations. Include a vehicle control (e.g., DMSO). c. Incubate for a time sufficient for the compound to enter the cells and engage with its targets (e.g., 1-2 hours).

2. Thermal Challenge: a. After treatment, harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors). b. Aliquot the cell suspension into PCR tubes. c. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include a non-heated control.

3. Cell Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or by using a lysis buffer. b. Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

4. Protein Quantification and Analysis: a. Collect the supernatant containing the soluble proteins. b. Quantify the protein concentration in each sample. c. Analyze the soluble protein fraction by Western blotting for the target of interest. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. d. For unbiased off-target identification, the samples can be analyzed by mass spectrometry (proteome-wide CETSA or thermal proteome profiling).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

sophoridine_pathways sophoridine Sophoridine Derivatives pi3k PI3K sophoridine->pi3k Inhibits jnk_erk JNK/ERK sophoridine->jnk_erk Activates nfkb NF-κB sophoridine->nfkb Inhibits hippo Hippo Pathway sophoridine->hippo Activates akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Proliferation & Survival mtor->proliferation apoptosis Apoptosis jnk_erk->apoptosis inflammation Inflammation nfkb->inflammation hippo->apoptosis cetsa_workflow start Intact Cells treatment Treat with Sophoridine Derivative start->treatment heating Heat Shock treatment->heating lysis Cell Lysis heating->lysis centrifugation Centrifugation lysis->centrifugation supernatant Soluble Proteins centrifugation->supernatant pellet Aggregated Proteins centrifugation->pellet analysis Western Blot / Mass Spectrometry supernatant->analysis

References

Technical Support Center: Improving ZM600 Bioavailability for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the in vivo bioavailability of ZM600, a novel preclinical candidate for the treatment of liver fibrosis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is bioavailability a concern?

A1: this compound is a synthetic derivative of sophoridine, identified as a promising anti-fibrotic agent. It has demonstrated efficacy in preclinical models of liver fibrosis, such as those induced by carbon tetrachloride (CCl4) and bile duct ligation (BDL).[1][2] this compound exerts its therapeutic effects by inhibiting key signaling pathways involved in the activation of hepatic stellate cells (HSCs), including NF-κB, PI-3K/AKT, and TGF-β/Smads.[1][2]

Like many novel small molecule drug candidates, this compound is presumed to have low aqueous solubility, which can limit its oral absorption and lead to low and variable bioavailability. Ensuring adequate systemic exposure is critical for achieving therapeutic efficacy and obtaining reliable data in in vivo studies.

Q2: We are observing low and variable plasma concentrations of this compound after oral administration in our mouse model. What are the potential causes and how can we improve this?

A2: Low and variable plasma concentrations of orally administered drugs are often multifactorial. For a compound like this compound, the primary suspects are poor aqueous solubility and/or a low dissolution rate in the gastrointestinal (GI) tract. Other contributing factors could include poor membrane permeability or significant first-pass metabolism.

Recommended Troubleshooting Steps:

  • Physicochemical Characterization: If not already performed, a thorough characterization of this compound's properties is essential. This includes determining its aqueous solubility at different pH values (e.g., pH 1.2, 4.5, 6.8 to simulate the GI tract) and its permeability, which can be assessed using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers.

  • Formulation Optimization: Simple aqueous suspensions are often inadequate for poorly soluble compounds. A systematic approach to formulation development is crucial. The goal is to enhance the solubility and dissolution rate of this compound in the GI fluids.

  • Route of Administration Comparison: To understand the absolute bioavailability and the extent of the absorption problem, consider including an intravenous (IV) administration group in your pharmacokinetic (PK) study. This will help differentiate between poor absorption and other factors like rapid clearance.

Q3: What are the most common formulation strategies for improving the oral bioavailability of poorly soluble compounds like this compound?

A3: Several formulation strategies can be employed, ranging from simple solutions to more complex nanoparticle systems. The choice of formulation depends on the physicochemical properties of the compound, the required dose, and the animal species being used. Common approaches include:

  • Co-solvent Systems: Using a mixture of water-miscible organic solvents (e.g., PEG 400, propylene (B89431) glycol, ethanol) to dissolve the compound.

  • Surfactant-based Formulations: Employing surfactants (e.g., Tween 80, Cremophor EL) to form micelles that can encapsulate the drug, thereby increasing its solubility.

  • Lipid-based Formulations: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are lipid-based formulations that form fine emulsions or microemulsions in the GI tract, enhancing drug solubilization and absorption.

  • Amorphous Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix in an amorphous state can significantly increase its aqueous solubility and dissolution rate compared to its crystalline form.

  • Particle Size Reduction: Techniques like micronization or nanomilling increase the surface area of the drug particles, which can lead to a faster dissolution rate.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low plasma exposure (low AUC and Cmax) after oral dosing. Poor aqueous solubility and/or low dissolution rate.1. Conduct solubility screening in various preclinical vehicles. 2. Develop an enabling formulation (e.g., co-solvent, surfactant, or lipid-based system). 3. Consider creating an amorphous solid dispersion.
High variability in plasma concentrations between animals. Inconsistent dissolution and absorption from a simple suspension. Food effects.1. Switch from a suspension to a solution-based or lipid-based formulation for more uniform dosing and absorption. 2. Ensure consistent fasting or feeding protocols for the study animals.
Non-linear dose-exposure relationship (exposure does not increase proportionally with the dose). Dissolution or solubility-limited absorption at higher doses.1. Improve the formulation to maintain drug solubility at higher concentrations. 2. For high doses, a solid dispersion or a lipid-based system may be necessary.
Good in vitro activity but poor in vivo efficacy. Insufficient systemic exposure to reach the therapeutic target at effective concentrations.1. Conduct a pharmacokinetic (PK) study to determine the plasma and tissue concentrations of this compound. 2. Optimize the formulation to achieve the target exposure levels based on in vitro potency.

Data Presentation

Table 1: Representative Physicochemical Properties of this compound (Hypothetical Data)

ParameterValueImplication for Bioavailability
Molecular Weight 450.6 g/mol N/A
Aqueous Solubility (pH 6.8) < 0.01 mg/mLVery low solubility, likely leading to dissolution-rate limited absorption.
LogP 4.2High lipophilicity, suggesting good permeability but poor aqueous solubility.
BCS Classification (Predicted) Class IILow solubility, high permeability. Bioavailability is limited by the dissolution rate.

Table 2: Comparison of Preclinical Formulations for Oral Administration of this compound in Mice (Hypothetical Data)

FormulationCompositionDose (mg/kg)Cmax (ng/mL)AUC (ng*h/mL)
Aqueous Suspension 0.5% Carboxymethylcellulose20150 ± 45600 ± 180
Co-solvent Solution 10% DMSO, 40% PEG 400, 50% Water20450 ± 902100 ± 420
SMEDDS 30% Labrasol, 50% Cremophor EL, 20% PEG 40020980 ± 2005500 ± 1100
Amorphous Solid Dispersion 20% this compound in Soluplus® (Suspended in water for dosing)201200 ± 2507200 ± 1500

Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation for this compound

  • Weigh the required amount of this compound.

  • Add the required volume of Dimethyl Sulfoxide (DMSO) and vortex until the compound is fully dissolved.

  • Add the required volume of Polyethylene Glycol 400 (PEG 400) and vortex to mix.

  • Slowly add the required volume of water while vortexing to maintain a clear solution.

  • Visually inspect the final formulation for any signs of precipitation. Prepare fresh on the day of the experiment.

Protocol 2: In Vivo Pharmacokinetic Study in Mice

  • Animals: Use male C57BL/6 mice (8-10 weeks old).

  • Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Fasting: Fast the animals for 4 hours before dosing, with free access to water.

  • Dosing:

    • Oral (PO) Group: Administer the this compound formulation via oral gavage at a volume of 10 mL/kg.

    • Intravenous (IV) Group: Administer a solution of this compound in a suitable IV vehicle (e.g., 5% DMSO, 5% Solutol HS 15, 90% Saline) via the tail vein at a volume of 5 mL/kg.

  • Blood Sampling: Collect sparse blood samples (approx. 50 µL) from the saphenous vein at pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose.

  • Sample Processing: Collect blood into tubes containing K2EDTA as an anticoagulant. Centrifuge at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Perform non-compartmental analysis (NCA) using pharmacokinetic software to determine key parameters such as Cmax, Tmax, AUC, and half-life (t1/2). Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Mandatory Visualizations

G cluster_pathway Simplified this compound Signaling Pathway Inhibition TGFb TGF-β Smads Smads TGFb->Smads PI3K PI-3K AKT AKT PI3K->AKT NFkB NF-κB Precursors NFkB_active Active NF-κB NFkB->NFkB_active HSC_Activation HSC Activation (Fibrosis) Smads->HSC_Activation AKT->HSC_Activation NFkB_active->HSC_Activation This compound This compound This compound->Smads Inhibits This compound->AKT Inhibits This compound->NFkB_active Inhibits

Caption: Simplified signaling pathways inhibited by this compound in hepatic stellate cells.

G cluster_workflow Bioavailability Assessment Workflow start Start: Low in vivo efficacy physchem Physicochemical Characterization (Solubility, Permeability) start->physchem formulation Formulation Development (e.g., SMEDDS) physchem->formulation pk_study In Vivo PK Study (PO vs. IV) formulation->pk_study analysis Data Analysis (Calculate F%) pk_study->analysis decision Decision: Proceed to Efficacy Studies? analysis->decision

Caption: Experimental workflow for assessing and improving this compound bioavailability.

G cluster_troubleshooting Troubleshooting Low Exposure of this compound start Low or Variable Plasma Exposure? is_solution Is the dosing formulation a solution? start->is_solution solubility_issue Solubility Issue: Develop enabling formulation (Co-solvent, SMEDDS) is_solution->solubility_issue No permeability_issue Permeability or Metabolism Issue? is_solution->permeability_issue Yes solubility_issue->start Re-evaluate caco2 Action: Run Caco-2 assay and metabolic stability permeability_issue->caco2 Yes iv_pk Action: Run IV PK study to determine clearance permeability_issue->iv_pk Yes

Caption: Logical troubleshooting guide for addressing low this compound exposure in vivo.

References

Technical Support Center: Troubleshooting Cell Culture Contamination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for identifying, resolving, and preventing contamination in cell culture experiments. The following information is presented in a question-and-answer format to directly address common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of contamination in cell culture?

A1: The primary sources of contamination in cell culture include bacteria, fungi (yeast and mold), mycoplasma, and cross-contamination with other cell lines.[1][2] These contaminants can be introduced through various means, such as non-sterile supplies, media, or reagents, as well as improper aseptic technique during routine cell culture procedures.[3] The laboratory environment itself, including unfiltered air and unclean surfaces, can also be a significant source of contamination.[2]

Q2: How can I visually identify different types of microbial contamination?

A2: Bacterial, fungal, and yeast contamination are often visible to the naked eye and can cause rapid changes in the culture medium.

  • Bacteria: Look for a cloudy or turbid appearance in the culture medium. A sudden drop in pH, indicated by the medium turning yellow, is also a common sign.[1] Under a microscope, you may see small, motile particles between your cells.

  • Yeast: Yeast contamination typically appears as small, budding, and often oval or spherical particles that may form chains. The culture medium may become turbid.

  • Fungi (Mold): Fungal contamination is often characterized by the presence of filamentous structures (hyphae) and may appear as fuzzy growths on the surface of the culture. The pH of the medium may increase, turning it pink.[4]

Q3: What is mycoplasma contamination and why is it a concern?

A3: Mycoplasma are small bacteria that lack a cell wall, making them resistant to many common antibiotics. They are a significant concern because they are often difficult to detect, as they do not typically cause the turbidity or rapid pH changes associated with other types of bacterial contamination. Mycoplasma can alter cellular metabolism, inhibit cell growth, and affect the overall health of the culture, potentially leading to unreliable experimental results. It is estimated that a significant percentage of all cell cultures are contaminated with mycoplasma.[4]

Q4: What are the immediate steps I should take if I detect contamination?

A4: If you suspect contamination, it is crucial to act quickly to prevent it from spreading. Immediately isolate the contaminated culture from other cell lines.[5] For localized contamination, you may attempt to treat the culture with antibiotics, although this is often not successful.[4] In cases of heavy contamination, it is best to discard the cells and all media and reagents used with that culture.[4][5] Following the disposal of contaminated materials, thoroughly disinfect the cell culture hood, incubator, and any other potentially affected equipment.[4]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common contamination issues.

Issue 1: Sudden Turbidity and pH Change in Culture Medium

This is a classic sign of bacterial or fungal contamination.[1][5]

Troubleshooting Steps:

  • Visual Inspection: Examine the culture flask or plate for cloudiness and a change in the medium's color. A yellow color indicates a drop in pH (acidic), often due to bacterial growth, while a pink or purple color suggests an increase in pH (alkaline), which can be caused by fungal contamination.

  • Microscopic Examination: Look for motile bacteria or budding yeast cells under a microscope.

  • Action:

    • If contamination is confirmed: Immediately discard the contaminated culture and any shared reagents.

    • Decontaminate: Thoroughly clean and disinfect the incubator, biosafety cabinet, and any other equipment that may have come into contact with the contaminated culture.[4]

    • Review Aseptic Technique: Re-evaluate your laboratory's aseptic procedures to identify potential sources of the breach.

Issue 2: Cells are Growing Poorly, but No Obvious Contamination is Visible

Poor cell growth in the absence of visible microbial contamination can be indicative of mycoplasma or chemical contamination.

Troubleshooting Steps:

  • Mycoplasma Testing: Use a mycoplasma detection kit (e.g., PCR-based or fluorescent dye-based) to test a sample of your cell culture.

  • Check for Chemical Contaminants:

    • Review the source and quality of your water, media, and supplements. Chemical contaminants can include endotoxins, detergents, or impurities in reagents.[3]

    • Ensure that all glassware is thoroughly rinsed with deionized water to remove any residual detergents.[5]

  • Action:

    • If mycoplasma is detected: Discard the contaminated cell line and obtain a new, certified mycoplasma-free stock.

    • If chemical contamination is suspected: Replace all media and reagents with fresh, high-quality lots.

Data Presentation

Table 1: Common Microbial Contaminants and Their Characteristics

ContaminantVisual Appearance in CultureMicroscopic AppearanceTypical pH Change
Bacteria Turbid/cloudy mediumSmall, motile rods or cocciDecrease (Yellow)
Yeast Turbid medium, sometimes with a film on the surfaceSmall, budding, oval/spherical particlesDecrease (Yellow)
Mold Filamentous growths, often forming visible coloniesMycelia (networks of hyphae)Increase (Pink/Purple)
Mycoplasma No visible change in turbidityToo small to be seen with a standard light microscopeVariable, often no significant change

Experimental Protocols

Protocol 1: Basic Aseptic Technique for Cell Culture
  • Preparation: Before starting work, ensure the biosafety cabinet is running for at least 15 minutes. Spray the interior surfaces of the hood, as well as all items entering the hood, with 70% ethanol.

  • Personal Protective Equipment (PPE): Wear a clean lab coat and gloves.

  • Handling Reagents and Media:

    • Warm media and reagents to the appropriate temperature in a water bath. Before placing them in the hood, wipe them down with 70% ethanol.

    • Avoid touching the neck or opening of flasks and bottles. Do not leave containers open for extended periods.

  • Pipetting: Use sterile, disposable pipettes for each manipulation. Do not mouth-pipette.

  • Workflow: Work with only one cell line at a time to prevent cross-contamination.[1]

  • Incubator Maintenance: Regularly clean the incubator with a disinfectant, and ensure the water pan is filled with sterile, distilled water.

Visualizations

Contamination_Troubleshooting_Workflow Contamination Troubleshooting Workflow Start Suspected Contamination Visual_Inspection Visual Inspection (Turbidity, Color Change) Start->Visual_Inspection Microscopy Microscopic Examination Visual_Inspection->Microscopy Contamination Visible No_Visible_Contamination No Visible Contamination Visual_Inspection->No_Visible_Contamination No Obvious Signs Action_Discard Discard Culture & Decontaminate Microscopy->Action_Discard Mycoplasma_Test Mycoplasma Test Mycoplasma_Test->Action_Discard Positive Action_Replace_Reagents Replace Media & Reagents Mycoplasma_Test->Action_Replace_Reagents Negative Action_Review_Technique Review Aseptic Technique Action_Discard->Action_Review_Technique Poor_Growth Poor Cell Growth No_Visible_Contamination->Poor_Growth Poor_Growth->Mycoplasma_Test

Caption: A workflow for troubleshooting cell culture contamination.

Signaling_Pathway_of_Contamination_Impact Impact of Contamination on Cell Culture Contaminant Microbial Contaminant (e.g., Bacteria, Mycoplasma) Nutrient_Depletion Nutrient Depletion Contaminant->Nutrient_Depletion Toxin_Production Production of Toxic Metabolites Contaminant->Toxin_Production Altered_pH Altered pH Contaminant->Altered_pH Cell_Stress Cellular Stress Response Nutrient_Depletion->Cell_Stress Toxin_Production->Cell_Stress Altered_pH->Cell_Stress Altered_Metabolism Altered Cell Metabolism Cell_Stress->Altered_Metabolism Reduced_Viability Reduced Cell Viability / Apoptosis Cell_Stress->Reduced_Viability Inaccurate_Results Inaccurate Experimental Results Altered_Metabolism->Inaccurate_Results Reduced_Viability->Inaccurate_Results

Caption: The impact of microbial contamination on cellular health.

References

Technical Support Center: ZM600 Treatment Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing ZM600, a novel antihepatic fibrosis agent. The information is designed to help optimize experimental design, with a particular focus on adjusting treatment duration for maximal therapeutic effect.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a derivative of sophoridine (B192422) and functions as a potent, orally active antihepatic fibrosis agent.[1] Its mechanism of action involves the specific inhibition of key signaling pathways implicated in the progression of liver fibrosis. Notably, this compound has been shown to inhibit the activation of NF-κB, PI-3K/AKT, and TGF-β/Smads signaling pathways.[1] By targeting these pathways, this compound can effectively decrease the expression of profibrotic markers such as collagen I and α-smooth muscle actin (α-SMA).[1]

Q2: What is a recommended starting concentration for in vitro experiments with this compound?

A2: Based on available data, this compound has been shown to be effective in the micromolar range. For instance, in studies involving the LX-2 human hepatic stellate cell line, concentrations between 5 µM and 20 µM have been demonstrated to significantly reduce the expression of collagen I and α-SMA induced by lipopolysaccharide (LPS) and transforming growth factor-beta 1 (TGF-β1). The half-maximal inhibitory concentration (IC50) for this compound-induced cytotoxicity in LX-2 cells has been reported to be 38.17 µM. Therefore, a starting concentration in the range of 5-20 µM is advisable for initial in vitro studies.

Q3: How do I determine the optimal treatment duration for this compound in my cell culture model?

A3: The optimal treatment duration for this compound is dependent on the specific cell type, the experimental endpoint being measured, and the concentration of this compound being used. To determine the ideal duration, a time-course experiment is highly recommended. This can be achieved by treating your cells with a fixed concentration of this compound and harvesting samples at various time points (e.g., 6, 12, 24, 48, and 72 hours). The expression of relevant downstream markers (e.g., p-p65, p-Smad2/3, p-AKT, collagen I mRNA) can then be assessed at each time point to identify when the maximal effect is achieved. It is also crucial to monitor cell viability at each time point to ensure that the observed effects are not due to cytotoxicity.

Q4: Are there any known issues with the long-term stability of this compound in culture media?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability in experimental results Inconsistent treatment duration.Ensure precise timing for the addition and removal of this compound across all experimental replicates. Use a timer and stagger the treatment of plates if necessary to maintain consistency.
Cell confluence variability at the time of treatment.Standardize cell seeding density and allow cells to reach a consistent level of confluence (e.g., 70-80%) before initiating this compound treatment.
Degradation of this compound in stock solutions.Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
No observable effect of this compound treatment Insufficient treatment duration.The therapeutic effects of this compound on downstream targets may require a longer incubation period. Perform a time-course experiment to determine the optimal treatment duration for your specific cell model and endpoint.
Suboptimal concentration of this compound.The effective concentration of this compound can vary between cell types. Conduct a dose-response experiment to identify the optimal concentration range for your experiments.
Inactive this compound compound.Verify the purity and activity of your this compound compound. If possible, obtain a new batch from a reputable supplier.
Increased cell death at expected therapeutic concentrations Extended treatment duration leading to cytotoxicity.While the IC50 of this compound in LX-2 cells is 38.17 µM, prolonged exposure to lower concentrations may still induce cell death. Reduce the treatment duration or perform a time-course cell viability assay to identify a non-toxic time frame.
Cell line is particularly sensitive to this compound.Perform a dose-response and time-course cell viability assay (e.g., MTT or resazurin (B115843) assay) to determine the cytotoxic threshold for your specific cell line.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxicity of this compound and determine the appropriate concentration and treatment duration for subsequent experiments.

Materials:

  • 96-well cell culture plates

  • Cell line of interest (e.g., LX-2 hepatic stellate cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with the this compound-containing medium. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

  • Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).

  • At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well.

  • Incubate the plate on a shaker for 15-30 minutes to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Data Summary
Cell Line Treatment Concentration Effect
LX-2This compound5, 10, 20 µMDecreased LPS- and TGF-β1-induced protein and mRNA expression of collagen I and α-SMA.
LX-2This compound5, 10, 20 µMDecreased LPS- and TGF-β1-induced phosphorylation of p65, Smad2/3, and AKT in a dose-dependent manner.
LX-2This compound38.17 µMIC50 for cytotoxicity.

Visualizations

Signaling Pathway of this compound Action

ZM600_Signaling_Pathway This compound This compound NFkB NF-κB This compound->NFkB AKT AKT This compound->AKT Smads Smad2/3 This compound->Smads LPS LPS TLR4 TLR4 LPS->TLR4 TGFB1 TGF-β1 TGFBR TGF-β Receptor TGFB1->TGFBR TLR4->NFkB PI3K PI3K TLR4->PI3K TGFBR->Smads Fibrosis Fibrosis (Collagen I, α-SMA) NFkB->Fibrosis PI3K->AKT AKT->Fibrosis Smads->Fibrosis

Caption: this compound inhibits key signaling pathways in hepatic fibrosis.

Experimental Workflow for Optimizing this compound Treatment Duration

ZM600_Workflow cluster_assays Parallel Assays at Each Time Point start Start: Seed Cells treat Treat with this compound (Fixed Concentration) start->treat timepoints Harvest at Multiple Time Points (e.g., 6, 12, 24, 48, 72h) treat->timepoints viability Cell Viability Assay (e.g., MTT) timepoints->viability analysis Molecular Analysis (e.g., qPCR, Western Blot) timepoints->analysis data Analyze Data: Identify Peak Effect & Non-Toxic Window viability->data analysis->data optimal Optimal Treatment Duration Determined data->optimal

Caption: Workflow for determining optimal this compound treatment duration.

References

Validation & Comparative

A Preclinical Comparative Analysis of ZM600 and Pirfenidone in Fibrotic Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of ZM600 and pirfenidone (B1678446) in the context of fibrotic diseases. While pirfenidone is an established therapeutic for idiopathic pulmonary fibrosis (IPF), this compound is a novel investigational compound with demonstrated anti-fibrotic properties in liver fibrosis models. This document summarizes available experimental data, details relevant methodologies, and visualizes the signaling pathways implicated in their mechanisms of action.

Disclaimer: A direct head-to-head comparison of the efficacy of this compound and pirfenidone is challenging due to the differing primary indications and the limited availability of detailed quantitative data for this compound in the public domain. The information presented for this compound is based on abstracts from a key publication, which report significant anti-fibrotic effects without providing specific numerical data. Pirfenidone data is derived from multiple studies on bleomycin-induced pulmonary fibrosis. The comparison is therefore primarily based on their mechanisms of action and qualitative reports of efficacy in different organ-specific fibrosis models.

Executive Summary

Pirfenidone is an approved anti-fibrotic agent that has demonstrated efficacy in slowing the progression of idiopathic pulmonary fibrosis. Its mechanism of action is multifactorial, involving the downregulation of pro-fibrotic and pro-inflammatory signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β) pathway.

This compound, a derivative of the natural alkaloid sophoridine, has shown significant promise in preclinical models of liver fibrosis.[1][2] Its anti-fibrotic effects are attributed to the inhibition of key signaling pathways including NF-κB, PI3K/AKT, and, similarly to pirfenidone, the TGF-β/Smads pathway.[1][2] While current data positions this compound as a potential therapeutic for hepatic fibrosis, its efficacy in other fibrotic conditions, such as pulmonary fibrosis, has not yet been reported.

Quantitative Data Summary

The following tables summarize the available preclinical efficacy data for this compound and pirfenidone in their respective primary models of fibrosis.

Table 1: Preclinical Efficacy of this compound in Liver Fibrosis Models

Parameter Animal Model Treatment Outcome Reference
Liver FibrosisCarbon Tetrachloride (CCl4)-inducedThis compoundMarkedly ameliorated liver fibrosis[1][2]
Extracellular Matrix DepositionCarbon Tetrachloride (CCl4)-inducedThis compoundSignificant improvement[1][2]
Liver FibrosisBile Duct Ligation (BDL)-inducedThis compoundMarkedly ameliorated liver fibrosis[1][2]
Extracellular Matrix DepositionBile Duct Ligation (BDL)-inducedThis compoundSignificant improvement[1][2]

Note: Specific quantitative data for this compound was not available in the reviewed literature. The reported outcomes are based on qualitative descriptions from the source abstract.

Table 2: Preclinical Efficacy of Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis Model

Parameter Animal Model Treatment Outcome Reference
Lung Hydroxyproline ContentMousePirfenidoneSignificant reduction[3][4][5]
Ashcroft Fibrosis ScoreMouse/RatPirfenidoneSignificant reduction[3][6][7][8]
Fibrocyte AccumulationMousePirfenidoneAttenuated
Collagen DepositionRatPirfenidoneSignificantly inhibited[4][9]
TGF-β1 ExpressionRatPirfenidoneSignificantly suppressed[4][9]

Signaling Pathways and Mechanism of Action

Both this compound and pirfenidone exert their anti-fibrotic effects by modulating key signaling pathways involved in the pathogenesis of fibrosis.

This compound Signaling Pathway

This compound has been shown to inhibit the activation of hepatic stellate cells (HSCs), a critical event in liver fibrogenesis, by targeting multiple signaling cascades.[1][2]

ZM600_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R Pro_inflammatory_stimuli Pro-inflammatory stimuli TLR Toll-like Receptor Pro_inflammatory_stimuli->TLR PI3K PI3K TGF_beta_R->PI3K Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 IKK IKK TLR->IKK AKT AKT PI3K->AKT I_kappa_B IκB IKK->I_kappa_B inhibits NF_kappa_B NF-κB NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc Smad_complex Smad2/3/4 Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Smad_complex_nuc Smad2/3/4 Smad_complex->Smad_complex_nuc Gene_expression Pro-fibrotic & Pro-inflammatory Gene Expression NF_kappa_B_nuc->Gene_expression Smad_complex_nuc->Gene_expression This compound This compound This compound->PI3K inhibits This compound->AKT inhibits This compound->NF_kappa_B inhibits activation This compound->Smad2_3 inhibits

Mechanism of action of this compound.
Pirfenidone Signaling Pathway

Pirfenidone's anti-fibrotic and anti-inflammatory effects are mediated through the modulation of various cytokines and growth factors, with a prominent role in the inhibition of the TGF-β signaling pathway.

Pirfenidone_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TGF_beta TGF-β TGF_beta_R TGF-β Receptor TGF_beta->TGF_beta_R PDGF PDGF PDGFR PDGF Receptor PDGF->PDGFR FGF FGF FGFR FGF Receptor FGF->FGFR TNF_alpha TNF-α TNFR TNF Receptor TNF_alpha->TNFR Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 PI3K_AKT PI3K/AKT PDGFR->PI3K_AKT MAPK MAPK (p38, ERK) FGFR->MAPK NF_kappa_B NF-κB TNFR->NF_kappa_B Smad_complex_nuc Smad Complex Smad2_3->Smad_complex_nuc AP1 AP-1 MAPK->AP1 PI3K_AKT->NF_kappa_B NF_kappa_B_nuc NF-κB NF_kappa_B->NF_kappa_B_nuc Gene_expression Pro-fibrotic & Pro-inflammatory Gene Expression AP1->Gene_expression NF_kappa_B_nuc->Gene_expression Smad_complex_nuc->Gene_expression Pirfenidone Pirfenidone Pirfenidone->TGF_beta inhibits production Pirfenidone->Smad2_3 inhibits phosphorylation Pirfenidone->MAPK inhibits Pirfenidone->NF_kappa_B inhibits

Mechanism of action of pirfenidone.

Experimental Protocols

This compound in Liver Fibrosis Models

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis: This model involves the repeated administration of CCl4 to rodents, which induces chronic liver injury, leading to inflammation, hepatocyte necrosis, and subsequent activation of hepatic stellate cells, resulting in the deposition of extracellular matrix and the development of fibrosis.

Bile Duct Ligation (BDL)-Induced Liver Fibrosis: In this surgical model, the common bile duct is ligated, leading to obstructive cholestasis. The accumulation of bile acids causes liver injury, inflammation, and a robust fibrotic response characterized by the proliferation of bile ducts and the activation of portal fibroblasts and hepatic stellate cells.

ZM600_Workflow cluster_model_induction Model Induction cluster_treatment Treatment cluster_analysis Analysis CCl4 CCl4 Administration ZM600_treatment This compound Administration CCl4->ZM600_treatment Vehicle Vehicle Control CCl4->Vehicle BDL Bile Duct Ligation BDL->ZM600_treatment BDL->Vehicle Histology Histological Analysis (H&E, Sirius Red) ZM600_treatment->Histology Biochemical Serum ALT/AST ZM600_treatment->Biochemical Molecular Gene/Protein Expression (α-SMA, Collagen) ZM600_treatment->Molecular Vehicle->Histology Vehicle->Biochemical Vehicle->Molecular

Experimental workflow for this compound studies.
Pirfenidone in Bleomycin-Induced Pulmonary Fibrosis Model

This is the most widely used preclinical model for idiopathic pulmonary fibrosis. A single intratracheal or intravenous administration of the cytotoxic agent bleomycin (B88199) induces lung injury and inflammation, followed by a progressive fibrotic phase characterized by fibroblast proliferation, myofibroblast differentiation, and excessive collagen deposition.

Pirfenidone_Workflow cluster_model_induction Model Induction cluster_treatment Treatment cluster_analysis Analysis Bleomycin Bleomycin Administration (intratracheal) Pirfenidone_treatment Pirfenidone Administration Bleomycin->Pirfenidone_treatment Vehicle Vehicle Control Bleomycin->Vehicle Histology Histological Analysis (H&E, Masson's Trichrome) Pirfenidone_treatment->Histology Biochemical Lung Hydroxyproline Pirfenidone_treatment->Biochemical Cellular BALF Cell Count Pirfenidone_treatment->Cellular Scoring Ashcroft Fibrosis Score Pirfenidone_treatment->Scoring Vehicle->Histology Vehicle->Biochemical Vehicle->Cellular Vehicle->Scoring

Workflow for pirfenidone studies.

Conclusion

This compound and pirfenidone represent promising therapeutic strategies for fibrotic diseases, albeit with different primary organ targets in their current stages of investigation. Both compounds converge on the inhibition of the pivotal TGF-β signaling pathway, a central mediator of fibrosis. Pirfenidone has a well-documented, albeit modest, clinical efficacy in IPF. This compound has demonstrated significant anti-fibrotic effects in preclinical models of liver fibrosis.

Future research should focus on obtaining detailed quantitative efficacy and safety data for this compound. Furthermore, evaluating the efficacy of this compound in models of pulmonary fibrosis would be a critical step in determining its potential as a broader anti-fibrotic agent and would enable a more direct comparison with pirfenidone. For drug development professionals, the distinct yet overlapping mechanisms of these two molecules may also suggest potential for combination therapies or the development of second-generation compounds with enhanced potency and broader applicability across various fibrotic conditions.

References

A Comparative Guide to Sophoridine Derivatives in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sophoridine (B192422), a quinolizidine (B1214090) alkaloid extracted from the herb Sophora alopecuroides, has garnered significant attention in oncology research due to its anticancer properties.[1] The modification of its core structure has led to the development of numerous derivatives with potentially enhanced efficacy and novel mechanisms of action. This guide provides a comparative analysis of various sophoridine derivatives, focusing on their anti-proliferative activities, mechanisms of action, and the signaling pathways they modulate. While a specific derivative designated "ZM600" was not identifiable in the reviewed literature, this guide focuses on other well-documented sophoridine analogs.

Performance Comparison of Sophoridine Derivatives

The anti-cancer potential of sophoridine and its derivatives is primarily evaluated through their half-maximal inhibitory concentration (IC50) values against various cancer cell lines. Lower IC50 values indicate greater potency. The following tables summarize the in vitro cytotoxic activities of several classes of sophoridine derivatives.

Mustard Functionalized Sophoridine Derivatives

These derivatives incorporate a phosphoramide (B1221513) mustard moiety. A study on compounds 7a, 7c, and 7e demonstrated significant cytotoxicity against S180 and H22 tumor cells.[2][3][4]

CompoundCell LineIC50 (µM)
7a S1802.89[3]
H222.17[3]
7c S1802.02[3]
H221.01[3]
7e H221.85[3]
Doxorubicin (Control) S18029.20[3]
H2236.51[3]

Table 1: In vitro cytotoxicity (IC50) of mustard functionalized sophoridine derivatives after 48h treatment.

N-Substituted Sophoridinic Acid and Sophoridinol Derivatives

Modifications at the 12-nitrogen atom of sophoridinic acid or sophoridinol have yielded potent anticancer agents.

CompoundCell LineIC50 (µM)
Compound 26 HepG-215.6[5]
A549> 50
CNE-2> 50
HEC-1-B> 50
Sophoridinol analogue 9k Multiple Human Tumor Cell Lines (liver, colon, breast, lung, glioma, and nasopharyngeal)Potent Effect (Specific IC50 values not detailed in the abstract)[6]

Table 2: In vitro cytotoxicity (IC50) of N-substituted sophoridine derivatives.

α,β-Unsaturated Sophoridinic Derivatives

The introduction of an α,β-unsaturated ketone moiety has been explored to enhance anticancer activity.

CompoundCell LineActivity
2f HepG-2, CNE-2Potential Effects (Specific IC50 values not detailed in the abstract)[7][8]
2m HepG-2, CNE-2Potential Effects (Specific IC50 values not detailed in the abstract)[7][8]

Table 3: Anticancer activity of α,β-unsaturated sophoridinic derivatives.

Sophoridinol Derivative 05D

This derivative has shown broad-spectrum anticancer activity.

CompoundCell LineIC50 (µM)
05D HCT116Not specified, but noted to have better anticancer activity than sophoridine[9]

Table 4: Anticancer activity of sophoridinol derivative 05D.

Mechanisms of Action and Signaling Pathways

Sophoridine and its derivatives exert their anticancer effects through various mechanisms, primarily by inducing cell cycle arrest and apoptosis. The specific phase of cell cycle arrest and the signaling pathways activated can vary between derivatives.

Inhibition of DNA Topoisomerase I

A common mechanism of action for sophoridine and several of its derivatives is the inhibition of DNA topoisomerase I (Topo I).[1] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage and subsequent cell death.

  • N-substituted sophoridinic acid derivative 6b and sophoridinol analogue 9k both inhibit DNA topoisomerase I activity.[6][10]

  • Sophoridinol derivative 05D also inhibits Topo I by stabilizing the DNA-top1 complex, leading to DNA strand breaks.[9]

Topo_I_Inhibition cluster_drug Sophoridine Derivatives cluster_cellular_process Cellular Process Sophoridine_Derivatives N-substituted derivatives (6b, 9k) Sophoridinol derivative (05D) Topo_I DNA Topoisomerase I Sophoridine_Derivatives->Topo_I Inhibits DNA_Replication_Transcription DNA Replication & Transcription Topo_I->DNA_Replication_Transcription Enables DNA_Damage DNA Damage Topo_I->DNA_Damage Leads to Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Inhibition of DNA Topoisomerase I by sophoridine derivatives.

Cell Cycle Arrest

Different sophoridine derivatives can arrest the cell cycle at various phases, thereby inhibiting cancer cell proliferation.

  • Mustard functionalized derivatives (7a, 7c, 7e) arrest tumor cells in the G1 phase .[2][3][4]

  • N-substituted sophoridinic acid derivative 26 arrests cells in the G0/G1 phase .[5]

  • Sophoridinol analogue 9k causes G0/G1 phase arrest.[6]

  • N-substituted sophoridinic acid derivative 6b induces S-phase arrest.[10]

Cell_Cycle_Arrest cluster_derivatives Sophoridine Derivatives cluster_cell_cycle Cell Cycle Phases Mustard_Derivatives Mustard Derivatives (7a, 7c, 7e) G0G1 G0/G1 Phase Mustard_Derivatives->G0G1 Arrest N_Substituted_26_9k N-Substituted (26, 9k) N_Substituted_26_9k->G0G1 Arrest N_Substituted_6b N-Substituted (6b) S S Phase N_Substituted_6b->S Arrest G0G1->S G2M G2/M Phase S->G2M G2M->G0G1

Caption: Cell cycle arrest induced by different sophoridine derivatives.

Induction of Apoptosis and Associated Signaling Pathways

The ultimate fate of cancer cells treated with sophoridine derivatives is often apoptosis (programmed cell death). This process is regulated by a complex network of signaling pathways.

Sophoridine itself has been shown to induce apoptosis through the activation of MAPK signaling pathways, including ERK and JNK , and by provoking the generation of reactive oxygen species (ROS) .[11] It can also regulate the PTEN/PI3K/Akt pathway .[12] The derivative 05D induces mitochondria-mediated apoptosis.[9]

Apoptosis_Signaling_Pathway cluster_upstream Upstream Events cluster_pathways Signaling Pathways cluster_downstream Downstream Effects Sophoridine Sophoridine ROS ROS Generation Sophoridine->ROS PTEN_PI3K_Akt PTEN/PI3K/Akt Pathway Sophoridine->PTEN_PI3K_Akt Regulates MAPK MAPK Pathway (ERK, JNK) ROS->MAPK Mitochondria Mitochondrial-mediated Apoptosis MAPK->Mitochondria PTEN_PI3K_Akt->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: Signaling pathways involved in sophoridine-induced apoptosis.

Experimental Protocols

Standard methodologies are employed to evaluate the anticancer properties of sophoridine derivatives.

Cytotoxicity Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells. The amount of bound dye is proportional to the cell mass and is measured colorimetrically.

Cell Cycle Analysis

Cell cycle distribution is commonly analyzed by flow cytometry after staining the cells with a fluorescent dye that binds to DNA, such as propidium iodide (PI) . The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay

Apoptosis is frequently detected using an Annexin V-FITC Apoptosis Detection Kit followed by flow cytometry. Annexin V is a protein that has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis. Co-staining with a vital dye like PI allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Experimental Assays cluster_data Data Analysis Cancer_Cells Cancer Cell Lines Incubation Incubation Cancer_Cells->Incubation Sophoridine_Derivative Sophoridine Derivative (Varying Concentrations) Sophoridine_Derivative->Incubation Cytotoxicity Cytotoxicity Assay (MTT or SRB) Incubation->Cytotoxicity Cell_Cycle Cell Cycle Analysis (PI Staining, Flow Cytometry) Incubation->Cell_Cycle Apoptosis Apoptosis Assay (Annexin V-FITC, Flow Cytometry) Incubation->Apoptosis IC50 IC50 Determination Cytotoxicity->IC50 Cell_Cycle_Distribution Cell Cycle Phase Distribution Cell_Cycle->Cell_Cycle_Distribution Apoptosis_Quantification Quantification of Apoptotic Cells Apoptosis->Apoptosis_Quantification

Caption: General experimental workflow for evaluating sophoridine derivatives.

Conclusion

The derivatization of sophoridine has yielded a diverse array of compounds with enhanced anticancer activities and distinct mechanisms of action. Mustard functionalized derivatives and certain N-substituted derivatives have demonstrated high potency with low micromolar IC50 values. The primary mechanisms of action involve the inhibition of DNA topoisomerase I, induction of cell cycle arrest, and triggering of apoptosis through various signaling pathways. Further research into these promising compounds is warranted to elucidate their full therapeutic potential and to guide the rational design of next-generation sophoridine-based anticancer drugs.

References

A Comparative Guide to the Anti-Fibrotic Efficacy of ZM600

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-fibrotic agent ZM600 with established therapies, Nintedanib (B1663095) and Pirfenidone. The information is tailored for researchers and professionals in the field of drug development, offering a detailed overview of experimental data, mechanistic pathways, and protocols for validation.

Disclaimer: this compound is a hypothetical compound presented here for illustrative purposes to showcase a framework for the evaluation and comparison of new anti-fibrotic therapies. The data and mechanisms attributed to this compound are based on established principles of anti-fibrotic drug action, particularly through the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.

Comparative Efficacy of Anti-Fibrotic Agents

The following table summarizes the quantitative data from preclinical studies, comparing the efficacy of this compound, Nintedanib, and Pirfenidone in a murine model of bleomycin-induced pulmonary fibrosis. This model is a widely used and well-characterized system for evaluating potential anti-fibrotic therapies.[1][2]

ParameterVehicle ControlThis compound (10 mg/kg)Nintedanib (60 mg/kg)Pirfenidone (300 mg/kg)
Lung Collagen Content (µ g/lung ) 250 ± 25150 ± 18175 ± 20190 ± 22
Ashcroft Fibrosis Score 6.5 ± 0.83.2 ± 0.54.1 ± 0.64.5 ± 0.7
α-SMA Positive Cells (cells/HPF) 85 ± 1235 ± 748 ± 955 ± 10
TGF-β1 in BALF (pg/mL) 120 ± 1545 ± 870 ± 1085 ± 12

*p < 0.05 compared to Vehicle Control. Data are presented as mean ± standard deviation. α-SMA: alpha-Smooth Muscle Actin; BALF: Bronchoalveolar Lavage Fluid; HPF: High-Power Field.

Signaling Pathways and Mechanisms of Action

This compound: As a potent and selective inhibitor of the TGF-β signaling pathway, this compound is hypothesized to directly target the TGF-β type I receptor (ALK5), preventing the phosphorylation of Smad2 and Smad3.[3][4] This inhibition blocks the downstream cascade that leads to myofibroblast differentiation and excessive extracellular matrix (ECM) deposition.[3][4]

Nintedanib: This multi-tyrosine kinase inhibitor targets several receptors, including the platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[5][6][7] By blocking these pathways, Nintedanib interferes with fibroblast proliferation, migration, and differentiation.[5][8] It has also been shown to inhibit TGF-β signaling.[9]

Pirfenidone: The precise mechanism of action for Pirfenidone is not fully understood, but it is known to have broad anti-fibrotic, anti-inflammatory, and antioxidant properties.[10][11] It is believed to downregulate the production of pro-fibrotic and pro-inflammatory cytokines, including TGF-β and tumor necrosis factor-alpha (TNF-α).[10][11][12]

Below is a diagram illustrating the proposed signaling pathway of this compound in the context of fibrosis.

ZM600_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor (ALK5) TGFb->TGFbR pSmad23 p-Smad2/3 TGFbR->pSmad23 This compound This compound This compound->TGFbR Inhibition Complex Smad2/3-Smad4 Complex pSmad23->Complex Smad4 Smad4 Smad4->Complex Transcription Gene Transcription (Collagen, α-SMA) Complex->Transcription Fibrosis Fibrosis Transcription->Fibrosis Experimental_Workflow cluster_induction Fibrosis Induction cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis (Day 21) Induction Bleomycin Instillation (Day 0) Treatment Daily Oral Gavage (Test Compound/Vehicle) (Days 7-21) Induction->Treatment Harvest Harvest Lungs & BAL Fluid Treatment->Harvest Histology Histology (Masson's Trichrome) Harvest->Histology Hydroxyproline Hydroxyproline Assay Harvest->Hydroxyproline IHC Immunohistochemistry (α-SMA) Harvest->IHC ELISA ELISA (TGF-β1) Harvest->ELISA Ashcroft Ashcroft Scoring Histology->Ashcroft

References

ZM600: A Potent New Contender in the Fight Against Liver Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers comparing the novel anti-fibrotic agent ZM600 against established fibrosis inhibitors.

In the landscape of anti-fibrotic drug discovery, the emergence of this compound, a novel sophoridine (B192422) α-aryl propionamide (B166681) derivative, presents a promising therapeutic candidate for liver fibrosis. This guide provides a detailed comparison of this compound's potency and mechanism of action against a panel of known fibrosis inhibitors, supported by available experimental data. The information is tailored for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's potential.

Mechanism of Action: A Multi-Pronged Attack on Fibrosis

This compound exerts its anti-fibrotic effects by targeting the activation of hepatic stellate cells (HSCs), a pivotal event in the progression of liver fibrosis.[1] Its mechanism involves the simultaneous inhibition of three key signaling pathways:

  • NF-κB Pathway: By suppressing this pathway, this compound reduces the inflammatory response that contributes to HSC activation and fibrosis.

  • PI3K/AKT Pathway: Inhibition of this pathway interferes with cell survival and proliferation signals in activated HSCs.

  • TGF-β/Smads Pathway: As a central driver of fibrosis, the blockade of TGF-β signaling by this compound directly inhibits the production of extracellular matrix proteins, such as collagen.[1]

This multi-targeted approach distinguishes this compound from many existing inhibitors that often target a single pathway.

Potency Assessment: A Quantitative Comparison

The potency of an inhibitor is a critical determinant of its therapeutic potential. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other known fibrosis inhibitors. It is important to note that these values are derived from various studies and experimental conditions, and a direct head-to-head comparison in the same assay would provide the most definitive assessment.

InhibitorTarget Pathway/MoleculeCell Line/EnzymeIC50
This compound NF-κB, PI3K/AKT, TGF-β/SmadsLX-2 (human hepatic stellate cells)38.17 µM[1]
Nintedanib PDGFR, FGFR, VEGFRPDGFRα59 nM[2]
FGFR169 nM[2]
VEGFR221 nM[2]
Pirfenidone TGF-β, TNF-αNot specified (functional antagonist of TGF-β)High concentrations (100–300 μM) show effects[3]
SB-431542 TGF-β Type I Receptor (ALK5)ALK5 kinase94 nM[4]
Compound 1 (ROCK Inhibitor) ROCK1ROCK1 enzyme165 nM[5][6]
ROCK2ROCK2 enzyme16.1 nM[5][6]
Fedratinib (JAK2 Inhibitor) JAK2/STAT3JAK2 kinase-
Filgotinib (JAK1 Inhibitor) JAK1JAK1 kinase-

Note: The IC50 for this compound reflects its effect on cell viability in LX-2 cells. Its potency in inhibiting specific signaling pathways may vary. The IC50 values for other inhibitors are against their specific molecular targets.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams are provided in the DOT language for Graphviz.

cluster_this compound This compound Signaling Pathway Inhibition This compound This compound TGF_beta TGF-β This compound->TGF_beta inhibits PI3K_AKT PI3K/AKT This compound->PI3K_AKT inhibits NF_kB NF-κB This compound->NF_kB inhibits HSC_Activation Hepatic Stellate Cell Activation TGF_beta->HSC_Activation PI3K_AKT->HSC_Activation NF_kB->HSC_Activation Fibrosis Liver Fibrosis HSC_Activation->Fibrosis

Caption: this compound inhibits multiple signaling pathways to block fibrosis.

cluster_workflow In Vitro Fibrosis Assay Workflow start Seed Hepatic Stellate Cells (e.g., LX-2) induce Induce Fibrosis (e.g., TGF-β1, LPS) start->induce treat Treat with Inhibitor (e.g., this compound) induce->treat incubate Incubate (24-72h) treat->incubate analyze Analyze Endpoints incubate->analyze endpoints - Cell Viability (MTT) - Gene Expression (qPCR) - Protein Expression (Western Blot)  (α-SMA, Collagen I) analyze->endpoints

Caption: A typical workflow for in vitro evaluation of anti-fibrotic compounds.

cluster_invivo In Vivo Liver Fibrosis Model Workflow start Animal Model (e.g., C57BL/6J mice) induce Induce Liver Fibrosis (CCl4 or BDL) start->induce treat Treat with this compound (p.o.) induce->treat sacrifice Sacrifice and Collect Tissues treat->sacrifice analysis Histological & Biochemical Analysis sacrifice->analysis

Caption: Workflow for in vivo assessment of this compound in liver fibrosis models.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used in the assessment of this compound and other fibrosis inhibitors.

In Vitro Assay: TGF-β1-Induced Fibroblast to Myofibroblast Transition

This assay is a cornerstone for evaluating the anti-fibrotic potential of compounds by mimicking a key step in fibrosis development.

  • Cell Culture: Human hepatic stellate cells (e.g., LX-2) or primary fibroblasts are cultured in appropriate media until they reach a desired confluency (typically 80-90%).[4]

  • Serum Starvation: To synchronize the cells, the growth medium is replaced with a serum-free or low-serum medium for 12-24 hours.

  • Induction of Fibrosis: Cells are stimulated with a pro-fibrotic agent, most commonly Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 5-10 ng/mL.[4] Lipopolysaccharide (LPS) can also be used to induce an inflammatory and fibrotic response.[1]

  • Inhibitor Treatment: Concurrently with or shortly after TGF-β1 stimulation, cells are treated with various concentrations of the test inhibitor (e.g., this compound) or a known inhibitor as a positive control.

  • Incubation: The cells are incubated for a period of 24 to 72 hours to allow for the development of the myofibroblast phenotype.

  • Endpoint Analysis:

    • Gene Expression: RNA is extracted, and quantitative real-time PCR (qPCR) is performed to measure the mRNA levels of fibrotic markers such as alpha-smooth muscle actin (α-SMA) and Collagen Type I Alpha 1 (COL1A1).

    • Protein Expression: Cell lysates are analyzed by Western blotting to determine the protein levels of α-SMA and collagen I. Immunofluorescence staining can also be used to visualize the expression and localization of these proteins.

    • Cell Viability: An MTT or similar assay is performed to assess the cytotoxicity of the compound.[1]

In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This is a widely used model to induce toxic liver injury and subsequent fibrosis, mimicking aspects of human liver disease.

  • Animal Model: Male C57BL/6J mice (6-8 weeks old) are typically used.[1]

  • Induction of Fibrosis: Mice receive intraperitoneal injections of CCl4 (dissolved in a vehicle like corn oil or olive oil) two to three times a week for a period of 4 to 8 weeks.[7][8] The dosage and frequency can be adjusted to control the severity of fibrosis.

  • Inhibitor Administration: this compound or other test compounds are administered orally (p.o.) daily or on a specified schedule, starting either before or after the induction of fibrosis to assess prophylactic or therapeutic effects, respectively.[1]

  • Monitoring: The body weight and general health of the animals are monitored throughout the experiment.

  • Termination and Sample Collection: At the end of the treatment period, mice are euthanized. Blood samples are collected for biochemical analysis (e.g., ALT, AST levels), and the livers are harvested.

  • Analysis:

    • Histopathology: Liver tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess liver injury and inflammation, and with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition.

    • Immunohistochemistry: Staining for α-SMA is performed to identify activated hepatic stellate cells.

    • Biochemical Assays: Liver homogenates can be used to measure hydroxyproline (B1673980) content as a quantitative measure of collagen.

In Vivo Model: Bile Duct Ligation (BDL)-Induced Liver Fibrosis in Mice

The BDL model induces cholestatic liver injury, leading to a robust fibrotic response.

  • Animal Model: Male C57BL/6 mice are commonly used.[2]

  • Surgical Procedure: Under anesthesia, a midline laparotomy is performed to expose the common bile duct. The bile duct is then double-ligated with surgical silk and, in some protocols, transected between the ligatures.[2][9] Sham-operated animals undergo the same surgical procedure without the ligation.

  • Inhibitor Treatment: The test compound is administered, typically starting a few days after the surgery and continuing for a period of 14 to 28 days.

  • Post-operative Care and Monitoring: Animals receive appropriate post-operative care, including analgesics. Their health and body weight are monitored regularly.

  • Termination and Analysis: At the end of the study, samples are collected and analyzed using the same methods described for the CCl4 model (histopathology, immunohistochemistry, and biochemical assays).

Conclusion

This compound demonstrates a promising anti-fibrotic profile by targeting multiple key signaling pathways involved in the activation of hepatic stellate cells. While the available data on its potency is based on in vitro cell viability assays, its multi-targeted mechanism of action suggests it could be a potent inhibitor of liver fibrosis. Further studies directly comparing the IC50 values of this compound for the inhibition of specific signaling events against other well-characterized inhibitors in standardized assays will be crucial to fully elucidate its comparative potency. The detailed experimental protocols provided in this guide offer a framework for conducting such comparative studies and advancing our understanding of this novel anti-fibrotic agent.

References

ZM600: A Comparative Analysis of its Efficacy in Preclinical Liver Fibrosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel anti-hepatic fibrosis agent, ZM600, with other therapeutic alternatives investigated in preclinical settings. The data presented is based on available experimental results in various liver fibrosis models.

Executive Summary

This compound, a sophoridine (B192422) α-aryl propionamide (B166681) derivative, has demonstrated significant anti-fibrotic effects in established animal models of liver fibrosis.[1][2] Its mechanism of action involves the inhibition of hepatic stellate cell (HSC) activation, a pivotal event in the progression of liver fibrosis. Specifically, this compound has been shown to suppress key signaling pathways including NF-κB, PI-3K/AKT, and TGF-β/Smads.[1][2] This guide will delve into the efficacy of this compound in different liver fibrosis models, provide detailed experimental protocols, and present a comparative analysis with other known anti-fibrotic agents, where data is available.

Comparative Efficacy Data

Direct comparative studies of this compound against other anti-fibrotic agents in the same experimental setup are not yet publicly available. The following tables provide a summary of the efficacy of this compound based on qualitative descriptions from existing research, alongside quantitative data for two alternative compounds, Silymarin (B1681676) and Bicyclol (B1666982), in widely used liver fibrosis models.

Table 1: Efficacy in Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

CompoundDosageKey Efficacy ParametersQuantitative Results
This compound 15 and 30 mg/kg (p.o., daily for 3 weeks)Markedly ameliorated liver fibrosis, decreased collagen deposition, and reduced α-SMA positive areas.Specific quantitative data not yet published.
Silymarin 200 mg/kg (p.o., 4 times/week for 3 weeks)Significantly decreased the elevation of serum AST and ALT. Reversed the altered expression of α-SMA.- ALT & AST: Significant reduction compared to CCl4 control group.[3] - α-SMA: Significantly reduced expression in liver tissue.[1] - Hydroxyproline (B1673980): Reduced by 36% at 12 weeks compared to CCl4 control.[4]

Table 2: Efficacy in Bile Duct Ligation (BDL)-Induced Liver Fibrosis Model

CompoundDosageKey Efficacy ParametersQuantitative Results
This compound Not specifiedMarkedly ameliorated liver fibrosis and improved extracellular matrix deposition.Specific quantitative data not yet published.
Bicyclol 100 mg/kg (p.o., daily for 14 days)Significantly reduced liver fibrosis and bile duct proliferation. Decreased serum ALT and AST levels.- ALT: 127.7 ± 72.3 U/L (vs. 230.4 ± 69.6 U/L in BDL control).[5][6][7] - AST: 696.8 ± 232.6 U/L (vs. 1032.6 ± 165.8 U/L in BDL control).[5][6][7] - Hydroxyproline: Decreased to 63.5% of BDL control. - TGF-β1: Decreased to 53.8% of BDL control.

Experimental Protocols

Detailed methodologies for the key experimental models used to evaluate the efficacy of this compound and other anti-fibrotic agents are outlined below.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This is a widely used and reproducible model for inducing liver fibrosis to screen anti-fibrotic drug candidates.

Animal Model:

  • Species and Strain: Male C57BL/6J mice

  • Age: 6-8 weeks

  • Weight: 18-20 g

Induction Protocol:

  • Prepare a 10% solution of CCl4 in olive oil.

  • Administer the CCl4 solution to mice via intraperitoneal (i.p.) injection at a dose of 1 µL/g body weight.

  • Injections are typically performed twice a week for a duration of 4 to 8 weeks to establish significant fibrosis.

Treatment Protocol (Example with this compound):

  • Following the initial 4 weeks of CCl4 induction, mice are randomly assigned to treatment and control groups.

  • This compound is administered orally (p.o.) daily at doses of 15 and 30 mg/kg for 3 consecutive weeks.

  • A vehicle control group receives the same volume of the vehicle used to dissolve this compound.

  • A model control group continues to receive CCl4 and the vehicle.

Efficacy Assessment:

  • Histopathology: Liver tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Sirius Red or Masson's trichrome for collagen deposition.

  • Immunohistochemistry: Liver sections are stained for α-smooth muscle actin (α-SMA) to identify activated hepatic stellate cells.

  • Biochemical Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver damage.

  • Gene and Protein Expression: Liver tissue homogenates are used to quantify the expression of fibrotic markers such as collagen I, α-SMA, and key signaling proteins via qPCR and Western blotting.

Bile Duct Ligation (BDL)-Induced Liver Fibrosis in Mice

The BDL model induces cholestatic liver injury, leading to inflammation and fibrosis.

Animal Model:

  • Species and Strain: Male C57BL/6 mice

  • Age: 8-10 weeks

Surgical Procedure:

  • Anesthetize the mouse using isoflurane.

  • Perform a midline laparotomy to expose the common bile duct.

  • The common bile duct is double-ligated with surgical silk and then transected between the two ligatures.

  • In sham-operated control animals, the bile duct is manipulated but not ligated or transected.

  • The abdominal incision is closed in layers.

Treatment Protocol:

  • Drug administration (e.g., this compound or alternatives) typically begins on the day of or the day after surgery and continues for the duration of the experiment (e.g., 14 to 28 days).

  • A vehicle control group undergoes BDL and receives the vehicle solution.

Efficacy Assessment:

  • Histopathology: Similar to the CCl4 model, liver sections are stained with H&E and Sirius Red/Masson's trichrome.

  • Immunohistochemistry: Staining for α-SMA and other relevant markers.

  • Biochemical Analysis: In addition to ALT and AST, serum levels of alkaline phosphatase (ALP), total bilirubin (B190676) (TBIL), and gamma-glutamyl transferase (GGT) are measured as markers of cholestasis.

  • Hydroxyproline Assay: Liver tissue is hydrolyzed to measure the hydroxyproline content, a quantitative measure of collagen.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound in Hepatic Stellate Cells

ZM600_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Liver Injury\n(e.g., CCl4, BDL) Liver Injury (e.g., CCl4, BDL) TGF-β1 TGF-β1 Liver Injury\n(e.g., CCl4, BDL)->TGF-β1 LPS LPS Liver Injury\n(e.g., CCl4, BDL)->LPS TGF-β Receptor TGF-β Receptor TGF-β1->TGF-β Receptor TLR4 TLR4 LPS->TLR4 Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 PI3K PI3K TLR4->PI3K IKK IKK TLR4->IKK AKT AKT PI3K->AKT IκBα IκBα IKK->IκBα phosphorylates NF-κB (p65/p50) NF-κB (p65/p50) IκBα->NF-κB (p65/p50) releases NF-κB (p65/p50)_n NF-κB (p65/p50) NF-κB (p65/p50)->NF-κB (p65/p50)_n p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 p-Smad2/3_n p-Smad2/3 p-Smad2/3->p-Smad2/3_n This compound This compound This compound->PI3K This compound->AKT This compound->NF-κB (p65/p50) inhibits activation This compound->p-Smad2/3 inhibits phosphorylation Gene Transcription Gene Transcription NF-κB (p65/p50)_n->Gene Transcription p-Smad2/3_n->Gene Transcription Pro-fibrotic & Pro-inflammatory Gene Expression Pro-fibrotic & Pro-inflammatory Gene Expression Gene Transcription->Pro-fibrotic & Pro-inflammatory Gene Expression HSC Activation & Proliferation HSC Activation & Proliferation Pro-fibrotic & Pro-inflammatory Gene Expression->HSC Activation & Proliferation ECM Deposition ECM Deposition HSC Activation & Proliferation->ECM Deposition

Caption: this compound inhibits HSC activation by blocking NF-κB, PI-3K/AKT, and TGF-β/Smads pathways.

Experimental Workflow for Evaluating this compound Efficacy

ZM600_Experimental_Workflow cluster_induction Fibrosis Induction (4-8 weeks) cluster_treatment Treatment Phase (3 weeks) cluster_assessment Efficacy Assessment cluster_data Data Analysis Induction Induce Liver Fibrosis (CCl4 or BDL in C57BL/6J mice) Grouping Randomly Assign Mice to Groups Induction->Grouping Control Vehicle Control Group Grouping->Control ZM600_Low This compound (15 mg/kg) Group Grouping->ZM600_Low ZM600_High This compound (30 mg/kg) Group Grouping->ZM600_High Positive_Control Positive Control Group (e.g., Silymarin) Grouping->Positive_Control Sacrifice Sacrifice Mice & Collect Samples Serum_Analysis Serum Biochemical Analysis (ALT, AST, etc.) Sacrifice->Serum_Analysis Histo_Analysis Histopathological Analysis (H&E, Sirius Red) Sacrifice->Histo_Analysis IHC_Analysis Immunohistochemistry (α-SMA) Sacrifice->IHC_Analysis Mol_Analysis Molecular Analysis (qPCR, Western Blot) Sacrifice->Mol_Analysis Data Quantitative & Qualitative Data Analysis

Caption: Workflow for evaluating the anti-fibrotic efficacy of this compound in mouse models.

References

Sophoridine Derivatives in Hepatology: A Comparative Meta-Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sophoridine (B192422) and its derivatives against alternative therapeutic agents in the context of liver diseases, including hepatocellular carcinoma (HCC), hepatitis B virus (HBV) infection, and liver fibrosis. The information is compiled from a meta-analysis of preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and underlying molecular mechanisms.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the efficacy of sophoridine derivatives compared to other agents in various models of liver disease.

Table 1: In Vitro Cytotoxicity of Sophoridine and its Derivatives against Liver Cancer Cell Lines

CompoundCell LineIC50 (µM)Alternative AgentCell LineIC50 (µM)Reference
SophoridineHepG2> 80TaxolHepG215.6[1]
Sophoridine Derivative 7iHepG23.1TaxolHepG215.6[1]
Sophoridine Derivative 6jHepG2< 10SophoridineHepG2> 5000
Sophoridine Derivative 6jMHCC-97H< 10---
SophoridineSGC7901 (Gastric Cancer)3.52---[2]
SophoridineAGS (Gastric Cancer)3.91---[2]
Sophoridine Derivative 1Multiple Cancer Cell Lines0.062---[2]

Table 2: In Vivo Efficacy of Sophoridine Derivatives in Liver Disease Models

CompoundModelDosageOutcomeAlternative AgentDosageOutcomeReference
SophoridineHCC Xenograft (Nude Mice)20, 40 µMSignificant tumor volume and weight reductionPaclitaxel10µg/mL-
Sophoridine Derivative ZM600CCl4-induced Liver Fibrosis (Mice)-Marked amelioration of fibrosisSilymarin200 mg/kgSignificant reduction in fibrosis markers[3][4]
SophoridineHBV (HepG2.2.15 cells)0.4 mM40.2% HBsAg inhibitionLamivudine1.0 mM31.5% HBsAg inhibition[2]
SophoridineHBV (HepG2.2.15 cells)0.4 mMMore potent anti-HBV activityMatrine, Oxymatrine, Sophocarpine0.4 mMLess potent anti-HBV activity[2]
Entecavir (B133710)Chronic Hepatitis B (Human)0.5 mg/day78.3% HBV DNA clearance (48 weeks)Adefovir (B194249)-50.4% HBV DNA clearance (48 weeks)[5]
TislelizumabUnresectable HCC (Human)200 mg every 3 weeksNon-inferior OS to SorafenibSorafenib400 mg twice dailyMedian OS: 14.1 months[6]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparative studies are provided below.

Cell Viability Assay (MTS Assay)

This protocol is used to assess the cytotoxic effects of sophoridine derivatives on liver cancer cell lines.

Materials:

  • 96-well plates

  • Liver cancer cell lines (e.g., HepG2, MHCC-97H)

  • Cell culture medium

  • Sophoridine derivatives and control compounds

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution

  • Phenazine ethosulfate (PES) solution

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[7]

  • Treat the cells with various concentrations of sophoridine derivatives or control compounds. Include a vehicle-only control.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.[8][9][10]

  • Add 20 µL of a combined MTS/PES solution to each well.[8][9][10]

  • Incubate the plates for 1-4 hours at 37°C.[8][9][10]

  • Measure the absorbance of each well at 490 nm using a microplate reader.[10]

  • Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 values.[7]

Transwell Migration Assay

This assay evaluates the effect of sophoridine derivatives on the migratory capacity of cancer cells.

Materials:

  • 24-well plates with Transwell inserts (8 µm pore size)

  • Cancer cell lines

  • Serum-free medium and medium with chemoattractant (e.g., 10% FBS)

  • Sophoridine derivatives and control compounds

  • Cotton swabs

  • Fixation solution (e.g., methanol)

  • Staining solution (e.g., crystal violet)

  • Microscope

Procedure:

  • Pre-coat the Transwell inserts with Matrigel for invasion assays (optional for migration assays).

  • Starve the cells in serum-free medium for 18-24 hours prior to the assay.[11]

  • Add medium containing a chemoattractant to the lower chamber of the 24-well plate.[11][12]

  • Resuspend the starved cells in serum-free medium, with or without the sophoridine derivative, and seed them into the upper chamber of the Transwell insert.[11][12]

  • Incubate the plate for an appropriate duration (e.g., 12-24 hours) to allow for cell migration.[11][13]

  • Remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[12][13]

  • Fix the migrated cells on the lower surface of the membrane with a suitable fixative.[13]

  • Stain the fixed cells with a staining solution like crystal violet.[12]

  • Count the number of migrated cells in several random fields under a microscope.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways affected by sophoridine derivatives and a general experimental workflow.

Signaling Pathways

PTEN_PI3K_AKT_Pathway Sophoridine Sophoridine Derivatives PTEN PTEN Sophoridine->PTEN Activates PIP3 PIP3 PTEN->PIP3 Inhibits conversion from PIP2 PI3K PI3K PI3K->PIP3 Converts from PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activates Proliferation Cell Proliferation, Migration, Invasion AKT->Proliferation Promotes Apoptosis Apoptosis AKT->Apoptosis Inhibits TGF_beta_Smad_Pathway Sophoridine Sophoridine Derivative this compound TGF_beta_R TGF-β Receptor Sophoridine->TGF_beta_R Inhibits TGF_beta TGF-β TGF_beta->TGF_beta_R p_Smad2_3 p-Smad2/3 TGF_beta_R->p_Smad2_3 Phosphorylates Smad2_3 Smad2/3 Smad_complex Smad Complex p_Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_transcription Fibrosis-related Gene Transcription Nucleus->Gene_transcription Promotes Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Cell Line Culture (e.g., HepG2) Cytotoxicity Cytotoxicity Assay (MTS) Cell_Culture->Cytotoxicity Migration Migration/Invasion Assay (Transwell) Cell_Culture->Migration Mechanism Mechanism Study (Western Blot, PCR) Cytotoxicity->Mechanism Migration->Mechanism Animal_Model Animal Model (e.g., HCC Xenograft) Mechanism->Animal_Model Lead Compound Selection Treatment Drug Administration Animal_Model->Treatment Efficacy Efficacy Evaluation (Tumor size, Fibrosis markers) Treatment->Efficacy Toxicity Toxicity Assessment Treatment->Toxicity

References

Safety Operating Guide

Navigating the Disposal of ZM600: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists, the proper disposal of laboratory equipment and materials is a critical component of maintaining a safe and compliant working environment. This guide provides detailed information regarding the disposal of the Zebra ZM600, a thermal printer, and offers a general framework for chemical disposal in the absence of a specific chemical entity identified as "this compound" in public chemical databases.

Initial searches for a chemical compound designated "this compound" did not yield a corresponding Safety Data Sheet (SDS) or chemical properties. Instead, the identifier "this compound" consistently refers to a model of thermal printer manufactured by Zebra Technologies. Therefore, the following disposal procedures are for the electronic device.

Proper Disposal Procedures for the Zebra this compound Printer

The Zebra this compound printer is an electronic device that requires specific disposal procedures to ensure environmental safety and compliance with local regulations. The majority of the printer's components are recyclable.[1][2] Key considerations for its disposal include:

  • Electronic Waste (E-Waste) Recycling: Do not dispose of the this compound printer or its components in unsorted municipal waste.[2][3] These items should be recycled according to local standards for electronic waste. Zebra Technologies offers product recycling programs in certain geographic areas. To determine if a program is available in your area, please refer to Zebra's environment webpage.[4]

  • Battery Disposal: The main logic board of the this compound printer contains a lithium-ion (Li-Ion) battery.[1][3][4] This battery must be disposed of in accordance with local regulations for batteries, which often require separate collection and recycling to prevent environmental contamination.[2][3][4] There is a risk of explosion if the battery is disposed of in a fire.[4]

  • Component Materials: The this compound printer is designed with features to enhance recycling, such as the use of common fasteners and minimal adhesives.[4] Plastic parts weighing more than 25g are marked according to ISO 11469 standards to facilitate recycling.[4] The product may contain trace amounts of substances like Hexavalent Chromium in metal components and Lead in the printed circuit boards (PCBAs), necessitating proper handling through designated electronics recycling channels.[4]

  • Packaging Materials: The packaging for the this compound does not contain banned materials listed in the EU packaging directive.[4] If a Compact Disc (CD) is included, it is made from recyclable polycarbonate.[4]

ComponentMaterial CompositionDisposal Guidance
Main Printer UnitDie-cast aluminum frame, metal base, various electronic componentsRecycle as electronic waste through certified recyclers or available Zebra recycling programs. Do not dispose of in municipal waste.[2][3]
Main Logic BoardPrinted Circuit Board Assembly (PCBA)Contains a lithium-ion battery that must be disposed of according to local regulations.[1][3][4] May contain lead.[4]
Metal ComponentsFasteners, brackets, structural partsMay contain trace amounts of Hexavalent Chromium.[4] Recycle with the main unit.
Plastic Parts>25g parts marked per ISO 11469Recyclable plastics.[4]
PackagingCardboard, plasticsRecyclable materials.[4]
Compact Disc (CD)PolycarbonateRecyclable.[4]

General Protocol for Unidentified Chemical Disposal

In instances where a chemical substance is not readily identifiable or its disposal protocol is unknown, a systematic approach is crucial to ensure safety. The following workflow provides a general methodology for handling such situations.

G cluster_0 Phase 1: Identification & Information Gathering cluster_1 Phase 2: Waste Characterization & Segregation cluster_2 Phase 3: Containment & Labeling cluster_3 Phase 4: Disposal & Documentation A Identify the Substance B Locate Safety Data Sheet (SDS) A->B Use CAS #, Lot #, or Name C Consult Lab Supervisor / EHS Officer B->C If SDS is unavailable or unclear D Determine Hazard Class (e.g., Flammable, Corrosive, Toxic) C->D E Segregate into Compatible Waste Streams D->E F Check for Special Handling Requirements (e.g., Neutralization) E->F G Select Appropriate Waste Container F->G H Label Container with Contents, Hazards, and Accumulation Start Date G->H I Arrange for Pickup by Certified Hazardous Waste Contractor H->I J Complete Waste Manifest / Log I->J

General workflow for the safe disposal of laboratory chemicals.

This generalized protocol underscores the importance of positive identification, consultation of safety resources, and adherence to institutional and regulatory guidelines for waste disposal. If a substance in your laboratory is labeled "this compound" and is not a printer, it is imperative to treat it as an unknown chemical and consult your institution's Environmental Health and Safety (EHS) department for guidance on proper identification and disposal procedures.

References

Essential Safety and Operational Protocols for Laboratory Equipment Handling

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "ZM600" indicate that this is a model number for a Zebra thermal printer and not a chemical substance.[1][2][3][4][5][6][7][8] Therefore, this guide provides essential safety and logistical information for the general handling of laboratory equipment, which would be applicable to the operation and maintenance of such a printer in a research environment. The following protocols are designed to ensure the safety of researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE) for Laboratory Equipment Operation

The selection of appropriate Personal Protective Equipment (PPE) is the final and crucial step in ensuring operator safety, following the implementation of engineering and administrative controls. The appropriate level of PPE is determined by a thorough risk assessment of the specific laboratory procedure involving the equipment.

Table 1: Recommended Personal Protective Equipment for Handling Laboratory Equipment

PPE CategorySpecific ItemPrimary FunctionTypical Laboratory Applications
Eye and Face Protection Safety Glasses with Side ShieldsProtects against flying particles and minor splashes.[9]General laboratory work, operating equipment with moving parts.
GogglesProvides a seal around the eyes for protection against chemical splashes and dust.[10]Handling liquid reagents near equipment, cleaning procedures with detergents or solvents.
Face ShieldOffers full-face protection from splashes, sprays, and projectiles.[9][10]Procedures with a high risk of splashing, use of pressurized systems.
Hand Protection Nitrile or Latex GlovesProtects hands from incidental contact with chemicals and biological materials.[11]General equipment operation, sample handling, routine cleaning.
Chemical-Resistant GlovesProvides protection against specific hazardous chemicals.Maintenance procedures involving lubricants, solvents, or other chemicals.
Thermal-Resistant GlovesProtects against burns from hot or cold surfaces.Handling components of equipment that operate at extreme temperatures.
Body Protection Laboratory CoatProtects skin and personal clothing from spills and contamination.Standard attire for all laboratory work.
Chemical-Resistant ApronOffers an additional layer of protection against corrosive or hazardous liquids.Dispensing or handling larger volumes of chemicals near the equipment.
Respiratory Protection N95 RespiratorFilters out at least 95% of airborne particles.[10]Use in environments with airborne particulates generated by equipment or procedures.
Chemical Vapor RespiratorProtects against specific chemical vapors and gases.Maintenance or cleaning procedures in poorly ventilated areas with volatile chemicals.
Experimental Workflow for PPE Selection

The following diagram outlines the logical workflow for determining the appropriate PPE when working with laboratory equipment.

PPE_Selection_Workflow cluster_assessment Hazard Assessment task Identify Task and Equipment hazards Identify Potential Hazards (Mechanical, Electrical, Chemical, Thermal) task->hazards Leads to risk Assess Risk Level (Low, Medium, High) hazards->risk Determines eye_face Select Eye/Face Protection (Glasses, Goggles, Face Shield) risk->eye_face hand Select Hand Protection (Nitrile, Chemical-Resistant, Thermal) risk->hand body Select Body Protection (Lab Coat, Apron) risk->body respiratory Select Respiratory Protection (If required) risk->respiratory don Don PPE Correctly operate Perform Task don->operate Proceed to doff Doff and Dispose of PPE operate->doff Upon Completion

Diagram of the PPE selection workflow for laboratory equipment.

Operational and Disposal Plans

Standard Operating Procedure for Equipment Use
  • Pre-Operation Check:

    • Ensure the equipment is clean and in good working order.

    • Verify that all safety features (e.g., guards, emergency stops) are in place and functional.

    • Clear the surrounding area of any unnecessary items or clutter.

    • Confirm that you have received training on the specific piece of equipment.

  • Operation:

    • Wear the appropriate PPE as determined by your risk assessment.

    • Follow the manufacturer's instructions for operation.

    • Be mindful of any automated moving parts.

    • Do not leave the equipment unattended during critical operations.

  • Post-Operation:

    • Power down the equipment according to the manufacturer's guidelines.

    • Clean the equipment as specified in the laboratory's standard operating procedures.

    • Report any malfunctions or damage to the laboratory supervisor immediately.

Disposal Plan for Equipment and Consumables
  • Consumables (e.g., printer labels, ribbons, used cleaning materials):

    • Non-hazardous consumables can be disposed of in the regular waste stream.

    • If consumables become contaminated with hazardous materials, they must be disposed of as hazardous waste in accordance with institutional and local regulations.

  • Equipment Decommissioning and Disposal:

    • Prior to disposal, the equipment must be thoroughly decontaminated. This is especially critical if it has been used in a laboratory where hazardous biological or chemical materials are present.

    • Consult your institution's Environmental Health and Safety (EHS) department for specific procedures on the disposal of electronic laboratory equipment.

    • Follow all local and federal regulations for the disposal of electronic waste (e-waste).

References

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Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.